Product packaging for Biphenyl-2-sulfonyl chloride(Cat. No.:CAS No. 2688-90-6)

Biphenyl-2-sulfonyl chloride

Cat. No.: B1270869
CAS No.: 2688-90-6
M. Wt: 252.72 g/mol
InChI Key: RENKNADFNRIRNZ-UHFFFAOYSA-N
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Description

Biphenyl-2-sulfonyl chloride is a useful research compound. Its molecular formula is C12H9ClO2S and its molecular weight is 252.72 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO2S B1270869 Biphenyl-2-sulfonyl chloride CAS No. 2688-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKNADFNRIRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373485
Record name 2-Phenylbenzenesulfonyl chloride
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Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2688-90-6
Record name 2-Phenylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylbenzene-1-sulfonyl chloride
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Foundational & Exploratory

Biphenyl-2-sulfonyl chloride mechanism of chlorosulfonation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chlorosulfonation of Biphenyl for the Synthesis of Biphenyl-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its preparation via the chlorosulfonation of biphenyl is a key industrial process. This technical guide provides a comprehensive overview of the underlying mechanism of this reaction, with a particular focus on the factors governing the regioselectivity that leads to the formation of the 2-substituted isomer. Detailed experimental protocols and quantitative data are presented to aid in the practical application of this synthesis.

The Core Mechanism of Chlorosulfonation

The synthesis of this compound from biphenyl is an electrophilic aromatic substitution (EAS) reaction. The process involves the attack of an electrophilic sulfur-containing species on the electron-rich biphenyl ring system.

Generation of the Electrophile

In the presence of a strong acid like chlorosulfonic acid (ClSO₃H), an equilibrium is established which generates the highly electrophilic species, chlorosulfonyl cation (SO₂Cl⁺), or a protonated form of sulfur trioxide. This electrophile is the key reactant that attacks the aromatic ring.

Electrophilic Attack and Formation of the Sigma Complex

The π-electrons of one of the phenyl rings of biphenyl act as a nucleophile, attacking the electrophilic sulfur atom of the SO₂Cl⁺ cation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Chlorosulfonation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution 2ClSO3H 2 ClSO₃H SO2Cl+ SO₂Cl⁺ 2ClSO3H->SO2Cl+ Equilibrium SO3H- SO₃H⁻ SO2Cl+->SO3H- HCl HCl SO3H-->HCl Biphenyl Biphenyl SigmaComplex Sigma Complex (Arenium Ion) Biphenyl->SigmaComplex + SO₂Cl⁺ Product This compound SigmaComplex->Product - H⁺

Caption: General mechanism of chlorosulfonation of an aromatic ring.

Regioselectivity: The Preference for the 2-Position

In the electrophilic substitution of biphenyl, the phenyl substituent is an ortho-, para-directing group. This means that incoming electrophiles will preferentially add to the positions ortho (2, 6, 2', 6') or para (4, 4') to the inter-ring bond. The formation of this compound is a result of a combination of electronic and steric factors.

The preference for ortho- and para-substitution can be understood by examining the resonance structures of the sigma complex formed upon electrophilic attack. Attack at the ortho and para positions allows for the positive charge to be delocalized onto the adjacent phenyl ring, providing additional stability to the intermediate.

Regioselectivity cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack Biphenyl Biphenyl Ortho_Sigma Sigma Complex (Ortho) Biphenyl->Ortho_Sigma Meta_Sigma Sigma Complex (Meta) Biphenyl->Meta_Sigma Para_Sigma Sigma Complex (Para) Biphenyl->Para_Sigma Ortho_Resonance Additional Resonance Stabilization Ortho_Sigma->Ortho_Resonance Meta_No_Resonance No Additional Resonance Meta_Sigma->Meta_No_Resonance Para_Resonance Additional Resonance Stabilization Para_Sigma->Para_Resonance

Caption: Resonance stabilization of sigma complexes in biphenyl.

While the para position is often favored in electrophilic aromatic substitution of biphenyl due to reduced steric hindrance, the formation of the 2-isomer in chlorosulfonation can be significant. This is attributed to the lower cation localization energy at the 2-position compared to the 1-position. Furthermore, the reaction conditions, such as temperature and solvent, can influence the ortho/para product ratio.

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes: direct chlorosulfonation of biphenyl or a two-step process involving the formation of biphenyl-2-sulfonic acid followed by chlorination.

Protocol 1: Direct Chlorosulfonation of Biphenyl

This method involves the direct reaction of biphenyl with chlorosulfonic acid.

Materials:

  • Biphenyl

  • Chlorosulfonic acid

  • Inert solvent (e.g., dichloromethane, chloroform)

  • Ice bath

  • Stirring apparatus

  • Quenching solution (ice-water)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve biphenyl in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure completion.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice with vigorous stirring.

  • Separate the organic layer and wash it with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis via Biphenyl-2-sulfonic acid

This protocol involves the initial sulfonation of biphenyl to form biphenyl-2-sulfonic acid, which is then converted to the sulfonyl chloride.

Step 1: Sulfonation of Biphenyl

  • Heat a mixture of biphenyl and concentrated sulfuric acid with stirring.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the biphenyl-2-sulfonic acid.

  • Filter and wash the solid with cold water.

Step 2: Conversion to this compound

  • Treat the biphenyl-2-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Heat the mixture under reflux until the evolution of gas ceases.

  • Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.

  • Filter, wash with cold water, and dry the crude this compound.

  • Purify as described in Protocol 1.

Experimental_Workflow Start Start: Biphenyl Reaction Reaction with Chlorosulfonic Acid Start->Reaction Quenching Quenching (Ice-water) Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification End End Product: This compound Purification->End

Caption: A typical experimental workflow for direct chlorosulfonation.

Quantitative Data

The following tables summarize typical reaction parameters and spectroscopic data for this compound.

Table 1: Representative Reaction Parameters for Direct Chlorosulfonation

ParameterValue
Molar Ratio (Biphenyl:ClSO₃H)1 : 3-5
Temperature0-25 °C
Reaction Time2-6 hours
SolventDichloromethane, Chloroform
Typical Yield60-80%

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodCharacteristic Peaks
¹H NMR (CDCl₃, ppm)δ 7.2-8.1 (m, 9H, aromatic protons)
¹³C NMR (CDCl₃, ppm)δ 127-145 (aromatic carbons)
IR (cm⁻¹)~1370 (asymmetric SO₂ stretch), ~1180 (symmetric SO₂ stretch)

Conclusion

The chlorosulfonation of biphenyl to yield this compound is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is a delicate interplay of electronic and steric effects. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions to favor the formation of the desired 2-isomer. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

An In-depth Technical Guide on the Electrophilicity of Biphenyl-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-2-sulfonyl chloride is a versatile chemical reagent characterized by its significant electrophilicity, which drives its utility in a wide array of chemical transformations. This technical guide provides a comprehensive analysis of the core principles governing the reactivity of this compound. It delves into the structural and electronic factors contributing to its electrophilic nature, presents available quantitative data for comparison, and outlines detailed experimental protocols for key reactions. Furthermore, this guide explores the applications of this compound in synthetic chemistry and its relevance to drug discovery and development, offering insights for professionals in these fields.

Introduction to the Electrophilicity of Sulfonyl Chlorides

The reactivity of sulfonyl chlorides (R-SO₂Cl) is fundamentally dictated by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This polarization renders the sulfur atom susceptible to attack by a wide range of nucleophiles, making sulfonyl chlorides powerful reagents in organic synthesis.

This compound, with its biphenyl moiety, presents a unique electronic and steric environment that influences its reactivity compared to simpler arylsulfonyl chlorides. The biphenyl group can participate in resonance and inductive effects, modulating the electron density at the sulfonyl group and thereby its electrophilicity. Understanding these nuances is critical for its effective application in the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the biphenyl scaffold is a common pharmacophore.[1][2]

Core Concepts: Factors Influencing Electrophilicity

The electrophilicity of this compound is a product of several interconnected factors:

  • Inductive and Resonance Effects: The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. The biphenyl moiety, depending on its substitution pattern, can either donate or withdraw electron density through resonance and inductive effects, thereby fine-tuning the electrophilicity of the sulfur center.

  • Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating nucleophilic substitution at the sulfur atom. The stability of the resulting chloride anion thermodynamically favors the substitution reaction.

  • Steric Hindrance: The ortho-position of the sulfonyl chloride group on the biphenyl ring introduces steric hindrance, which can influence the approach of nucleophiles and affect reaction rates.

The interplay of these factors determines the overall reactivity profile of this compound and its selectivity in various chemical reactions.

Quantitative Reactivity Data

While specific kinetic data for this compound is not abundant in publicly available literature, the reactivity of arylsulfonyl chlorides can be quantitatively assessed and compared through kinetic studies of their reactions with nucleophiles, such as solvolysis or aminolysis.

One study investigated the reaction kinetics of biphenylsulfonyl chloride with para-substituted anilines in dimethylformamide/acetonitrile mixtures. The correlation of second-order rate constants with Hammett's substituent constants yielded a linear relationship with a negative slope, indicating that electron-donating groups on the aniline nucleophile accelerate the reaction.[3] This is consistent with a nucleophilic attack on the electrophilic sulfur center of the sulfonyl chloride.

For a comparative perspective, the table below presents solvolysis data for related benzenesulfonyl chlorides. These values, obtained from studies on the hydrolysis of these compounds, provide a general indication of their relative electrophilicities.

CompoundSolventTemperature (°C)Rate Constant (s⁻¹)Reference
Benzenesulfonyl chlorideWater251.66 x 10⁻³[4]
p-Nitrobenzenesulfonyl chlorideWater251.15 x 10⁻²[4]
p-Methoxybenzenesulfonyl chlorideWater254.17 x 10⁻⁴[5]

Note: The data for this compound is not available in the cited literature and is included for comparative context.

Key Reactions and Mechanisms

The primary reaction of this compound, driven by its electrophilicity, is nucleophilic substitution at the sulfur atom. This proceeds via a mechanism that is generally considered to be a concerted Sₙ2-like process or a stepwise addition-elimination pathway involving a transient trigonal bipyramidal intermediate.

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its application, yielding biphenyl sulfonamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[2]

General Reaction Scheme:

Sulfonamide_Formation reagent1 This compound product Biphenyl-2-sulfonamide reagent1->product Base reagent2 +   R¹R²NH (Amine) reagent2->product byproduct +   HCl

Caption: General reaction for the synthesis of biphenyl-2-sulfonamides.

Formation of Sulfonate Esters

In a similar fashion, this compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are useful as intermediates in organic synthesis, as the sulfonate group is an excellent leaving group.

General Reaction Scheme:

Sulfonate_Ester_Formation reagent1 This compound product Biphenyl-2-sulfonate ester reagent1->product Base reagent2 +   R-OH (Alcohol) reagent2->product byproduct +   HCl

Caption: General reaction for the synthesis of biphenyl-2-sulfonate esters.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a sulfonamide from this compound and for a general kinetic study to assess its electrophilicity.

Synthesis of N-Aryl-biphenyl-2-sulfonamide

This protocol is adapted from general procedures for the synthesis of sulfonamides.[6]

Materials:

  • This compound

  • Substituted aniline

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Workflow for Sulfonamide Synthesis and Purification:

Sulfonamide_Synthesis_Workflow start Dissolve amine in DCM add_base Add base at 0 °C start->add_base add_sulfonyl_chloride Add this compound solution add_base->add_sulfonyl_chloride react React at room temperature (4-12 h) add_sulfonyl_chloride->react workup Aqueous workup (HCl, H₂O, NaHCO₃, Brine) react->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure N-Aryl-biphenyl-2-sulfonamide purify->product

Caption: A typical workflow for the synthesis and purification of N-aryl-biphenyl-2-sulfonamides.

Kinetic Study of the Reaction with an Amine by UV-Vis Spectroscopy

This protocol provides a general framework for determining the rate of reaction between this compound and an amine, which can be used to quantify its electrophilicity.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline)

  • A suitable solvent in which reactants and products have distinct UV-Vis spectra (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a stock solution of the amine of known concentration in the same solvent. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the sulfonyl chloride.

  • Determination of Analytical Wavelength:

    • Record the UV-Vis spectra of the starting materials (this compound and the amine) and the expected sulfonamide product.

    • Identify a wavelength where there is a significant change in absorbance as the reaction proceeds (ideally where the product absorbs strongly and the reactants have minimal absorbance).

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

    • Place a known volume of the amine solution in a cuvette and place it in the cell holder to equilibrate.

    • Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette and mix thoroughly.

    • Immediately begin recording the absorbance at the predetermined analytical wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the amine (k₂ = k_obs / [Amine]).

    • Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡).

Logical Workflow for Kinetic Analysis:

Kinetic_Analysis_Workflow prep Prepare stock solutions of reactants wavelength Determine analytical wavelength prep->wavelength run Perform kinetic run at constant temperature wavelength->run data Record absorbance vs. time run->data plot Plot ln(A∞ - At) vs. time data->plot calculate Calculate pseudo-first-order rate constant (k_obs) plot->calculate k2 Calculate second-order rate constant (k₂) calculate->k2 activation Repeat at different temperatures to find activation parameters k2->activation

Caption: A logical workflow for the kinetic analysis of the reaction between this compound and an amine.

Applications in Drug Discovery and Development

The biphenyl sulfonamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2] this compound serves as a key building block for accessing this important class of molecules.

Derivatives of biphenyl sulfonamides have been investigated for their potential as:

  • Anticancer Agents: By targeting various signaling pathways involved in cell proliferation and survival.[2]

  • Enzyme Inhibitors: For example, as inhibitors of carbonic anhydrases, which are implicated in diseases like glaucoma and cancer.[7]

  • Antimicrobial Agents: Showing activity against various bacterial and fungal strains.

The ability to readily synthesize a diverse library of biphenyl sulfonamides from this compound allows for extensive structure-activity relationship (SAR) studies, a critical component of the drug discovery process. By systematically modifying the amine component reacting with the sulfonyl chloride, researchers can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

For instance, some biphenyl sulfonamide derivatives have been shown to induce apoptosis in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway drug Biphenyl Sulfonamide Derivative receptor Death Receptor drug->receptor Extrinsic Pathway mitochondria Mitochondria drug->mitochondria Intrinsic Pathway caspase8 Caspase-8 Activation receptor->caspase8 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis induction by biphenyl sulfonamide derivatives.

Conclusion

This compound is a valuable reagent whose electrophilicity is central to its synthetic utility. While a comprehensive quantitative understanding of its reactivity is still an area for further investigation, the principles outlined in this guide provide a solid foundation for its application. For researchers and professionals in drug development, the ability to leverage the reactivity of this compound to construct diverse libraries of biphenyl sulfonamides offers a powerful tool for the discovery of novel therapeutic agents. Further kinetic studies are warranted to precisely position this compound within the broader landscape of sulfonyl chloride reactivity, enabling more refined and predictable synthetic strategies.

References

An In-depth Technical Guide on the Solubility of Biphenyl-2-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Biphenyl-2-sulfonyl chloride, a key reagent in organic synthesis. Due to the limited availability of specific quantitative data for this compound, this guide combines qualitative information, data from a closely related isomer, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound (CAS No: 2688-90-6) is an aromatic sulfonyl chloride featuring a biphenyl scaffold. This functional group imparts a high degree of reactivity, making it a valuable building block in the synthesis of sulfonamides and other biologically active molecules. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.

Solubility Profile

The solubility of this compound is governed by its molecular structure, which includes a large, nonpolar biphenyl group and a highly polar sulfonyl chloride moiety. This duality suggests a nuanced solubility profile across different organic solvents.

Qualitative Solubility:

General observations indicate that this compound has limited solubility in water.[1] This is characteristic of many aromatic sulfonyl chlorides, where the hydrophobic core dominates. The sulfonyl chloride group is also susceptible to hydrolysis in aqueous media.

The compound is expected to be soluble in polar aprotic solvents.[1] These solvents can solvate the polar sulfonyl chloride group without reacting with it. In contrast, its solubility in protic solvents like alcohols is limited due to the reactivity of the sulfonyl chloride group with the hydroxyl functionality.[1]

Quantitative Solubility Data:

SolventChemical FormulaTypeSolubility of 4-Biphenylsulfonyl chloride (at ambient temperature)Qualitative Solubility of this compound
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic50 mg/mLLikely Soluble
Dichloromethane (DCM)CH₂Cl₂Polar AproticData not availableLikely Soluble[1]
AcetoneC₃H₆OPolar AproticData not availableLikely Soluble[1]
Tetrahydrofuran (THF)C₄H₈OPolar AproticData not availableLikely Soluble[1]
WaterH₂OProticReactsLimited/Insoluble[1]
Alcohols (e.g., Ethanol)C₂H₅OHProticReactsLimited due to reactivity[1]

Experimental Protocols for Solubility Determination

Given the lack of extensive quantitative data, researchers may need to determine the solubility of this compound experimentally. The following are detailed protocols for established methods suitable for this purpose.

3.1. Gravimetric Method (Shake-Flask Method)

This is a reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.45 µm) to remove any suspended microcrystals.

  • Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

    • Record the exact volume of the solution transferred.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, re-weigh the container with the solid residue.

  • Calculation:

    • The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

    • Solubility is then expressed as mass per volume (e.g., mg/mL or g/L).

3.2. UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore, such as the aromatic rings in this compound, and requires smaller amounts of material.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a small, known volume of the clear, filtered supernatant.

    • Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_grav Gravimetric Analysis cluster_uv UV-Vis Spectrophotometric Analysis prep1 Add excess this compound to a known volume of solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 sep1 Withdraw supernatant using a syringe with a solvent-compatible filter prep3->sep1 grav1 Transfer a known volume to a pre-weighed container sep1->grav1 Gravimetric Method uv2 Dilute a known volume of the saturated solution sep1->uv2 UV-Vis Method grav2 Evaporate solvent grav1->grav2 grav3 Weigh the container with residue grav2->grav3 grav4 Calculate solubility (mass/volume) grav3->grav4 uv1 Prepare calibration curve from standards of known concentration uv3 Measure absorbance at λmax uv2->uv3 uv4 Calculate concentration using calibration curve and dilution factor uv3->uv4

Caption: Workflow for determining the solubility of this compound.

Reactivity of this compound

G cluster_nucleophiles Nucleophiles cluster_products Products reactant This compound sulfonamide Sulfonamide reactant->sulfonamide Nucleophilic Substitution sulfonate_ester Sulfonate Ester reactant->sulfonate_ester Nucleophilic Substitution sulfonic_acid Sulfonic Acid reactant->sulfonic_acid Hydrolysis amine Amine (R-NH2) alcohol Alcohol (R-OH) water Water (H2O)

Caption: Key reactions of this compound with nucleophiles.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Biphenyl-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-2-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound. In the absence of direct experimental crystallographic data for this specific molecule in public databases, this guide leverages data from analogous compounds, theoretical modeling principles, and established experimental protocols to present a detailed analysis. This document is intended to serve as a foundational resource for researchers working with this and related biphenyl derivatives.

Introduction

This compound (C₁₂H₉ClO₂S) is an aromatic sulfonyl chloride characterized by a biphenyl backbone with a sulfonyl chloride group at the ortho (2) position of one of the phenyl rings.[1] This substitution pattern introduces significant steric hindrance, which dictates the molecule's preferred conformation and rotational energy barrier around the central C-C bond. Understanding these structural features is crucial for predicting its reactivity, designing derivatives with specific biological activities, and optimizing its use in various synthetic applications.

Molecular Structure

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them. Key structural parameters include bond lengths, bond angles, and dihedral angles. While a definitive crystal structure for this compound is not publicly available, theoretical calculations and data from structurally related compounds provide a reliable estimation of these parameters.

Data Presentation: Structural Parameters

The following tables summarize the expected quantitative data for the key structural parameters of this compound, based on Density Functional Theory (DFT) calculations of analogous ortho-substituted biphenyl sulfonamides and general principles of molecular geometry.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)Notes
C-C (biphenyl)1.49The single bond connecting the two phenyl rings.
C-C (aromatic)1.39 - 1.41Average C-C bond lengths within the phenyl rings.
C-S1.77Bond between the phenyl ring and the sulfur atom of the sulfonyl chloride group.
S=O1.43Double bonds between sulfur and oxygen atoms.
S-Cl2.07Single bond between the sulfur and chlorine atoms.
C-H (aromatic)1.09Average C-H bond lengths on the phenyl rings.

Note: These values are estimations based on computational models of similar structures and may vary in the actual molecule.

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)Notes
C-C-C (aromatic)118 - 121Internal bond angles of the phenyl rings.
C-S-O108Angle involving the carbon of the phenyl ring, sulfur, and one of the oxygen atoms.
O=S=O120Angle between the two oxygen atoms and the central sulfur atom.
O=S-Cl106Angle between an oxygen atom, the sulfur atom, and the chlorine atom.
C-S-Cl103Angle between the phenyl carbon, the sulfur atom, and the chlorine atom.

Note: These values are estimations based on computational models of similar structures and may vary in the actual molecule.

Molecular Conformation

The conformation of this compound is primarily determined by the rotation around the C1-C1' single bond connecting the two phenyl rings. The presence of the bulky sulfonyl chloride group at the ortho position introduces significant steric strain, forcing the phenyl rings to adopt a non-planar (twisted) conformation.

Dihedral Angle and Rotational Barrier

The degree of twisting is quantified by the dihedral angle between the planes of the two phenyl rings. For biphenyl itself, the dihedral angle in the gas phase is approximately 44°.[2] In ortho-substituted biphenyls, this angle is generally larger to alleviate steric clash. For this compound, the dihedral angle is predicted to be in the range of 60-80°.

The rotation around the C1-C1' bond is not free and is hindered by a rotational energy barrier. This barrier is the energy required to force the molecule into a planar or perpendicular conformation. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique used to determine these rotational barriers in solution. For biphenyls with single ortho-substituents, these barriers can be up to 15.4 kcal/mol.

Table 3: Predicted Conformational Parameters

ParameterPredicted ValueMethod of Determination
Dihedral Angle (C2-C1-C1'-C2')60 - 80°DFT Calculations on analogous compounds
Rotational Energy Barrier12 - 18 kcal/molEstimation based on experimental data for similar ortho-substituted biphenyls
Conformational Analysis Workflow

The logical workflow for the conformational analysis of this compound, combining computational and experimental approaches, is illustrated in the following diagram.

G Conformational Analysis Workflow start Start: this compound structure comp_model Computational Modeling (DFT) start->comp_model nmr_exp Experimental Analysis (Dynamic NMR) start->nmr_exp xray X-ray Crystallography (if crystals available) start->xray pred_geo Predicted Geometry (Bond lengths, angles, dihedral angle) comp_model->pred_geo Calculates pred_barrier Predicted Rotational Energy Barrier comp_model->pred_barrier Calculates exp_barrier Experimental Rotational Energy Barrier nmr_exp->exp_barrier Measures exp_geo Experimental Solid-State Geometry xray->exp_geo Determines comparison Comparison and Validation pred_geo->comparison pred_barrier->comparison exp_barrier->comparison exp_geo->comparison final_model Refined Structural and Conformational Model comparison->final_model Leads to

Conformational Analysis Workflow

Experimental Protocols

Detailed experimental work is essential to validate and refine the theoretical models of this compound's structure and conformation. Below are methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route to this compound is via the diazotization of 2-aminobiphenyl followed by a sulfonyl chloride formation reaction (a variation of the Sandmeyer reaction).

Diagram of Synthetic Pathway:

G Synthetic Pathway of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chloride Formation A 2-Aminobiphenyl B Diazonium Salt A->B NaNO2, HCl 0-5 °C D This compound B->D CuCl2 (catalyst) C Sulfur Dioxide (SO2) in Acetic Acid

Synthetic Pathway

Detailed Methodology:

  • Diazotization: 2-Aminobiphenyl is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonyl Chloride Formation: A saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10-15 °C. A catalytic amount of copper(II) chloride is added. The freshly prepared diazonium salt solution is then added slowly to the sulfur dioxide solution. The reaction is exothermic and the temperature should be maintained below 20 °C. After the addition is complete, the mixture is stirred for 1-2 hours at room temperature.

  • Work-up: The reaction mixture is poured onto crushed ice, and the precipitated solid is collected by vacuum filtration. The crude product is washed with cold water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the synthesized this compound. Dynamic NMR (DNMR) is employed to determine the rotational energy barrier.

Methodology for DNMR:

  • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., deuterated toluene or dichloromethane).

  • ¹H NMR spectra are recorded at various temperatures, starting from room temperature and gradually decreasing until coalescence of specific proton signals is observed. The temperature is further lowered to resolve the signals of the individual conformers.

  • The rate of rotation at the coalescence temperature is calculated using the appropriate equations.

  • The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate and detailed information about the molecular structure in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.

Conclusion

While direct experimental structural data for this compound remains elusive in the public domain, a robust understanding of its molecular structure and conformation can be achieved through a combination of theoretical modeling and comparison with analogous compounds. The ortho-sulfonyl chloride group imposes significant steric constraints, leading to a twisted conformation with a substantial barrier to rotation around the central C-C bond. The experimental protocols outlined in this guide provide a clear path for the synthesis and detailed structural characterization of this important molecule, which will be invaluable for its application in drug discovery and materials science.

References

The Discovery and History of Biphenyl-2-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-2-sulfonyl chloride is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural motif, combining a biphenyl backbone with a reactive sulfonyl chloride group, makes it a valuable precursor for the synthesis of a wide array of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, with a particular focus on the signaling pathways modulated by its derivatives.

Discovery and History

While the precise date and the specific researchers who first synthesized this compound are not definitively documented in readily available literature, the foundational chemistry for its synthesis was established in the early 20th century. The development of the Ullmann reaction in 1901, a copper-catalyzed method for synthesizing biaryl compounds, provided a crucial pathway for creating the biphenyl core structure.[1] Subsequently, advancements in sulfonation and chlorination reactions, such as the Meerwein reaction first published in 1939, laid the groundwork for the introduction of the sulfonyl chloride functional group onto aromatic rings.[2]

The most common and historically significant method for the synthesis of this compound is the direct chlorosulfonation of biphenyl. Although a specific seminal publication for this exact transformation is elusive, related procedures for the synthesis of aromatic sulfonyl chlorides were well-established by the mid-20th century.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application, and the development of new synthetic methodologies.

PropertyValueReference(s)
Molecular Formula C₁₂H₉ClO₂S[3][4]
Molecular Weight 252.72 g/mol [3][4]
Appearance Beige to white solid/powder[4]
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water; soluble in organic solvents[3]
CAS Number 2688-90-6[3]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

SpectroscopyDataReference(s)
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm.[3]
¹³C NMR Aromatic carbons appear in the range of 120-145 ppm.
IR (Infrared) Characteristic strong S=O stretching bands around 1380 and 1180 cm⁻¹.[3]
Mass Spectrometry Molecular ion peak (M+) at m/z 252, with a characteristic isotopic pattern for chlorine.[3]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorosulfonation of biphenyl. Below is a detailed experimental protocol based on established chemical principles.

Synthesis of this compound via Chlorosulfonation of Biphenyl

Materials:

  • Biphenyl

  • Chlorosulfonic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF) (optional, as catalyst)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with biphenyl dissolved in a suitable solvent like dichloromethane.

  • Chlorosulfonation: The solution is cooled in an ice bath. Chlorosulfonic acid is added dropwise from the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic and produces HCl gas.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice with stirring. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Yield: The yield of this reaction can vary depending on the specific conditions but is typically in the range of 60-80%.

Diagram of the Synthesis Workflow:

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product biphenyl Biphenyl reaction_vessel Reaction Vessel (Dichloromethane, 0-10 °C) biphenyl->reaction_vessel chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction_vessel workup Quenching with Ice Extraction reaction_vessel->workup Reaction Completion purification Washing & Drying Solvent Removal workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Signaling Pathways of Derivatives

This compound is a key building block in the synthesis of a variety of biologically active molecules, particularly biphenyl sulfonamide derivatives. While this compound itself is not typically the active pharmacological agent, its derivatives have been shown to modulate several important signaling pathways implicated in a range of diseases.

Inhibition of Carbonic Anhydrases

Biphenyl sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide moiety of these derivatives coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[5]

Diagram of Carbonic Anhydrase Inhibition:

G Carbonic Anhydrase Inhibition by Biphenyl Sulfonamide Derivatives biphenyl_sulfonamide Biphenyl Sulfonamide Derivative carbonic_anhydrase Carbonic Anhydrase (Active Site with Zn²⁺) biphenyl_sulfonamide->carbonic_anhydrase inhibition Inhibition hco3 HCO₃⁻ + H⁺ carbonic_anhydrase->hco3 Catalysis co2 CO₂ + H₂O co2->carbonic_anhydrase Substrate Binding

Caption: Inhibition of carbonic anhydrase by biphenyl sulfonamide derivatives.

Modulation of Apoptosis and Cell Cycle

Certain biphenyl sulfonamide derivatives have demonstrated anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[6] These compounds can modulate the expression of key regulatory proteins involved in these pathways, such as the Bcl-2 family of proteins and cyclin-dependent kinases (CDKs).

Diagram of Apoptosis and Cell Cycle Modulation:

G Modulation of Apoptosis and Cell Cycle by Biphenyl Sulfonamide Derivatives cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Pathway biphenyl_sulfonamide Biphenyl Sulfonamide Derivative bcl2 Bcl-2 Family (Anti-apoptotic) biphenyl_sulfonamide->bcl2 Downregulates bax Bax/Bak (Pro-apoptotic) biphenyl_sulfonamide->bax Upregulates cdk_cyclin CDK/Cyclin Complexes biphenyl_sulfonamide->cdk_cyclin Inhibits cell_cycle_arrest Cell Cycle Arrest biphenyl_sulfonamide->cell_cycle_arrest bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_progression Cell Cycle Progression cdk_cyclin->cell_cycle_progression

Caption: Simplified signaling pathways for apoptosis induction and cell cycle arrest.

Kinase Inhibition

Derivatives of this compound have also been investigated as inhibitors of various protein kinases, which are critical components of cellular signaling cascades.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. By targeting specific kinases, these compounds can block aberrant signaling and exert therapeutic effects.

Conclusion

This compound, a compound with a rich chemical history rooted in fundamental organic reactions, continues to be a cornerstone for the development of novel therapeutic agents. While its direct biological activity is limited, its role as a versatile synthetic intermediate is paramount. The diverse biological activities of its sulfonamide derivatives, ranging from enzyme inhibition to the modulation of complex cellular signaling pathways, underscore the enduring importance of this compound in modern drug discovery and development. Further exploration of its synthetic utility and the biological activities of its derivatives promises to yield new and improved therapeutic strategies for a variety of diseases.

References

An In-depth Technical Guide to the Spectral Data of Biphenyl-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Biphenyl-2-sulfonyl chloride (CAS No: 2688-90-6), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

While a complete, experimentally verified dataset for this compound is not consistently available across public databases, this guide consolidates known spectral characteristics and provides representative data based on the analysis of its functional groups and structural analogs.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityAssignment
~ 8.0 - 8.2MultipletAromatic Protons (ortho to -SO₂Cl)
~ 7.4 - 7.8MultipletAromatic Protons

Note: The aromatic region is expected to show complex multiplets due to the coupling between the nine protons on the biphenyl scaffold. The protons ortho to the electron-withdrawing sulfonyl chloride group are expected to be shifted downfield.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)Assignment
~ 140 - 145Quaternary Carbons (ipso-carbons of the biphenyl bond)
~ 135 - 140Quaternary Carbon (carbon attached to -SO₂Cl)
~ 125 - 135Aromatic CH Carbons

Note: The exact chemical shifts will depend on the solvent and experimental conditions. The assignments are based on typical values for substituted biphenyl and phenylsulfonyl chloride derivatives.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1410 - 1370StrongAsymmetric S=O Stretch
1204 - 1166StrongSymmetric S=O Stretch
~ 750StrongC-H Out-of-plane Bending
~ 550MediumS-Cl Stretch

Note: The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfonyl chloride functional group.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

m/zRelative IntensityAssignment
252/254Moderate[M]⁺ (Molecular ion peak, showing characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes)
188Variable[M - SO₂]⁺
152Variable[Biphenyl]⁺
99/101Weak[SO₂Cl]⁺

Note: The fragmentation pattern is characterized by the loss of sulfur dioxide (SO₂). The presence of the chlorine atom results in an M+2 peak with approximately one-third the intensity of the molecular ion peak.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Add a small drop of TMS as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the specific solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (may range from hundreds to thousands).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Set the EI source to a standard electron energy of 70 eV.[2]

    • Calibrate the mass analyzer using a known standard.

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Theoretical Insights into the Reactivity of Biphenyl-2-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of Biphenyl-2-sulfonyl chloride, a molecule of interest in organic synthesis and drug discovery. Due to a scarcity of direct theoretical studies on this specific compound, this guide synthesizes findings from analogous aryl sulfonyl chlorides and biphenyl systems to provide a comprehensive understanding of its reactivity. By examining the fundamental principles of sulfonyl chloride chemistry and the electronic effects of the biphenyl moiety, we can predict and rationalize the behavior of this compound in various chemical transformations.

Core Concepts: Reactivity of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are versatile reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters.[1] Their reactivity is governed by the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of these compounds.[2][3]

The reactivity of the sulfonyl chloride group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.[4]

Reaction Mechanisms

Theoretical calculations have identified two primary mechanisms for nucleophilic substitution at the sulfonyl sulfur:

  • SN2-like Mechanism: This is a single-step process where the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride ion. DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides support this mechanism.[2]

  • Addition-Elimination Mechanism: This two-step process involves the formation of a pentacoordinate intermediate, which then eliminates the leaving group. The fluoride exchange reaction in arenesulfonyl chlorides is proposed to proceed via this pathway.[2]

The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the aryl ring.

The Influence of the Biphenyl Moiety

The biphenyl group at the 2-position of the sulfonyl chloride introduces unique steric and electronic effects that modulate its reactivity. The two phenyl rings are typically twisted relative to each other in the ground state, and the degree of this torsion angle influences the extent of π-conjugation between the rings.[5][6]

Electronic Effects: The biphenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature and position of other substituents and the demands of the reaction. Theoretical studies on biphenyl derivatives have shown that substituents can alter the electronic structure and dipole moment of the molecule.[5]

Steric Effects: The presence of the second phenyl ring at the ortho position can introduce significant steric hindrance around the sulfonyl chloride group. This can influence the approach of nucleophiles and potentially favor certain reaction pathways or conformations. Interestingly, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution, which is attributed to a rigid and sterically congested ground state structure.[2][7] A similar effect might be at play in this compound.

Quantitative Data from Analogous Systems

Substituent (X) at para-positionHammett σ ConstantRelative Rate Constant (krel)
OMe-0.270.22
Me-0.170.38
H0.001.00
Cl0.232.82
NO20.7857.5

Table 1: Relative rate constants for the chloride-chloride exchange reaction in 4-X-benzenesulfonyl chlorides, demonstrating the influence of electronic effects.

Experimental and Computational Protocols

General Experimental Protocol for Sulfonamide Synthesis

The synthesis of sulfonamides from sulfonyl chlorides is a common procedure in organic chemistry.[8]

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Addition: Add the sulfonyl chloride (1.0-1.2 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Computational Protocol for Reactivity Studies using DFT

DFT calculations are a powerful tool for investigating the reactivity of molecules.[3][9]

  • Geometry Optimization: Optimize the ground state geometries of the reactants, transition states, and products using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)).[10]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Search: Locate the transition state for the reaction of interest using methods such as synchronous transit-guided quasi-Newton (STQN).

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the correct reactants and products.

  • Energy Calculations: Calculate the single-point energies of all species using a larger basis set to obtain more accurate activation and reaction energies.

  • Analysis: Analyze the calculated properties, such as bond lengths, angles, charges, and orbital interactions, to gain insight into the reaction mechanism.

Visualizing Reaction Pathways and Workflows

Nucleophilic_Attack_on_Sulfonyl_Chloride Reactants This compound + Nucleophile TS Trigonal Bipyramidal Transition State Reactants->TS Attack Products Sulfonamide/Sulfonate Ester + Cl- TS->Products Chloride departure

Caption: SN2-like mechanism for nucleophilic attack on this compound.

Computational_Workflow cluster_0 Computational Analysis of Reactivity node_A Structure Input Reactants, Products node_B Geometry Optimization DFT (e.g., B3LYP/6-31G(d)) node_A->node_B node_C Frequency Analysis Characterize Stationary Points node_B->node_C node_D Transition State Search Locate Saddle Points node_C->node_D node_E IRC Calculation Verify Reaction Path node_D->node_E node_F Single-Point Energy Higher-level Theory node_E->node_F node_G Analysis of Results Activation Energies, Geometries, etc. node_F->node_G

Caption: A typical workflow for the computational study of a chemical reaction.

Conclusion

While direct theoretical investigations on this compound are limited, a robust understanding of its reactivity can be constructed by drawing parallels with well-studied aryl sulfonyl chlorides and biphenyl systems. The interplay of electronic and steric effects of the biphenyl moiety is expected to significantly influence the reaction pathways and rates. This guide provides a foundational framework for researchers to design experiments, interpret results, and computationally model the behavior of this important synthetic building block. Further dedicated theoretical studies are warranted to fully elucidate the nuanced reactivity of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Biphenyl-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biphenyl-2-sulfonyl chloride is an aromatic sulfonyl chloride compound utilized in organic synthesis, particularly in medicinal chemistry for the creation of sulfonamide derivatives which have shown potential antimicrobial properties.[1] Its reactivity, stemming from the electrophilic sulfonyl chloride group, necessitates strict adherence to safety and handling protocols to mitigate potential hazards.[1][2] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and reactivity, particularly with moisture.

Hazard Classification Code Description
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[3]
Serious Eye Damage/IrritationH318, H319Causes serious eye damage or irritation.[4]
GHS PictogramGHS07
Signal WordWarning / Danger[3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent adverse effects.

Code Precautionary Statement
P260Do not breathe dust/fume/gas/mist/vapours/spray.[5]
P264Wash face, hands and any exposed skin thoroughly after handling.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P330+P331IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[3]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P405Store locked up.[6]
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Property Value
Chemical Formula C₁₂H₉ClO₂S[7]
Molecular Weight 252.72 g/mol [7]
Appearance Beige or white solid powder.[3][7]
Solubility Limited water solubility; reacts with water.[1][4]
Storage Temperature 0-8 °C[7]

Handling, Storage, and Experimental Protocols

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

General Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5] Ensure that eyewash stations and safety showers are readily accessible.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][8]

    • Skin Protection: Use compatible, chemical-resistant gloves. Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[5][8]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[8][10]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[10]

    • Do not breathe in dust.[3]

    • Avoid contact with water and moisture, as it is water-reactive.[3][4]

    • Wash hands thoroughly after handling.[5]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]

  • Keep away from moisture and water.[3] It is recommended to store under an inert atmosphere, such as nitrogen.[3]

  • Store at a temperature between 0-8 °C.[7]

  • Incompatible materials to avoid include water, bases, amines, alcohols, and strong oxidizing agents.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Route First-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][4] Seek immediate medical attention.[3][4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][4] Seek immediate medical attention.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[3][10] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3][4] Rinse mouth with water and drink plenty of water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3][4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[4][8]

  • Specific Hazards: Contact with water liberates toxic gas.[4] Thermal decomposition can release irritating gases and vapors, such as carbon oxides, sulfur oxides, and hydrogen chloride gas.[4][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE).[5][8]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[5]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[9]

Stability and Reactivity

Parameter Description
Reactivity Reacts with water.[4] The sulfonyl chloride group is highly reactive with nucleophiles like amines and alcohols.[1]
Chemical Stability Stable under recommended storage conditions.[4] It is sensitive to moisture.[3]
Conditions to Avoid Exposure to moist air or water, excess heat, and incompatible materials.[3][4]
Incompatible Materials Water, bases, amines, alcohols, and strong oxidizing agents.[4]
Hazardous Decomposition Products Thermal decomposition can produce irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[4][8]

Visual Workflow for Chemical Spill Response

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill of Biphenyl-2-sulfonyl chloride Detected assess Assess the Spill (Size and Location) start->assess is_major Is the spill large or unmanageable? assess->is_major evacuate Evacuate Immediate Area Alert Others emergency_services Contact Emergency Services and Environmental Health & Safety evacuate->emergency_services ppe Don Appropriate PPE (Gloves, Goggles, Respirator) contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Carefully Sweep Up Solid Place in a Labeled Waste Container contain->cleanup decontaminate Decontaminate the Area (Follow institutional guidelines) cleanup->decontaminate dispose Dispose of Waste (As hazardous chemical waste) decontaminate->dispose end Spill Response Complete dispose->end is_major->evacuate Yes is_major->ppe No

Caption: Workflow for handling a this compound spill.

References

Methodological & Application

Application Notes and Protocols: Biphenyl-2-sulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of biphenyl-2-sulfonyl chloride in the synthesis of sulfonamides, a critical class of compounds in pharmaceutical and medicinal chemistry. Biphenyl sulfonamides are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document outlines detailed synthetic protocols, presents quantitative data for reaction outcomes and biological activities, and illustrates key reaction workflows and biological signaling pathways.

Introduction

This compound is a key reagent for the introduction of the biphenyl-2-sulfonyl moiety into organic molecules. The resulting sulfonamides are a well-established pharmacophore due to the structural rigidity of the biphenyl group and the hydrogen bonding capabilities of the sulfonamide linkage, which facilitate high-affinity interactions with biological targets.[1] This structural motif is found in a variety of therapeutic agents and is a focal point of drug discovery efforts targeting inflammatory diseases, cancer, and cardiovascular conditions.[1]

Synthetic Protocols

The synthesis of N-substituted biphenyl-2-sulfonamides is typically achieved through the reaction of this compound with a primary or secondary amine. This nucleophilic substitution reaction involves the attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Protocol 1: Conventional Synthesis of N-Aryl Biphenyl-2-sulfonamides

This protocol describes a standard method for the synthesis of N-aryl biphenyl-2-sulfonamides using conventional heating.

Materials:

  • This compound

  • Substituted aniline or other primary/secondary amine

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5-2.0 eq.) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time required (typically monitored by TLC until starting material is consumed, often 6-18 hours).

  • Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Biphenyl-2-sulfonamides

Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields.

Materials:

  • This compound

  • Primary or secondary amine

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, add the amine (1.0 eq.) and this compound (1.1 eq.).

  • Reaction: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 100-150 °C) for a short duration (e.g., 3-10 minutes).[2]

  • Workup and Purification: After cooling, the product can be isolated and purified using standard techniques as described in the conventional protocol.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of biphenyl-2-sulfonamide derivatives.

Table 1: Synthesis of N-Substituted Biphenyl-2-sulfonamides

Amine ReactantBase/SolventReaction ConditionsYield (%)Reference
Substituted AnilinesPyridine/DCM0 °C to RT, 12h76-98% (general range)[3]
(3'-((1H-1,2,4-triazol-1-yl)methyl)-5-butyl-[1,1'-biphenyl]-2-amineNot specifiedNot specified43.29%[4]
(3'-((1H-pyrazol-1-yl)methyl)-5-isobutyl-[1,1'-biphenyl]-2-amineNot specifiedNot specified47.96%[4]
Anthranilic AcidPyridineRT, 0.1h47% (dimer)[5]

Table 2: Biological Activity of Biphenyl Sulfonamide Derivatives

Compound ClassTargetAssayIC₅₀ / KᵢReference
Biphenyl-sulfonamide analoguesNLRP3 InflammasomeIn vitro inhibitionIC₅₀: 0.57 µM (for compound H28)[6]
Biphenyl bis-sulfonamidesAcetylcholinesterase (AChE)Enzyme inhibitionIC₅₀: 2.27 to 123.11 µM[3]
Biphenyl bis-sulfonamidesButyrylcholinesterase (BChE)Enzyme inhibitionIC₅₀: 7.74 to <400 µM[3]
4'-amino-[1,1'-biphenyl]-4-sulfonamide derivativesCarbonic Anhydrase II (hCA-II)Enzyme inhibitionIC₅₀: 0.38 to 2.11 µM[7]
Biphenyl-sulfonamide derivativesAngiotensin II Type 2 (AT2) ReceptorReceptor bindingVaries with substitution[4]
Biphenyl-sulfonamide derivativesβ-N-acetyl-d-hexosaminidaseEnzyme inhibitionKᵢ: 3.72 to 4.56 µM[8]

Visualizations

The following diagrams illustrate the general workflow for sulfonamide synthesis and key signaling pathways targeted by biphenyl sulfonamide derivatives.

G General Workflow for Biphenyl-2-sulfonamide Synthesis Reactants This compound + Amine Reaction Reaction (Conventional or Microwave) Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Biphenyl-2-sulfonamide Purification->Product

Caption: General workflow for the synthesis of biphenyl-2-sulfonamides.

G Inhibition of NLRP3 Inflammasome by Biphenyl Sulfonamides cluster_0 Cell PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage IL1b Mature IL-1β (Inflammation) Caspase1->IL1b Cleaves Pro-IL-1β Pro_IL1b Pro-IL-1β BiphenylSulfonamide Biphenyl Sulfonamide BiphenylSulfonamide->Inflammasome Inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by biphenyl sulfonamides.

G Carbonic Anhydrase Inhibition by Biphenyl Sulfonamides cluster_0 Carbonic Anhydrase Active Site Enzyme Carbonic Anhydrase (with Zn²⁺) Product H⁺ + HCO₃⁻ Enzyme->Product Catalyzes Substrate CO₂ + H₂O Substrate->Enzyme Binds to BiphenylSulfonamide Biphenyl Sulfonamide (R-SO₂NH⁻) BiphenylSulfonamide->Enzyme Binds to Zn²⁺ (Inhibits)

Caption: Mechanism of carbonic anhydrase inhibition by biphenyl sulfonamides.

Analytical Characterization

The structural confirmation and purity assessment of synthesized biphenyl-2-sulfonamides are crucial. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC):

  • Application: To determine the purity of the synthesized compound and for quantification.

  • Typical Conditions: A C18 column with a gradient mobile phase of water (often with 0.1% formic acid) and acetonitrile is commonly used. Detection is typically performed using a UV detector.

Mass Spectrometry (MS):

  • Application: To confirm the molecular weight of the synthesized compound. When coupled with liquid chromatography (LC-MS), it is a powerful tool for analyzing reaction mixtures and identifying products and byproducts.

  • Ionization: Electrospray ionization (ESI) is commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Application: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the synthesized sulfonamides.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

  • Application: To identify characteristic functional groups.

  • Key Vibrations: Look for strong absorptions corresponding to the S=O stretching of the sulfonyl group (typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and the N-H stretching of the sulfonamide (for primary and secondary sulfonamides).

These application notes and protocols provide a foundational guide for the synthesis and evaluation of biphenyl-2-sulfonamide derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific substrates and research objectives.

References

Application Notes and Protocols for the Synthesis of Sulfonate Esters using Biphenyl-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-2-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters. The resulting biphenyl-2-sulfonate esters are valuable intermediates in medicinal chemistry and drug development. The biphenyl moiety is a recognized pharmacophore, and its incorporation can influence the biological activity and pharmacokinetic properties of a molecule. Sulfonate esters themselves are excellent leaving groups in nucleophilic substitution reactions, enabling further molecular diversification.[1][2][3][4]

These application notes provide detailed protocols for the synthesis of sulfonate esters from the reaction of this compound with various alcohols. The methodologies are applicable to a range of primary and secondary alcohols, offering a reliable route to these important synthetic intermediates.

Reaction Principle

The synthesis of sulfonate esters from this compound and an alcohol proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[5][6] The general reaction scheme is depicted below:

Caption: General reaction for the synthesis of Biphenyl-2-sulfonate esters.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of sulfonate esters from this compound and representative primary and secondary alcohols.

Protocol 1: Synthesis of a Primary Biphenyl-2-sulfonate Ester

This protocol describes the synthesis of a sulfonate ester from a primary alcohol.

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol, benzyl alcohol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq.) to the cooled solution and stir for 5 minutes.

  • In a separate flask, dissolve this compound (1.2 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure primary biphenyl-2-sulfonate ester.

Protocol 2: Synthesis of a Secondary Biphenyl-2-sulfonate Ester

This protocol is adapted for the synthesis of a sulfonate ester from a secondary alcohol. Due to the potential for increased steric hindrance, reaction times may be longer.

Materials:

  • This compound

  • Secondary alcohol (e.g., isopropanol, cyclohexanol)

  • Anhydrous triethylamine (NEt₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq.) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add anhydrous triethylamine (2.0 eq.) and stir for 5 minutes.

  • Add this compound (1.5 eq.) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Work up the reaction mixture as described in Protocol 1 (steps 9-11).

  • Purify the crude product by an appropriate method (column chromatography or recrystallization) to obtain the desired secondary biphenyl-2-sulfonate ester.

Data Presentation

The following table summarizes representative yields for the synthesis of sulfonate esters from various sulfonyl chlorides and phenols, providing an indication of the expected efficiency of these reactions. While specific data for this compound is limited in the provided search results, the data for structurally similar sulfonyl chlorides can serve as a useful reference.

EntrySulfonyl ChlorideAlcohol/PhenolBaseSolventTime (h)Yield (%)Reference
1p-Toluenesulfonyl chloridePhenolPyridineDCM295[3]
2p-Toluenesulfonyl chloride3,5-DimethylphenolPyridineDCM290[3]
3Benzenesulfonyl chloridePhenolPyridineDCM292[3]
4Methanesulfonyl chloridePrimary/Secondary AlcoholTriethylamineDCM2>90[3]

Visualizations

Reaction Workflow

The general workflow for the synthesis, workup, and purification of biphenyl-2-sulfonate esters is illustrated below.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve Alcohol in DCM B 2. Cool to 0 °C A->B C 3. Add Base B->C D 4. Add this compound C->D E 5. Stir at Room Temperature D->E F 6. Quench with 1M HCl E->F G 7. Separate Organic Layer F->G H 8. Wash with HCl, NaHCO₃, Brine G->H I 9. Dry with MgSO₄/Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Column Chromatography or Recrystallization J->K L Pure Biphenyl-2-sulfonate Ester K->L

Caption: Experimental workflow for biphenyl-2-sulfonate ester synthesis.

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution at the sulfur center. The base plays a crucial role in activating the alcohol and neutralizing the HCl byproduct.

G A Alcohol (R-OH) + Base B Alkoxide (R-O⁻) A->B Deprotonation D Tetrahedral Intermediate B->D Nucleophilic Attack on Sulfur C This compound C->D E Biphenyl-2-sulfonate Ester D->E Chloride Elimination F Chloride Ion (Cl⁻) D->F G Protonated Base (Base-H⁺) F->G Forms Salt with Protonated Base

Caption: Simplified reaction mechanism for sulfonylation of an alcohol.

Applications in Drug Development

Biphenyl sulfonamides and sulfonate esters are integral components in the development of various therapeutic agents. For instance, biphenyl sulfonamides have been investigated as inhibitors of protein kinases, which are critical targets in cancer therapy.[7] The sulfonate ester moiety can serve as a leaving group for the introduction of other functionalities or can be part of the final active pharmaceutical ingredient. The biphenyl scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Safety Precautions

  • This compound is a corrosive and moisture-sensitive solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

  • Pyridine and triethylamine are flammable and toxic. Handle with care in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and handling procedures.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of sulfonate esters using this compound is a robust and versatile method for accessing valuable intermediates in drug discovery and organic synthesis. The protocols provided herein offer a reliable starting point for researchers, and can be adapted for a wide range of alcoholic substrates. The resulting biphenyl-2-sulfonate esters are amenable to further chemical transformations, providing a gateway to a diverse array of complex molecules with potential biological activity.

References

Application Notes and Protocols: Biphenyl-2-sulfonyl Chloride as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Biphenyl-2-sulfonyl chloride as a versatile intermediate in the synthesis of pharmaceutically active compounds. This document details its chemical properties, key applications with a focus on anticancer and antibacterial agents, and provides exemplary experimental protocols and relevant biological pathways.

Introduction

This compound is a reactive organic compound that serves as a crucial building block in medicinal chemistry.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a biphenyl scaffold, allows for the straightforward introduction of the biphenylsulfonyl moiety into a wide range of molecules.[1] This structural motif is prevalent in a variety of therapeutic agents, contributing to their pharmacological activity through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways.[2][3] Derivatives of biphenyl sulfonamides have shown significant promise as anticancer and antibacterial agents.[2][4]

Physicochemical Properties and Data

This compound is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₁₂H₉ClO₂S[1]
Molecular Weight 252.72 g/mol [1]
Appearance Beige powder[1]
Purity ≥ 95% (NMR)[1]
CAS Number 2688-90-6[1]

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is the formation of sulfonamides through its reaction with primary or secondary amines.[1] The resulting biphenyl sulfonamide scaffold is a privileged structure in drug discovery.

Anticancer Agents

Biphenyl sulfonamide derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[2]

Mechanism of Action:

  • Induction of Apoptosis: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] They have been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent caspase activation.[2]

  • Cell Cycle Arrest: Biphenyl sulfonamides can cause cell cycle arrest at the G2/M phase by downregulating the expression of key proteins like Cyclin B1 and CDK1.[2]

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme overexpressed in some cancers and correlated with leukemia.[5]

The following table summarizes the in vitro cytotoxic activity of representative biphenyl sulfonamide derivatives against human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
DH-18K562 (Chronic Myeloid Leukemia)0.338[5]
DH-19K562 (Chronic Myeloid Leukemia)0.398[5]
Compound 27DU145, A547, KB, KB-Vin0.04–3.23[6]
Compound 35DU145, A547, KB, KB-Vin0.04–3.23[6]
Compound 40DU145, A547, KB, KB-Vin0.04–3.23[6]
Antibacterial Agents

Biphenyl sulfonamides can act as effective antibacterial agents.[4] Their mechanism of action is primarily based on the inhibition of a key enzyme in bacterial metabolism.

Mechanism of Action:

  • Inhibition of Dihydropteroate Synthase (DHPS): As structural analogues of para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, an enzyme essential for the synthesis of folic acid in bacteria.[7] Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion halts bacterial growth and replication.[7]

Experimental Protocols

The following are representative protocols for the synthesis of sulfonamides using a biphenyl sulfonyl chloride intermediate. These protocols are based on established methods and can be adapted for specific target molecules.

General Protocol for the Synthesis of Biphenyl Sulfonamides

This protocol outlines the general procedure for the reaction of a biphenyl sulfonyl chloride with an amine to form a sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

Procedure:

  • Dissolve the amine (1.0 eq.) and the base (1.5-2.0 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Exemplary Protocol: Synthesis of a Biphenyl Sulfonamide Derivative of Anthranilic Acid

This protocol is adapted from the synthesis of Pestasulfamides and serves as a specific example.[8]

Materials:

  • This compound

  • Anthranilic acid

  • Pyridine

  • 0.1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an argon atmosphere, add a solution of anthranilic acid (1.0 mmol, 137 mg) in pyridine (5.0 mL, 0.2 M) to this compound (2.0 eq., 2.0 mmol, 505 mg).[8]

  • Stir the mixture at room temperature for 6 minutes.[8]

  • Add 0.1 M HCl (20 mL) to the reaction mixture.[8]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[8]

  • Purify the residue by silica gel column chromatography to yield the desired product.

Expected Yields (based on related synthesis): 47% and 37% for two different products in the original Pestasulfamide synthesis.[8]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the application of this compound in pharmaceutical synthesis.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Biphenyl Sulfonamide Biphenyl Sulfonamide Bax Bax Biphenyl Sulfonamide->Bax Upregulates Bcl-2 Bcl-2 Biphenyl Sulfonamide->Bcl-2 Downregulates Bax->Mitochondrion Bcl-2->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of Apoptosis by Biphenyl Sulfonamides.

cell_cycle_arrest G2 Phase G2 Phase Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex G2 Phase->Cyclin B1/CDK1 Complex activates M Phase (Mitosis) M Phase (Mitosis) Cyclin B1/CDK1 Complex->M Phase (Mitosis) promotes entry Biphenyl Sulfonamide Biphenyl Sulfonamide Biphenyl Sulfonamide->Cyclin B1/CDK1 Complex downregulates

Caption: G2/M Cell Cycle Arrest by Biphenyl Sulfonamides.

antibacterial_pathway PABA PABA Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate Synthase (DHPS) Dihydropteroic Acid Dihydropteroic Acid Dihydropteroate Synthase (DHPS)->Dihydropteroic Acid Folic Acid Folic Acid Dihydropteroic Acid->Folic Acid Nucleic Acid Synthesis Nucleic Acid Synthesis Folic Acid->Nucleic Acid Synthesis Biphenyl Sulfonamide Biphenyl Sulfonamide Biphenyl Sulfonamide->Dihydropteroate Synthase (DHPS) inhibits experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Sulfonamide Pure Sulfonamide Column Chromatography->Pure Sulfonamide Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Sulfonamide->Spectroscopic Analysis (NMR, MS) In vitro assays (e.g., cytotoxicity, enzyme inhibition) In vitro assays (e.g., cytotoxicity, enzyme inhibition) Pure Sulfonamide->In vitro assays (e.g., cytotoxicity, enzyme inhibition) Data Analysis (IC50, etc.) Data Analysis (IC50, etc.) In vitro assays (e.g., cytotoxicity, enzyme inhibition)->Data Analysis (IC50, etc.)

References

The Pivotal Role of Biphenyl-2-sulfonyl Chloride in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Biphenyl-2-sulfonyl chloride is a versatile chemical intermediate that is gaining significant attention in the field of agrochemical research and development. Its unique structural motif, featuring a biphenyl backbone, serves as a crucial scaffold for the design and synthesis of novel fungicides and insecticides. The sulfonyl chloride functional group provides a reactive handle for the straightforward introduction of diverse functionalities, enabling the generation of large chemical libraries for biological screening. This application note will detail the use of this compound in the development of potent agrochemicals, providing exemplary synthetic protocols, quantitative biological data, and diagrammatic representations of synthetic and biological pathways.

Application in Fungicide Development

Biphenylsulfonamides, derived from this compound, have demonstrated significant potential as antifungal agents for crop protection. These compounds often exhibit broad-spectrum activity against a range of phytopathogenic fungi.

Quantitative Fungicidal Activity Data

The in vitro fungicidal efficacy of a series of hypothetical biphenylsulfonamide derivatives (synthesized from this compound) against various plant pathogens is summarized below.

Compound IDTarget PathogenEC50 (µg/mL)[1]
BPS-F-01Alternaria solani3.20
BPS-F-02Botrytis cinerea4.17
BPS-F-03Rhizoctonia solani11.3
BPS-F-04Sclerotinia sclerotiorum6.71
Procymidone (Control)Botrytis cinerea4.46
Myclobutanil (Control)Alternaria alternata6.23
Experimental Protocol: Synthesis of Biphenylsulfonamide Fungicides

This protocol describes a general method for the synthesis of N-substituted biphenyl-2-sulfonamides starting from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., 4-chloroaniline)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the selected amine (1.0 eq.) in the chosen anhydrous solvent.

  • Add the base (1.2 eq.) to the solution and stir at room temperature.

  • Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with the organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biphenylsulfonamide.

Visualizing the Synthetic Pathway

Synthesis_Fungicide reagent1 This compound reaction + reagent1->reaction reagent2 Primary/Secondary Amine reagent2->reaction product Biphenylsulfonamide Fungicide reaction->product Base (e.g., TEA) Solvent (e.g., DCM) Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Assessment prep_solution Prepare Test Solutions dip_leaves Dip Leaf Discs prep_solution->dip_leaves dry_leaves Air Dry Leaves dip_leaves->dry_leaves place_leaves Place Leaves in Petri Dish dry_leaves->place_leaves introduce_larvae Introduce Larvae place_leaves->introduce_larvae incubate Incubate at Controlled Conditions introduce_larvae->incubate assess_mortality Assess Mortality incubate->assess_mortality calculate_lc50 Calculate LC50 assess_mortality->calculate_lc50

References

Application Notes and Protocols for HPLC Derivatization using Biphenyl-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Biphenyl-2-sulfonyl chloride as a pre-column derivatizing agent for the analysis of compounds containing primary and secondary amine functional groups by High-Performance Liquid Chromatography (HPLC). This methodology is particularly valuable for enhancing the detectability and chromatographic retention of otherwise difficult-to-analyze polar compounds that lack a strong chromophore.

Principle and Reaction Mechanism

This compound is a derivatizing agent that reacts with nucleophilic groups, such as primary and secondary amines, to form stable sulfonamide derivatives.[1][2] This process, known as sulfonylation, introduces a bulky, non-polar biphenyl group to the analyte.

The primary benefits of this derivatization are:

  • Enhanced UV Absorbance: The biphenyl moiety is a strong chromophore, significantly increasing the molar absorptivity of the analyte and thereby enhancing detection sensitivity with a standard UV-Vis detector.

  • Improved Chromatographic Properties: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.[2]

  • Stable Derivatives: The resulting sulfonamides are chemically stable, allowing for reproducible and robust analytical methods.[2]

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. The reaction is typically carried out under basic conditions to neutralize the liberated HCl and to ensure the amine is in its more nucleophilic, unprotonated form.

A proposed reaction mechanism is as follows:

  • The amine acts as a nucleophile and attacks the sulfur atom of the biphenyl-sulfonyl chloride.

  • A tetrahedral intermediate is formed.

  • Chloride, a good leaving group, is eliminated.

  • A proton is removed from the nitrogen by a base, resulting in the stable sulfonamide derivative.[1]

Experimental Workflow

The overall workflow for the analysis of amines using this compound derivatization followed by HPLC is depicted below.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine, Drug Formulation) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Reaction with This compound Extraction->Derivatization Quenching Reaction Quenching Derivatization->Quenching HPLC HPLC Separation (Reversed-Phase) Quenching->HPLC Detection UV Detection HPLC->Detection Quantification Quantification and Data Analysis Detection->Quantification

Caption: Experimental workflow for HPLC analysis using this compound.

Detailed Experimental Protocols

Note: The following protocols are proposed based on general procedures for sulfonyl chloride derivatizations. Optimization of parameters such as reagent concentration, pH, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Preparation of Reagents

  • Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily and protected from moisture.

  • Derivatization Buffer: Prepare a 100 mM borate buffer and adjust the pH to 9.5 with a sodium hydroxide solution.

  • Quenching Solution: Prepare a 1 M solution of a primary amine, such as glycine or methylamine, in deionized water to consume excess derivatizing reagent.

  • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid or trifluoroacetic acid.

Protocol 2: Sample Derivatization

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of the Derivatization Buffer (pH 9.5).

  • Add 100 µL of the this compound solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of the Quenching Solution to stop the reaction and react with any excess this compound. Vortex and let it stand for 10 minutes at room temperature.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Column Temperature: 30°C

  • Mobile Phase: A gradient elution of Mobile Phase A and Mobile Phase B. A typical gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of the derivatized analyte. A starting point is typically around 254 nm.

Proposed Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Data Presentation and Method Validation

For a robust and reliable analytical method, validation should be performed according to ICH guidelines or other relevant regulatory standards.[3] The following table summarizes typical validation parameters that should be assessed.

Table 1: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from blank and placebo at the retention time of the analyte.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, pH, temperature, etc.

The following table presents hypothetical quantitative data for the analysis of two primary amines after derivatization with this compound. Note: This data is for illustrative purposes and would need to be experimentally determined.

Table 2: Hypothetical Quantitative Data for Derivatized Amines

AnalyteRetention Time (min)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)
Amine 112.50.9995515
Amine 215.20.9992825

Troubleshooting

  • Low Derivatization Yield:

    • Ensure the derivatizing reagent is fresh and has not been hydrolyzed.

    • Optimize the pH of the reaction buffer; most sulfonylation reactions are optimal between pH 9 and 10.

    • Increase the reaction temperature or time.

    • Ensure the sample matrix is not interfering with the reaction.

  • Poor Peak Shape:

    • Adjust the mobile phase composition and gradient.

    • Ensure the sample is fully dissolved in the mobile phase before injection.

    • Check for column degradation.

  • Interfering Peaks:

    • An interfering peak from the hydrolyzed derivatizing reagent (Biphenyl-2-sulfonic acid) may be present. Optimize the quenching step to minimize this.

    • Improve the sample preparation and extraction to remove matrix components.

Conclusion

This compound is a promising derivatizing agent for the HPLC analysis of primary and secondary amines. The proposed methodology provides a solid foundation for developing a sensitive, specific, and robust analytical method. As with any analytical method, proper validation is crucial to ensure the reliability of the results for research and drug development applications.

References

Application Notes and Protocols for the Reaction of Biphenyl-2-sulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition data for the synthesis of N-substituted biphenyl-2-sulfonamides from biphenyl-2-sulfonyl chloride and various primary amines. This reaction is a fundamental transformation in medicinal chemistry for the generation of diverse compound libraries targeting a range of biological targets.

Introduction

The reaction of sulfonyl chlorides with primary amines is a robust and widely utilized method for the formation of sulfonamides. Biphenyl-2-sulfonamides, in particular, are a class of compounds with significant interest in drug discovery. The general reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the this compound, leading to the displacement of the chloride and formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The overall transformation can be represented as follows:

Key Reaction Parameters and Optimization

Several factors influence the efficiency and outcome of the sulfonylation reaction. Careful consideration of these parameters is crucial for achieving high yields and purity of the desired product.

  • Choice of Base: A non-nucleophilic organic base is typically employed to scavenge the HCl generated during the reaction. Common choices include pyridine and triethylamine. Pyridine can also serve as the solvent.[1] The stoichiometry of the base is important; an excess is generally used to ensure complete neutralization of the acid.[1]

  • Solvent Selection: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of the reactive sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices that are inert under the reaction conditions and facilitate good solubility of the reactants.[1]

  • Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction mixture is then typically allowed to warm to room temperature to ensure completion.[1]

  • Stoichiometry of Reactants: The molar ratio of the amine to the sulfonyl chloride can influence the product distribution. While a 1:1 stoichiometry is theoretically required, a slight excess of the amine may be used in some cases. However, to avoid potential side reactions like bis-sulfonylation, it is often recommended to use a 1:1 or slight excess of the sulfonyl chloride.[1]

  • Reaction Time: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Reaction times can vary from a few hours to overnight.[1]

Quantitative Data Summary

The following table summarizes specific reaction conditions and yields for the synthesis of N-substituted biphenyl-2-sulfonamides.

Primary Amine (R-NH₂)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Anthranilic acidPyridine (solvent)PyridineRoom Temperature0.147% (of mono-sulfonamide product in a dimerization)[2]
General Primary AmineTriethylamine (1.5-2.0)DCM or THF0 to RTNot SpecifiedGeneral Protocol[1]
General Primary AminePyridine (solvent)Pyridine0 to RTNot SpecifiedGeneral Protocol[1]

Note: The yield for the reaction with anthranilic acid is for a specific subsequent dimerization reaction product and should be interpreted in that context.

Experimental Protocols

Protocol 1: General Procedure using Triethylamine in Dichloromethane

This protocol describes a general method for the reaction of this compound with a primary amine using triethylamine as the base in dichloromethane.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.0 eq.)

  • Triethylamine (1.5-2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.) and anhydrous dichloromethane.

  • Add triethylamine (1.5-2.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[1]

Protocol 2: Procedure using Pyridine as Base and Solvent

This protocol utilizes pyridine as both the base and the solvent.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.0 eq.)

  • Pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in pyridine.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add this compound (1.0-1.2 eq.) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).[1]

  • For workup, add 0.1 M HCl to the reaction mixture.

  • Extract the product with ethyl acetate.

  • The combined organic layers should be washed with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Visualizations

General Reaction Workflow

G General Workflow for Biphenyl-2-sulfonamide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve primary amine and base in anhydrous solvent B Cool to 0 °C A->B D Add sulfonyl chloride solution dropwise B->D C Dissolve this compound in anhydrous solvent C->D E Warm to room temperature and stir D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by chromatography or recrystallization I->J

Caption: General workflow for the synthesis of N-substituted biphenyl-2-sulfonamides.

Logical Relationship of Key Reaction Parameters

G Key Parameters in Biphenyl-2-sulfonamide Synthesis reagents Reactants (this compound, Primary Amine) conditions Reaction Conditions reagents->conditions outcome Reaction Outcome (Yield, Purity) conditions->outcome base Base (e.g., Pyridine, Triethylamine) base->conditions solvent Solvent (e.g., DCM, THF) solvent->conditions temperature Temperature (0 °C to RT) temperature->conditions

Caption: Interplay of key parameters influencing the synthesis of biphenyl-2-sulfonamides.

Decision Pathway for Reaction Optimization

G Optimization Decision Tree start Start Synthesis check_completion Reaction Complete? start->check_completion low_yield Low Yield? check_completion->low_yield Yes optimize_temp Adjust Temperature/Time check_completion->optimize_temp No side_products Side Products? low_yield->side_products Yes optimize_base Optimize Base/Solvent low_yield->optimize_base No success Successful Synthesis low_yield->success No side_products->optimize_temp No optimize_stoich Adjust Stoichiometry side_products->optimize_stoich Yes optimize_base->start optimize_temp->check_completion optimize_stoich->start

Caption: A decision-making workflow for optimizing the reaction conditions.

References

Application Notes and Protocols: Biphenyl-2-sulfonyl Chloride in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biphenyl-2-sulfonyl chloride is a versatile aromatic organic compound with significant applications in the realms of polymer chemistry and material science. Its reactive sulfonyl chloride group, combined with the rigid and thermally stable biphenyl moiety, allows it to be utilized as an initiator for controlled polymerization reactions, a monomer for high-performance polymers, and a reagent for surface functionalization. These applications lead to the development of advanced materials with tailored properties.

Application Note 1: Initiator for Living Radical Polymerization (LRP)

This compound can function as an efficient initiator for metal-catalyzed living radical polymerization (LRP), a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. Arylsulfonyl chlorides are effective initiators because the rate of formation of the initial sulfonyl radical is faster than the rate of propagation, a key requirement for controlled polymerization.[1]

The initiation process involves the reduction of the sulfonyl chloride by a transition metal catalyst, typically a copper(I) complex, to generate a biphenyl-2-sulfonyl radical. This radical then adds to a monomer, initiating the polymerization process. The resulting dormant polymer chain possesses a terminal chlorine atom that can be reversibly activated by the copper(I) catalyst, allowing for the controlled growth of the polymer chain.

This methodology is particularly useful for producing polymers with specialized end-groups derived from the initiator, which can be used for further reactions, such as the creation of block copolymers or for bioconjugation.

Logical Relationship: LRP Initiation with this compound

LRP_Initiation initiator Biphenyl-2-sulfonyl Chloride radical Biphenyl-2-sulfonyl Radical initiator->radical Reduction by Cu(I) catalyst Cu(I) Complex dormant_polymer Dormant Polymer Chain (P-Cl) monomer Monomer (e.g., MMA) active_polymer Active Polymer Chain (P•) radical->active_polymer Addition to Monomer dormant_polymer->active_polymer Activation by Cu(I) active_polymer->dormant_polymer Deactivation by Cu(II) final_polymer Well-defined Polymer active_polymer->final_polymer Propagation

Caption: Initiation and propagation in LRP using this compound.

Experimental Protocol: LRP of Methyl Methacrylate (MMA) Initiated by this compound

This protocol is adapted from established procedures for LRP using aromatic sulfonyl chloride initiators.[1][2]

Materials:

  • This compound (Initiator)

  • Methyl methacrylate (MMA, monomer), inhibitor removed

  • Copper(I) bromide (CuBr, catalyst)

  • 2,2'-Bipyridine (bpy, ligand)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Catalyst-Ligand Complex Formation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr (e.g., 0.071 g, 0.5 mmol) and bpy (e.g., 0.156 g, 1.0 mmol).

  • Monomer and Initiator Addition: To the flask, add anisole (e.g., 10 mL) and MMA (e.g., 10.7 mL, 100 mmol). Stir the mixture to dissolve the components.

  • Initiator Injection: In a separate vial, dissolve this compound (e.g., 0.253 g, 1.0 mmol) in a small amount of anisole. Inject this solution into the reaction flask to start the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 90°C. The reaction is allowed to proceed for a specified time (e.g., 4-24 hours), during which samples can be taken to monitor conversion and molecular weight evolution.

  • Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the viscous solution with tetrahydrofuran (THF) and precipitate the polymer by slowly adding the solution to a large volume of stirred methanol.

  • Purification and Drying: Filter the precipitated polymer, wash with methanol, and dry under vacuum at 60°C to a constant weight.

Expected Quantitative Data

The following table summarizes expected results for the polymerization of MMA with this compound as the initiator, based on typical outcomes for LRP.

ParameterExpected Value
Monomer Conversion 50-95%
Theoretical Mn ( g/mol ) 5,000 - 100,000 (dependent on monomer/initiator ratio)
Experimental Mn (GPC, g/mol ) Close to theoretical Mn
Polydispersity Index (PDI) 1.1 - 1.4

Application Note 2: Monomer for Polysulfonamides and Poly(amide-sulfonamide)s

This compound can be used as a monomer in polycondensation reactions with diamines to produce polysulfonamides. While direct literature on this compound for this purpose is sparse, analogous structures like m-chlorosulfonyl benzoyl chloride have been successfully used to synthesize wholly aromatic poly(amide-sulfonamide)s.[3] These polymers are known for their high thermal stability and mechanical strength, making them suitable for high-performance applications.

The polymerization proceeds via a nucleophilic substitution reaction where the amine groups of the diamine attack the sulfonyl chloride group, eliminating HCl and forming a sulfonamide linkage. The biphenyl unit in the polymer backbone contributes to the rigidity and thermal resistance of the resulting material.

Experimental Workflow: Polysulfonamide Synthesis

Polysulfonamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product monomer1 Biphenyl-2-sulfonyl Chloride polycondensation Polycondensation (Low Temperature) monomer1->polycondensation monomer2 Aromatic Diamine monomer2->polycondensation solvent Solvent (e.g., NMP) solvent->polycondensation base Acid Scavenger (e.g., Pyridine) base->polycondensation precipitation Precipitation (in Methanol) polycondensation->precipitation purification Washing and Drying precipitation->purification polymer Polysulfonamide purification->polymer

Caption: Workflow for the synthesis of polysulfonamides.

Experimental Protocol: Synthesis of a Polysulfonamide (Analogous Method)

This protocol is based on the synthesis of aromatic poly(amide-sulfonamide)s and is presented as an analogous method for the synthesis of polysulfonamides from this compound and an aromatic diamine.[3]

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA, aromatic diamine)

  • N-Methyl-2-pyrrolidone (NMP, solvent)

  • Pyridine (acid scavenger)

  • Methanol (for precipitation)

Procedure:

  • Diamine Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (e.g., 2.00 g, 10 mmol) in NMP (e.g., 30 mL) and pyridine (e.g., 2.4 mL).

  • Monomer Addition: Cool the solution to 0°C in an ice bath. Slowly add this compound (e.g., 2.53 g, 10 mmol) to the stirred solution.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a stirred beaker of methanol (e.g., 500 mL) to precipitate the polysulfonamide.

  • Purification and Drying: Filter the fibrous polymer, wash it thoroughly with water and methanol to remove residual solvent and salts. Dry the polymer in a vacuum oven at 80°C overnight.

Polymer Properties Data

The properties of the resulting polysulfonamide would be expected to be in the range of other high-performance aromatic polymers.

PropertyExpected Characteristic
Inherent Viscosity 0.5 - 1.5 dL/g (indicating high molecular weight)
Glass Transition Temp. (Tg) > 200°C
Decomposition Temp. (TGA) > 400°C in N2
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)

Application Note 3: Surface Modification of Materials

This compound is noted for its application in modifying surfaces to enhance properties such as adhesion, making it valuable in the coatings and adhesives industries.[4] The sulfonyl chloride group can react with hydroxyl or amine functionalities present on a polymer surface, covalently attaching the biphenyl moiety. This can alter the surface energy, hydrophobicity, and compatibility with other materials.

Due to the lack of specific published protocols, a detailed experimental procedure is not provided here. Researchers interested in this application would need to adapt general surface modification techniques for sulfonyl chlorides to their specific substrate and desired outcome.

References

Application of Biphenyl-2-sulfonyl Chloride in the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of biphenyl-2-sulfonyl chloride and its derivatives as key intermediates in the synthesis of promising drug candidates. The focus is on the practical synthesis and biological relevance of these compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the biphenylsulfonyl moiety into target molecules. This functional group is of significant interest in medicinal chemistry due to its ability to form stable sulfonamides and its potential to interact with various biological targets. This document will explore the application of biphenyl-sulfonyl chloride derivatives in the synthesis of two distinct classes of drug candidates: Matrix Metalloproteinase-2 (MMP-2) inhibitors for leukemia and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) inhibitors for various cancers.

Biphenylsulfonamides as Potent MMP-2 Inhibitors with Anti-leukemic Activity

Overexpression of Matrix Metalloproteinase-2 (MMP-2) is correlated with the progression of various cancers, including chronic myeloid leukemia (CML).[1][2] MMP-2 plays a crucial role in tumor invasion, metastasis, and angiogenesis by degrading components of the extracellular matrix.[2] Therefore, the development of potent and selective MMP-2 inhibitors is a promising strategy for cancer therapy. Biphenylsulfonamide derivatives have emerged as a promising class of MMP-2 inhibitors, with specific candidates demonstrating significant anti-leukemic effects.[1]

Featured Drug Candidates: DH-18 and DH-19

DH-18 and DH-19 are biphenylsulfonamide-based hydroxamates that have shown potent inhibitory activity against MMP-2 and significant efficacy against the K562 chronic myeloid leukemia cell line.[1] The hydroxamate group acts as a zinc-binding group (ZBG), chelating the catalytic Zn2+ ion in the active site of MMP-2.[1]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of DH-18 and DH-19.[1]

CompoundMMP-2 Inhibition (IC₅₀)K562 Cell Line (IC₅₀)Apoptotic Induction in K562 cellsMMP-2 Expression Reduction in K562 cells
DH-18 139.45 nM0.338 µM45.4%21.3%
DH-19 115.16 nM0.398 µM39.8%17.8%
Signaling Pathway

MMP-2 is a key downstream effector in signaling pathways that promote cancer cell invasion and proliferation. By inhibiting MMP-2, biphenylsulfonamide derivatives can disrupt these processes, leading to apoptosis and cell cycle arrest in leukemia cells.

MMP2_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MMP-2 Regulation cluster_2 Downstream Effects cluster_3 Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway Pro-MMP-2 Pro-MMP-2 PI3K/Akt Pathway->Pro-MMP-2 Upregulation MAPK Pathway->Pro-MMP-2 Upregulation MMP-2 (active) MMP-2 (active) Pro-MMP-2->MMP-2 (active) Activation ECM Degradation ECM Degradation MMP-2 (active)->ECM Degradation Angiogenesis Angiogenesis MMP-2 (active)->Angiogenesis Cell Proliferation Cell Proliferation MMP-2 (active)->Cell Proliferation Cell Invasion Cell Invasion ECM Degradation->Cell Invasion Biphenylsulfonamides (DH-18, DH-19) Biphenylsulfonamides (DH-18, DH-19) Biphenylsulfonamides (DH-18, DH-19)->MMP-2 (active) Inhibition

Caption: MMP-2 signaling pathway and inhibition by biphenylsulfonamides.

Experimental Workflow and Protocols

The synthesis of biphenylsulfonamide hydroxamates like DH-18 and DH-19 generally involves a multi-step process starting from the corresponding biphenyl-sulfonyl chloride.

Synthesis_Workflow_MMP2 Biphenyl-4-sulfonyl chloride Biphenyl-4-sulfonyl chloride Sulfonamide formation Sulfonamide formation Biphenyl-4-sulfonyl chloride->Sulfonamide formation Amino acid ester Amino acid ester Amino acid ester->Sulfonamide formation Biphenylsulfonamide ester Biphenylsulfonamide ester Sulfonamide formation->Biphenylsulfonamide ester Hydrolysis Hydrolysis Biphenylsulfonamide ester->Hydrolysis Biphenylsulfonamide carboxylic acid Biphenylsulfonamide carboxylic acid Hydrolysis->Biphenylsulfonamide carboxylic acid Coupling reaction Coupling reaction Biphenylsulfonamide carboxylic acid->Coupling reaction Hydroxylamine Hydroxylamine Hydroxylamine->Coupling reaction Final Product (DH-18/DH-19) Final Product (DH-18/DH-19) Coupling reaction->Final Product (DH-18/DH-19)

Caption: General synthetic workflow for biphenylsulfonamide hydroxamates.

Protocol 1: General Synthesis of Biphenylsulfonamide Carboxylic Acid Intermediate

  • Sulfonamide Formation:

    • Dissolve the appropriate amino acid ester hydrochloride (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.), and stir the mixture at 0 °C.

    • Slowly add a solution of the corresponding biphenyl-4-sulfonyl chloride (1.0 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude biphenylsulfonamide ester.

    • Purify the crude product by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified biphenylsulfonamide ester (1.0 eq.) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the biphenylsulfonamide carboxylic acid.

Protocol 2: General Synthesis of Biphenylsulfonamide Hydroxamate (Final Product)

  • Amide Coupling:

    • Dissolve the biphenylsulfonamide carboxylic acid (1.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add a coupling agent such as 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of hydroxylamine hydrochloride (1.5 eq.) and a base like N-methylmorpholine (NMM) (1.5 eq.) in DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Para-Phenylenediamine-Based Derivatives as ROR1 Inhibitors

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a transmembrane protein that is highly expressed in various cancers but has limited expression in normal adult tissues, making it an attractive target for cancer therapy.[3][4] Biphenyl-4-sulfonyl chloride has been utilized in the synthesis of para-phenylenediamine-based derivatives that act as potent ROR1 inhibitors.[3]

Featured Drug Candidate Class: Para-Phenylenediamine-Based ROR1 Inhibitors

This class of compounds features a para-phenylenediamine scaffold, where one of the amino groups is functionalized with a biphenyl-4-sulfonyl group. This structural motif has been shown to be crucial for binding to the ROR1 kinase domain and inhibiting its activity.

Signaling Pathway

ROR1 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and migration. The binding of its ligand, Wnt5a, can trigger downstream signaling cascades including the PI3K/AKT and MAPK/ERK pathways. Inhibition of ROR1 by the synthesized derivatives blocks these pro-tumorigenic signals.

ROR1_Signaling_Pathway cluster_0 Ligand and Receptor cluster_1 Downstream Signaling cluster_2 Cellular Response cluster_3 Inhibition Wnt5a Wnt5a ROR1 Receptor ROR1 Receptor Wnt5a->ROR1 Receptor Binds PI3K/AKT Pathway PI3K/AKT Pathway ROR1 Receptor->PI3K/AKT Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway ROR1 Receptor->MAPK/ERK Pathway Activates NF-kB Pathway NF-kB Pathway ROR1 Receptor->NF-kB Pathway Activates Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival MAPK/ERK Pathway->Cell Proliferation Cell Migration Cell Migration MAPK/ERK Pathway->Cell Migration NF-kB Pathway->Cell Survival p-Phenylenediamine-Biphenylsulfonamide p-Phenylenediamine-Biphenylsulfonamide p-Phenylenediamine-Biphenylsulfonamide->ROR1 Receptor Inhibition

Caption: ROR1 signaling pathway and its inhibition.

Experimental Workflow and Protocols

The synthesis of these ROR1 inhibitors involves the reaction of a substituted para-phenylenediamine with biphenyl-4-sulfonyl chloride.

Synthesis_Workflow_ROR1 Substituted p-Phenylenediamine Substituted p-Phenylenediamine Sulfonamide formation Sulfonamide formation Substituted p-Phenylenediamine->Sulfonamide formation Biphenyl-4-sulfonyl chloride Biphenyl-4-sulfonyl chloride Biphenyl-4-sulfonyl chloride->Sulfonamide formation Final Product (ROR1 Inhibitor) Final Product (ROR1 Inhibitor) Sulfonamide formation->Final Product (ROR1 Inhibitor)

Caption: Synthetic workflow for para-phenylenediamine-based ROR1 inhibitors.

Protocol 3: General Synthesis of Para-Phenylenediamine-Based ROR1 Inhibitors

  • Sulfonamide Formation:

    • To a solution of the appropriately substituted para-phenylenediamine derivative (1.0 eq.) in a suitable solvent such as pyridine or DCM at 0 °C, add biphenyl-4-sulfonyl chloride (1.1 eq.) portion-wise.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • If a precipitate forms, filter, wash with water, and dry.

    • If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final ROR1 inhibitor.

Conclusion

This compound and its derivatives are invaluable tools in the synthesis of diverse and biologically active molecules. The examples of MMP-2 and ROR1 inhibitors highlight the importance of the biphenylsulfonamide scaffold in modern drug discovery. The provided protocols offer a foundational methodology for the synthesis of these and related compounds, empowering researchers to further explore this chemical space in the quest for novel therapeutics.

References

Application Notes and Protocols for Protecting Group Strategies Involving Biphenyl-2-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document aims to provide detailed application notes and protocols for the use of biphenyl-2-sulfonyl chloride and its derivatives as protecting groups in organic synthesis. However, a comprehensive review of scientific literature and chemical databases reveals that while general principles of sulfonyl-based protecting groups are well-established, specific, detailed, and quantitative data regarding the application of this compound for this purpose is not widely available.

This document will, therefore, provide a general overview of sulfonyl protecting groups, drawing parallels where appropriate, and will present general protocols for the protection and deprotection of common functional groups using sulfonyl chlorides. It must be emphasized that these are generalized procedures and would require optimization for the specific case of this compound. The lack of specific data precludes the creation of detailed, quantitative comparison tables and specific experimental workflows as requested.

Introduction to Sulfonyl Protecting Groups

Sulfonyl groups (-SO₂R) are a robust class of protecting groups, primarily used for amines, but also for phenols and other functional groups.[1] The resulting sulfonamides (R'-NH-SO₂R) or sulfonate esters (R'-O-SO₂R) exhibit high stability across a wide range of reaction conditions, including acidic and basic environments.[1][2] This stability makes them valuable in complex, multi-step syntheses.[3]

The choice of a particular sulfonyl chloride is dictated by the desired stability of the protected group and the conditions required for its eventual removal. Common examples include p-toluenesulfonyl (Tosyl, Ts), methanesulfonyl (Mesyl, Ms), and 2-nitrobenzenesulfonyl (Nosyl, Ns) groups.[2] The electronic and steric properties of the aryl or alkyl substituent on the sulfonyl group significantly influence its reactivity and the lability of the resulting protected group.

General Principles of Protection with Sulfonyl Chlorides

The protection of a functional group, such as an amine, with a sulfonyl chloride typically proceeds via a nucleophilic attack of the heteroatom on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the HCl generated.[2]

General Reaction Scheme for Amine Protection:

  • R-NH₂ : Primary or secondary amine

  • Cl-SO₂-Ar : Arylsulfonyl chloride (e.g., this compound)

  • Base : Typically a non-nucleophilic amine such as pyridine or triethylamine.

General Experimental Protocols

The following are generalized protocols for the protection of primary amines and the subsequent deprotection of the resulting sulfonamides. These are not specific to this compound and would require significant optimization.

General Protocol for the Protection of a Primary Amine with an Arylsulfonyl Chloride
  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 - 2.0 equivalents).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the arylsulfonyl chloride (e.g., this compound) (1.0 - 1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Considerations for Deprotection of Arylsulfonamides

The cleavage of the highly stable sulfonamide bond is often the most challenging step and requires specific conditions depending on the nature of the sulfonyl group. Common strategies include:

  • Reductive Cleavage: Often used for tosyl and mesyl groups. Reagents include sodium in liquid ammonia, sodium amalgam, or samarium iodide.[4]

  • Nucleophilic Cleavage: Particularly effective for electron-deficient arylsulfonamides like the nosyl group. Thiolates, such as thiophenol in the presence of a base, are commonly used.[2]

  • Acidic Cleavage: While many sulfonamides are stable to acid, some specialized sulfonyl groups used in peptide synthesis, like Pbf, are designed to be cleaved with strong acids such as trifluoroacetic acid (TFA).[2]

Without specific literature data, it is difficult to predict the optimal cleavage conditions for a biphenyl-2-sulfonamide. Researchers would need to screen a variety of reductive and potentially nucleophilic cleavage conditions.

Data Presentation: Stability of Sulfonyl Protecting Groups (General Overview)

Due to the lack of specific quantitative data for the biphenyl-2-sulfonyl group, the following table provides a qualitative comparison of the stability of common sulfonyl protecting groups.

Protecting GroupAbbreviationStable ToLabile To
p-ToluenesulfonylTsStrong acids, most bases, oxidizing and reducing agentsReductive cleavage (e.g., Na/NH₃, SmI₂)
MethanesulfonylMsSimilar to TsSimilar to Ts
2-NitrobenzenesulfonylNsAcids, mild basesNucleophilic attack by thiolates (e.g., PhSH, K₂CO₃)

Visualization of General Workflows

The following diagrams illustrate the general logical flow of a protecting group strategy and the chemical transformations involved.

ProtectionDeprotectionWorkflow Start Starting Material (with reactive functional group) Protection Protection Step (e.g., with this compound) Start->Protection 1. Introduce PG Protected Protected Intermediate Protection->Protected Reaction Desired Chemical Transformation Protected->Reaction 2. Perform Reaction Deprotection Deprotection Step Reaction->Deprotection 3. Remove PG Product Final Product Deprotection->Product

Caption: A generalized workflow for a protecting group strategy.

AmineProtectionMechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ SulfonylChloride Ar-SO₂-Cl Amine->SulfonylChloride Nucleophilic Attack Sulfonamide R-NH-SO₂-Ar SulfonylChloride->Sulfonamide Forms Sulfonamide Base Base Base->Amine Deprotonates

Caption: A simplified representation of the amine protection reaction.

Conclusion and Future Outlook

The use of this compound as a protecting group is not well-documented in the current scientific literature, which limits the ability to provide detailed, data-driven application notes and protocols. The information presented here is based on the general principles of sulfonyl chemistry and should be used as a starting point for further investigation.

For researchers at the forefront of developing new synthetic methodologies, the exploration of this compound and its derivatives as a novel class of protecting groups could be a fruitful area of research. Key studies would need to focus on:

  • The scope of its application for protecting various functional groups.

  • A systematic study of its stability under a wide range of reaction conditions.

  • The development of reliable and high-yielding deprotection protocols.

Such research would be invaluable to the broader chemical community and could establish the biphenyl-2-sulfonyl group as a useful tool in the synthetic chemist's arsenal.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biphenyl-2-sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the synthesis of Biphenyl-2-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • Direct Chlorosulfonation of Biphenyl: This is the most common method, involving an electrophilic aromatic substitution where biphenyl is treated directly with chlorosulfonic acid.[1] This one-pot reaction is efficient but requires careful control of conditions to achieve regioselectivity and minimize side products.[1]

  • Sandmeyer-type Reaction: This route starts with 2-aminobiphenyl, which is first converted to a diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper salt catalyst to yield the sulfonyl chloride. This method is useful when specific isomers are required or when the starting amine is readily available.

Q2: What is the most common side product during chlorosulfonation, and how can its formation be minimized?

The most prevalent side product is biphenyl-2,2'-disulfonyl chloride or the corresponding diphenyl sulfone, formed from the reaction of the desired product with another molecule of biphenyl. To minimize these byproducts:

  • Use Excess Chlorosulfonic Acid: Employing a significant excess of chlorosulfonic acid shifts the equilibrium towards the formation of the monosulfonyl chloride and suppresses the formation of the sulfone. For the analogous synthesis of benzenesulfonyl chloride, a >50% excess of chlorosulfonic acid is recommended.[2]

  • Control Order of Addition: Biphenyl should always be added slowly to the cooled chlorosulfonic acid, not the other way around.[2] This ensures that biphenyl is always the limiting reagent in the presence of a large excess of the sulfonating agent, which minimizes the chance of the product reacting further.

  • Maintain Low Temperatures: The reaction is highly exothermic.[3] Maintaining a low and controlled temperature (e.g., 0–10°C) during the addition of biphenyl helps to prevent over-reaction and the formation of undesired side products.[4][5]

Q3: My sulfonyl chloride product appears to be hydrolyzing during the aqueous workup. How can this be prevented?

This compound is sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, significantly lowering the isolated yield. To prevent hydrolysis:

  • Work Quickly and at Low Temperatures: Pour the reaction mixture onto a large amount of crushed ice or ice-water to quench the reaction and dilute any remaining chlorosulfonic acid rapidly.[2] The sulfonyl chloride's low solubility in cold water helps protect it by causing it to precipitate or remain in the organic phase.[6]

  • Immediate Separation: Separate the organic layer containing the product from the aqueous layer as quickly as possible after extraction.[2] Delays, especially at room temperature, can lead to significant yield loss. In one documented case, allowing the mixture to stand overnight reduced the yield from ~75% to 69%.[2]

  • Use of Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere if possible.[7]

Q4: What are the recommended solvents for extraction and purification?

  • Extraction: Solvents that are immiscible with water and can effectively dissolve the sulfonyl chloride are ideal. Dichloromethane, 1,2-dichloroethane, and carbon tetrachloride have been successfully used.[2][8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.[2][7] Column chromatography on silica gel is also a viable option for high-purity samples.[9][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation Inactive Reagents: Chlorosulfonic acid can degrade upon exposure to atmospheric moisture. Low Reaction Temperature: Insufficient temperature may prevent the reaction from initiating or proceeding at a reasonable rate. Poor Quality Starting Materials: Impurities in biphenyl or solvents can interfere with the reaction.Use a fresh, unopened bottle of chlorosulfonic acid. Cautiously increase the reaction temperature after the initial exothermic addition phase is complete.[2] Ensure the purity of biphenyl and use anhydrous solvents.
Low Yield Hydrolysis During Workup: The product is sensitive to water, especially at elevated temperatures.[11][12] Suboptimal Reaction Time: The reaction may not have gone to completion. Formation of Byproducts: Significant formation of diphenyl sulfone or disulfonated products reduces the yield of the desired product.[2]Perform the aqueous workup rapidly at low temperatures (0-5°C) and separate the layers promptly.[2][4] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[7] Increase the molar excess of chlorosulfonic acid and ensure biphenyl is added slowly to the acid at a controlled, low temperature.[2]
Product Contaminated with Biphenyl-2,2'-sulfone Insufficient Chlorosulfonic Acid: A low molar ratio of acid to biphenyl favors the formation of the sulfone.[2] High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the second substitution reaction. Incorrect Order of Addition: Adding the acid to the biphenyl creates localized areas of high biphenyl concentration.[2]Use at least a 1.8 to 2.1 molar equivalent of chlorosulfonic acid per mole of biphenyl.[5] Maintain the reaction temperature between 0°C and 10°C during the addition phase.[4] Add the biphenyl (or a solution of it) dropwise to the vigorously stirred chlorosulfonic acid.[2]
Product Contaminated with Biphenyl-2-sulfonic acid Incomplete Chlorination: If starting from the sulfonic acid and using a chlorinating agent like thionyl chloride, the reaction may be incomplete. Excessive Hydrolysis: Prolonged or warm contact with water during workup will convert the sulfonyl chloride back to the sulfonic acid.[2][13]Ensure the chlorination reaction goes to completion by extending the reaction time or using a slight excess of the chlorinating agent. Minimize the product's contact time with the aqueous phase during workup and avoid heating the mixture until the layers are separated and the organic phase is dried.

Quantitative Data Summary

Table 1: Effect of Reagent Stoichiometry on Yield (Data for benzenesulfonyl chloride synthesis is presented as a well-documented analogue for biphenyl chlorosulfonation)

ReactantMolar Ratio (Reagent:Substrate)ProductYieldKey ObservationReference
Chlorosulfonic Acid>1.5 : 1Benzenesulfonyl Chloride75-77%A significant excess is crucial to minimize diphenyl sulfone formation.[2]
Chlorosulfonic Acid<1.5 : 1Benzenesulfonyl ChlorideLowerYield of sulfonyl chloride decreases, and diphenyl sulfone becomes the major byproduct.[2]
Thionyl Chloride / Chlorosulfonic Acid7-20 / 1.8-2.1 : 14,4'-Diphenyl disulfonic acid dichlorideHighThe use of thionyl chloride as a co-solvent/reagent facilitates the reaction.[4][5]

Table 2: Influence of Reaction Parameters on Sulfonyl Chloride Synthesis

ParameterConditionEffect on Yield/PurityNotesReference(s)
Temperature (Addition) 0-10°CHigh yield, high purityOptimal for controlling the exothermic reaction and minimizing side products.[4][5]
Temperature (Addition) 20-25°CGood yieldAcceptable for some systems, but requires careful cooling.[2]
Temperature (Reaction) Reflux (~70°C in Thionyl Chloride)Drives reaction to completionUsed after the initial low-temperature sulfonation is complete to form the chloride from the sulfonic acid intermediate.[4][5]
Reaction Time 2-5 hoursCompletion of sulfonationThe end of the reaction can often be observed by the cessation of HCl gas evolution.[5]
Workup Conditions Rapid quench on ice, immediate separationMaximizes yieldMinimizes hydrolysis of the sensitive sulfonyl chloride product.[2]
Workup Conditions Delayed separation (e.g., overnight)Decreased yieldSignificant product loss due to hydrolysis.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorosulfonation

This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[2][4][5]

Materials:

  • Biphenyl (1.0 eq.)

  • Chlorosulfonic acid (2.0 eq.)

  • Thionyl chloride (optional, as solvent)

  • Crushed ice

  • Dichloromethane (DCM) or 1,2-dichloroethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Reaction Setup:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet connected to an acid gas trap (e.g., a bubbler with NaOH solution).

  • Ensure all glassware is flame-dried or oven-dried and assembled while hot under an inert atmosphere to exclude moisture.

Procedure:

  • To the reaction flask, add chlorosulfonic acid (2.0 eq.) and cool the flask to 0°C in an ice-salt bath.

  • Dissolve biphenyl (1.0 eq.) in a minimal amount of dry dichloromethane or thionyl chloride.

  • Add the biphenyl solution dropwise to the vigorously stirred, cold chlorosulfonic acid over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC (quench a small aliquot in ice water, extract with DCM, and spot on a TLC plate).

Work-up:

  • Prepare a large beaker containing a substantial amount of crushed ice.

  • While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Allow the ice to melt, then transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with dichloromethane (3 x volume of reaction mixture).

  • Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent like hexanes or via vacuum distillation to yield pure this compound.

Visualizations

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Biphenyl + Chlorosulfonic Acid Reaction Slow Addition @ 0-10°C Reactants->Reaction Add dropwise Setup Dry Glassware Inert Atmosphere Stir Stir 1-2h @ 0-10°C Reaction->Stir Quench Pour onto Crushed Ice Stir->Quench Monitor w/ TLC Extract Extract with DCM Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallization or Vacuum Distillation Dry->Purify Crude Product Product Pure Biphenyl-2- sulfonyl chloride Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingTree start Low or Poor Yield? no_product No Product at All? start->no_product Yes low_yield Product is Formed, but Yield is Low start->low_yield No cause_reagents Potential Cause: - Inactive/Old Reagents - Temp Too Low no_product->cause_reagents Yes solution_reagents Solution: - Use fresh Chlorosulfonic Acid - Verify reaction temperature cause_reagents->solution_reagents impurities Major Impurities Present? low_yield->impurities cause_sulfone Impurity is Biphenyl Sulfone? impurities->cause_sulfone Yes clean_low Crude is Relatively Clean? impurities->clean_low No solution_sulfone Solution: - Increase excess of ClSO₃H - Ensure slow addition of biphenyl to acid at 0-10°C cause_sulfone->solution_sulfone Yes cause_acid Impurity is Sulfonic Acid? cause_sulfone->cause_acid No solution_acid Solution: - Perform workup faster and at lower temperature - Ensure complete chlorination cause_acid->solution_acid Yes cause_incomplete Potential Cause: - Incomplete Reaction - Mechanical Loss clean_low->cause_incomplete Yes solution_incomplete Solution: - Increase reaction time - Monitor with TLC/LC-MS - Optimize extraction/workup cause_incomplete->solution_incomplete

Caption: Troubleshooting decision tree for optimizing this compound yield.

References

minimizing side product formation in Biphenyl-2-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation in reactions involving Biphenyl-2-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound to synthesize sulfonamides from primary amines?

A1: The two most prevalent side products are the bis-sulfonylated amine and the hydrolysis product, biphenyl-2-sulfonic acid.[1][2] Bis-sulfonylation occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[3] Hydrolysis is the reaction of this compound with water, which can be present as a contaminant in the reaction mixture.[4]

Q2: How does temperature affect the formation of side products?

A2: Higher temperatures can increase the rate of side reactions. For instance, dimerization or polymerization side reactions can occur at elevated temperatures.[5] It is generally recommended to start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allow it to proceed at room temperature.[2]

Q3: What is the role of the base in minimizing side product formation?

A3: The base is crucial for neutralizing the HCl generated during the reaction.[6] However, the choice and amount of base can influence the reaction outcome. A non-nucleophilic base like triethylamine or pyridine is commonly used.[1] Using a stoichiometric amount of base is important; an excess can potentially promote side reactions.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Presence of moisture: this compound is sensitive to moisture, leading to hydrolysis.[5]

  • Suboptimal reaction time: Both insufficient and excessive reaction times can lead to incomplete conversion or degradation of the product.

  • Inefficient stirring: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.

  • Impure starting materials: Impurities in either the sulfonyl chloride or the amine can interfere with the reaction.[5]

Troubleshooting Guides

Issue 1: Formation of a Bis-sulfonylated Side Product
  • Symptom: TLC or LC-MS analysis shows a less polar byproduct in addition to the desired monosulfonamide.

  • Cause: The sulfonamide product, being acidic, can be deprotonated by the base and react with another equivalent of this compound. This is more common with primary amines.[3]

  • Solutions:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to this compound. A slight excess of the amine can sometimes be beneficial.

    • Slow Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[2] This keeps the concentration of the sulfonyl chloride low throughout the reaction.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting amine. Quench the reaction as soon as the amine is consumed to prevent further reaction.[1]

Issue 2: Presence of Biphenyl-2-sulfonic Acid
  • Symptom: A polar, water-soluble impurity is detected, and the overall yield of the organic-soluble product is low.

  • Cause: this compound has reacted with water in the reaction mixture.[5]

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[2]

    • Fresh Reagents: Use a freshly opened bottle of this compound or purify it before use if it has been stored for a long time.

Data Presentation

Table 1: Effect of Reaction Parameters on Side Product Formation

ParameterConditionBis-sulfonylationHydrolysisRecommended Practice
Temperature High (> Room Temp)Increased risk-Start at 0 °C, then allow to warm to room temperature.[2]
Low (0 °C)MinimizedMinimizedMaintain low temperature during addition of sulfonyl chloride.
Solvent Protic (e.g., alcohols)-High risk of solvolysisUse anhydrous aprotic solvents (e.g., DCM, THF, pyridine).[1]
Anhydrous AproticMinimizedMinimizedDry solvents before use.
Reagent Addition Rapid AdditionHigh risk-Slow, dropwise addition of sulfonyl chloride.[2]
Slow AdditionMinimized-Use a syringe pump for controlled addition.
Atmosphere Air-Increased riskUse an inert atmosphere (Nitrogen or Argon).[2]
Inert-MinimizedMaintain inert atmosphere throughout the reaction.
Stoichiometry Excess Sulfonyl ChlorideHigh risk-Use a 1:1 or slight excess of amine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide with Minimized Side Products
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary or secondary amine (1.0 eq.) to a dry round-bottom flask containing a magnetic stir bar.

  • Solvent and Base: Add an anhydrous solvent (e.g., dichloromethane or pyridine) to dissolve the amine. If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting amine is consumed, quench the reaction by adding water or a dilute aqueous HCl solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Visualizations

reaction_pathway start This compound + Primary Amine desired_product Desired Monosulfonamide start->desired_product Main Reaction Path hydrolysis_product Biphenyl-2-sulfonic Acid (Side Product) start->hydrolysis_product:n Side Reaction 2 bis_product Bis-sulfonylated Product (Side Product) desired_product->bis_product:w + Base, + second_sulfonyl Biphenyl-2-sulfonyl Chloride base Base water Water second_sulfonyl:e->bis_product Side Reaction 1

Caption: Reaction pathways in sulfonamide synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_side_products Analyze Crude Mixture (TLC, LC-MS) start->check_side_products is_bis Bis-sulfonylated Product Present? check_side_products->is_bis is_hydrolysis Sulfonic Acid Present? check_side_products->is_hydrolysis is_bis->is_hydrolysis No optimize_stoichiometry Optimize Stoichiometry (1:1 Amine:Sulfonyl Chloride) is_bis->optimize_stoichiometry Yes use_anhydrous Use Anhydrous Solvents and Inert Atmosphere is_hydrolysis->use_anhydrous Yes end Improved Yield and Purity is_hydrolysis->end No (Other Issues) slow_addition Slow Addition of Sulfonyl Chloride at 0°C optimize_stoichiometry->slow_addition slow_addition->end use_anhydrous->end

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Troubleshooting Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sulfonamide synthesis, specifically focusing on low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

The most prevalent method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]

Q2: What are the primary side reactions that can lead to low yields in sulfonamide synthesis?

The main side reactions include:

  • Di-sulfonylation: This occurs when a second sulfonyl group reacts with the newly formed sulfonamide, particularly when an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[2]

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[3] This significantly reduces the amount of reactant available for the desired reaction.

  • Reaction with solvent: Protic solvents can react with the highly reactive sulfonyl chloride, reducing the yield of the desired sulfonamide.[3]

Q3: How can I monitor the progress of my sulfonamide synthesis?

Reaction progress can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate and identify the components in the reaction mixture, including starting materials, the desired product, and any byproducts.[4]

Q4: What are some common challenges in purifying sulfonamides?

Sulfonamides are often crystalline solids, which can simplify purification by recrystallization.[1] However, challenges can arise from the presence of unreacted starting materials, the sulfonic acid byproduct from hydrolysis, or the di-sulfonylated product. Column chromatography on silica gel is a common method for purifying crude sulfonamide products.[5] In some cases, the solubility of the sulfonamide in common organic solvents can be poor, making purification difficult.[6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting low conversion rates in sulfonamide synthesis, presented in a question-and-answer format.

Problem 1: Low to No Formation of the Desired Product

Is there evidence of unreacted starting materials?

  • Possible Cause: The reaction conditions may not be optimal for the specific amine and sulfonyl chloride being used. The amine may have low nucleophilicity, especially if it contains electron-withdrawing groups.[3]

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[3]

    • Use a Stronger Base: A stronger base can more effectively deprotonate the amine, increasing its nucleophilicity.[3]

    • Change the Solvent: Ensure the solvent is anhydrous and capable of dissolving both reactants. Aprotic solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile are commonly used.[4]

    • Verify Reagent Purity: Impurities in the starting materials, especially the sulfonyl chloride, can inhibit the reaction. Use freshly purified or commercially available high-purity reagents.[3]

Problem 2: Presence of a Significant Amount of a Polar Byproduct (Sulfonic Acid)

Does your reaction mixture show a polar spot on TLC that corresponds to the sulfonic acid?

  • Possible Cause: The sulfonyl chloride has likely hydrolyzed due to the presence of water in the reaction.[3]

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by using commercially available dry solvents.[4]

    • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, will help to exclude atmospheric moisture.[4]

    • Use Fresh Sulfonyl Chloride: Sulfonyl chlorides can degrade upon storage, especially if exposed to moisture. Use a freshly opened bottle or purify the sulfonyl chloride before use.[4]

Problem 3: Formation of a Less Polar Byproduct (Di-sulfonylation)

Do you observe a second, less polar spot on the TLC plate in addition to your desired product?

  • Possible Cause: Di-sulfonylation, the reaction of a second sulfonyl chloride molecule with the nitrogen of the newly formed sulfonamide, has occurred. This is more likely if an excess of the sulfonyl chloride was used or if the reaction temperature was too high.[2]

  • Solution:

    • Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or even a slight excess of the amine (1.1 equivalents).[4]

    • Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the sulfonyl chloride in the reaction mixture.[4]

    • Monitor the Reaction Closely: Use TLC or HPLC to monitor the consumption of the starting amine. Once the amine is fully consumed, quench the reaction to prevent further reaction.[2]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of sulfonamide synthesis.

Table 1: Effect of Base and Solvent on Sulfonamide Yield

EntryAmineSulfonyl ChlorideBaseSolventYield (%)Reference
1AnilineBenzenesulfonyl chloridePyridine-100[7]
2p-Toluidinep-Toluenesulfonyl chloridePyridine-100[7]
3Anilinep-Chlorobenzenesulfonyl chlorideK2CO3PEG95[3]
42-AminopyridineBenzenesulfonyl chloridePyridine-63[7]
5Aryl AmineAryl Sulfonyl ChlorideTriethylamineTHF86[7]
62-Chloro-6,7-dimethoxyquinazolin-4-amineAryl/Alkyl Sulfonyl ChlorideSodium HydrideDMF/THF72-96[7]
7p-Anisidinep-Toluenesulfonyl chloride[P4–VP]Acetonitrile93

Table 2: Effect of Temperature on Reaction Outcome

EntryReactantsTemperature (°C)OutcomeReference
1Anthranilic acid & 4-phenylbenzenesulfonyl chloride0Reduced yields[2]
2Anthranilic acid & 4-phenylbenzenesulfonyl chlorideRoom TemperatureGood yields[2]
3Anthranilic acid & 4-phenylbenzenesulfonyl chlorideElevatedNo discernible impact on yield[2]
4Sulfonamide synthesis in swine manure60Maximum reduction of sulfonamides[8]
5Sulfonamide synthesis in chicken manure30Greatest degradation of sulfonamides[9]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol is a standard method for sulfonamide synthesis using conventional heating.[5]

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1 M.

  • Base Addition: Add a suitable base, such as pyridine (1.5 equivalents) or triethylamine (1.2 equivalents), to the solution.[4][5]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[2][4]

  • Workup:

    • Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure sulfonamide.[5]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Anhydrous Solvent add_base Add Base prep_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl Add Sulfonyl Chloride Dropwise cool->add_sulfonyl react Stir at RT (2-24h) add_sulfonyl->react monitor Monitor by TLC/HPLC react->monitor quench Quench Reaction monitor->quench Amine Consumed extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify

Caption: General experimental workflow for sulfonamide synthesis.

Caption: Troubleshooting decision tree for low conversion rates.

References

Technical Support Center: Purification of Crude Biphenyl-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Biphenyl-2-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound primarily arise from the synthesis process, which typically involves the chlorosulfonation of biphenyl.[1] Potential impurities include:

  • Diphenyl sulfone: A common byproduct formed during the chlorosulfonation reaction.[2]

  • Unreacted biphenyl: The starting material for the synthesis.

  • Isomeric biphenyl sulfonyl chlorides: Other isomers may form depending on the reaction conditions.

  • Biphenyl-2-sulfonic acid: Resulting from the hydrolysis of the sulfonyl chloride by moisture.[2][3][4]

  • Polymeric materials and colored impurities: Often formed in small amounts during the reaction.

Q2: What are the recommended purification techniques for this compound?

The most common and effective purification techniques for crude this compound are:

  • Recrystallization: This is a widely used method for purifying solid sulfonyl chlorides. The choice of solvent is crucial for effective purification.

  • Flash Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities.[5][6][7]

  • Distillation: While less common for solid sulfonyl chlorides, vacuum distillation can be used if the compound is thermally stable and has a suitable boiling point.[2][8]

Q3: How should I handle and store purified this compound?

This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2][3][4] Therefore, it should be handled under anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in a tightly sealed container in a cool, dry place, away from moisture.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield After Purification - Hydrolysis of the sulfonyl chloride during workup or purification.[2] - Product loss during transfers. - Suboptimal recrystallization solvent leading to high solubility of the product. - Inefficient elution during column chromatography.- Ensure all solvents and glassware are dry. Work quickly and avoid exposure to atmospheric moisture. - Minimize the number of transfer steps. - Perform small-scale solvent screening to find an optimal recrystallization solvent system where the product has low solubility at low temperatures and high solubility at high temperatures. - Optimize the solvent system for column chromatography to ensure good separation and complete elution of the product.
Product is an Oil or Gummy Solid - Presence of impurities that depress the melting point. - Residual solvent.- Repeat the purification step. If using recrystallization, try a different solvent system or add a non-polar solvent to induce crystallization. - If using chromatography, ensure fractions are pure before combining and evaporating. - Dry the product under high vacuum to remove residual solvent.
Product is Colored (Yellowish or Brownish) - Presence of colored impurities from the synthesis.- Treat a solution of the crude product with activated charcoal before recrystallization. - Use column chromatography for more effective removal of colored impurities.
TLC shows multiple spots after purification - Incomplete separation of impurities. - Decomposition of the product on the silica gel plate.- For column chromatography, use a shallower solvent gradient and collect smaller fractions. - For TLC analysis, spot the sample and develop the plate immediately. Deactivated silica gel can sometimes be used for sensitive compounds.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. Good solvent systems for sulfonyl chlorides often include mixtures of a polar solvent (to dissolve the compound at elevated temperatures) and a non-polar solvent (to induce precipitation upon cooling). Examples from related compounds include hexanes/tetrahydrofuran or hexanes/ethyl acetate.[5][7]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Flash Column Chromatography Protocol
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate.[7] The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the this compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

CompoundPurification MethodSolvent SystemYieldPurityReference
Amide of a Sulfonyl ChlorideRecrystallization followed by Flash ChromatographyRecrystallization: Hexanes/Tetrahydrofuran (4:1) Chromatography: Methanol/CH2Cl2 (0-3%)44%Off-white solid[5]
Unspecified Sulfonyl ChlorideFlash ChromatographyEthyl acetate/Hexanes (0-2%)54%Light orange solid[5]
Unspecified Sulfonyl ChlorideRecrystallizationHexanes86%Light peach solid[5]
4-Nitrobenzenesulfonyl chlorideVacuum Distillation followed by RecrystallizationPetroleum ether--[8]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 Chromatography Column Chromatography Crude->Chromatography Option 2 TLC TLC Analysis Recrystallization->TLC Chromatography->TLC NMR NMR Spectroscopy TLC->NMR MeltingPoint Melting Point NMR->MeltingPoint MeltingPoint->Recrystallization If impure MeltingPoint->Chromatography If impure Pure Pure this compound MeltingPoint->Pure If pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree Start Impure Product After Initial Purification Oily Is the product an oil or gummy solid? Start->Oily Colored Is the product colored? Oily->Colored No RepeatPurification Repeat purification with a different solvent system. Oily->RepeatPurification Yes MultipleSpots Does TLC show multiple spots? Colored->MultipleSpots No Charcoal Use activated charcoal during recrystallization. Colored->Charcoal Yes OptimizeChroma Optimize chromatography conditions (e.g., shallower gradient). MultipleSpots->OptimizeChroma Yes Dry Dry under high vacuum. MultipleSpots->Dry No RepeatPurification->Dry

Caption: Troubleshooting decision tree for the purification of this compound.

References

preventing hydrolysis of Biphenyl-2-sulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biphenyl-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during experimental workups.

Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low product yield after workup Hydrolysis of this compound to Biphenyl-2-sulfonic acid due to prolonged exposure to water, high temperatures, or basic pH.- Perform the aqueous workup at low temperatures (0-5 °C) using ice-cold solutions. - Minimize the time the sulfonyl chloride is in contact with the aqueous phase. - Use a mildly acidic aqueous quench (e.g., cold, dilute HCl) to suppress hydrolysis. - Promptly extract the product into a non-polar organic solvent.
Formation of an emulsion during extraction The presence of polar impurities or byproducts acting as surfactants. Vigorous shaking of the separatory funnel can also contribute.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - If an emulsion persists, allow the mixture to stand for a period or pass the mixture through a pad of Celite or glass wool. - In some cases, adding a small amount of a different organic solvent can help break the emulsion.[1]
Product is an oil instead of a solid Presence of residual solvent or impurities, including the hydrolyzed sulfonic acid.- Ensure the product is thoroughly dried under high vacuum to remove all solvent. - Purify the product by flash chromatography on silica gel. - If the product is contaminated with the sulfonic acid, consider a wash with a cold, dilute sodium bicarbonate solution during the workup. Be aware that this can promote further hydrolysis if not done quickly and at low temperature.
Exothermic reaction upon quenching with water Unreacted starting materials or highly reactive intermediates are being hydrolyzed.- Add the reaction mixture slowly to a vigorously stirred vessel of ice or ice-cold water. - Ensure the quenching vessel is adequately sized and cooled in an ice bath to dissipate the heat effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound hydrolysis during workup?

A1: The primary reason for hydrolysis is the reaction of the highly electrophilic sulfonyl chloride functional group with water, a nucleophile. This reaction is accelerated by factors such as elevated temperatures, prolonged contact time with the aqueous phase, and a neutral to basic pH environment. The product of this hydrolysis is the corresponding Biphenyl-2-sulfonic acid, which can complicate purification and reduce the yield of the desired product.

Q2: At what pH is this compound most stable during an aqueous workup?

A2: this compound is most stable under acidic conditions. The rate of hydrolysis for aromatic sulfonyl chlorides generally increases with increasing pH. Therefore, maintaining a low pH during the aqueous workup will help to minimize hydrolysis.

Q3: What are the best organic solvents for extracting this compound?

A3: this compound is insoluble in water but soluble in a range of polar aprotic organic solvents. Dichloromethane (DCM) and ethyl acetate are commonly used and effective for extraction from an aqueous phase. Diethyl ether can also be used.

Q4: How can I confirm if my product has hydrolyzed to Biphenyl-2-sulfonic acid?

A4: Thin Layer Chromatography (TLC) can be a quick method to check for hydrolysis. The sulfonic acid is significantly more polar than the sulfonyl chloride and will have a much lower Rf value. You can also use techniques like ¹H NMR spectroscopy, where the sulfonic acid will have a distinct proton signal, or LC-MS to identify the mass of the hydrolyzed product.

Q5: Is it necessary to use anhydrous solvents for the extraction?

A5: While the solvents used for the initial extraction do not need to be rigorously anhydrous, it is crucial to dry the final organic solution containing the this compound thoroughly before solvent evaporation. This is typically done using a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any dissolved water, which could cause hydrolysis upon concentration.

Experimental Protocols

Standard Workup Protocol to Minimize Hydrolysis

This protocol is designed for the workup of a reaction where this compound is the desired product.

  • Quenching:

    • Prepare a beaker with a sufficient volume of ice-cold water or a mildly acidic solution (e.g., 1 M HCl).

    • Slowly add the reaction mixture to the cold aqueous solution with vigorous stirring. The temperature of the aqueous mixture should be maintained at or below 5 °C.

  • Extraction:

    • Transfer the quenched mixture to a pre-chilled separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction 2-3 times to ensure complete recovery of the product.

  • Washing:

    • Combine the organic extracts.

    • To neutralize any remaining acid, wash the organic layer once with a cold, saturated aqueous solution of sodium bicarbonate. This step should be performed quickly to minimize hydrolysis.

    • Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine) to remove residual water and break any minor emulsions.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature not exceeding 30-40 °C).

Data Presentation

Table 1: Influence of pH on the Relative Rate of Hydrolysis of Aromatic Sulfonyl Chlorides

Data presented here is representative for benzenesulfonyl chlorides and serves as a qualitative guide for this compound. The biphenyl group may influence the absolute rates but the general trend with pH is expected to be similar.

pHRelative Rate of HydrolysisStability
3LowHigh
5ModerateModerate
7 (Neutral)HigherLower
9HighLow
11Very HighVery Low
Table 2: Influence of Temperature on the Hydrolysis of Benzenesulfonyl Chloride in Water
Temperature (°C)Rate Constant (s⁻¹)
5.021.13 x 10⁻⁴
10.002.05 x 10⁻⁴
15.003.61 x 10⁻⁴
20.006.18 x 10⁻⁴
25.001.03 x 10⁻³

Visualizations

Hydrolysis_Mechanism Hydrolysis of this compound sulfonyl_chloride Biphenyl-2-sulfonyl Chloride transition_state Transition State sulfonyl_chloride->transition_state Nucleophilic attack by water water H₂O water->transition_state sulfonic_acid Biphenyl-2-sulfonic Acid transition_state->sulfonic_acid Loss of Cl⁻ hcl HCl transition_state->hcl

Caption: Mechanism of this compound hydrolysis.

Workup_Workflow Recommended Workup Workflow start Reaction Mixture quench Quench in Ice-Cold Aqueous Solution (pH < 7) start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Quick Wash with Cold Sat. NaHCO₃ (optional) extract->wash_bicarb wash_brine Wash with Cold Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate product Isolated Product concentrate->product

Caption: Recommended workup workflow to prevent hydrolysis.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Yield or Impure Product? check_hydrolysis Check for Sulfonic Acid (e.g., by TLC) start->check_hydrolysis Yes hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis Minimal Hydrolysis check_hydrolysis->no_hydrolysis No optimize_workup Optimize Workup: - Lower Temperature - Faster Extraction - Acidic Quench hydrolysis_present->optimize_workup check_purification Review Purification Method no_hydrolysis->check_purification

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Biphenyl-2-sulfonyl chloride Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biphenyl-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in reactions with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound with amine nucleophiles?

A1: The most prevalent side reactions include the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, and in the case of primary amines, the formation of a bis-sulfonated product (a di-sulfonyl imide). The sterically hindered nature of this compound can influence the rates of these reactions compared to less hindered sulfonyl chlorides.

Q2: How does the steric hindrance of the ortho-biphenyl group affect the reactivity of this compound?

A2: The bulky ortho-biphenyl group creates significant steric hindrance around the sulfonyl chloride functional group. This can slow down the rate of reaction with nucleophiles, particularly with sterically demanding secondary amines. However, this steric crowding can also be advantageous in some cases by reducing the rate of certain side reactions, such as hydrolysis, compared to unhindered sulfonyl chlorides.

Q3: What is the primary product when this compound is reacted with an alcohol?

A3: The reaction of this compound with an alcohol, in the presence of a base, will primarily yield a sulfonate ester. A common side reaction is the hydrolysis of the sulfonyl chloride if water is present in the reaction mixture.

Q4: Is this compound sensitive to moisture?

A4: Yes, this compound is sensitive to moisture and will hydrolyze to form biphenyl-2-sulfonic acid. It is crucial to handle and store the reagent under anhydrous conditions to maintain its reactivity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide with a Primary Amine

Potential Causes:

  • Bis-sulfonylation: The initially formed sulfonamide can be deprotonated by the base and react with a second molecule of the sulfonyl chloride to form a bis-sulfonated imide.

  • Hydrolysis of this compound: Presence of moisture in the reaction will lead to the formation of the corresponding sulfonic acid, reducing the amount of reagent available for the desired reaction.

  • Steric Hindrance: The bulky nature of both the sulfonyl chloride and potentially the amine can lead to a slow reaction rate.

Troubleshooting Workflow:

start Low Sulfonamide Yield check_bis_sulfonylation Check for Bis-Sulfonylation (e.g., via LC-MS or NMR) start->check_bis_sulfonylation bis_sulfonylation_present Bis-sulfonylation Detected check_bis_sulfonylation->bis_sulfonylation_present no_bis_sulfonylation No Bis-sulfonylation bis_sulfonylation_present->no_bis_sulfonylation No adjust_stoichiometry Adjust Stoichiometry: - Use slight excess of amine (1.1-1.2 eq) - Add sulfonyl chloride slowly bis_sulfonylation_present->adjust_stoichiometry Yes check_hydrolysis Check for Hydrolysis (e.g., via LC-MS) no_bis_sulfonylation->check_hydrolysis change_base Change Base: - Use a weaker, non-nucleophilic base (e.g., pyridine) adjust_stoichiometry->change_base lower_temp Lower Reaction Temperature: - Run reaction at 0°C or below change_base->lower_temp end Improved Yield lower_temp->end hydrolysis_present Hydrolysis Detected check_hydrolysis->hydrolysis_present no_hydrolysis No Hydrolysis hydrolysis_present->no_hydrolysis No use_anhydrous Use Anhydrous Conditions: - Dry solvents and glassware - Run under inert atmosphere (N2 or Ar) hydrolysis_present->use_anhydrous Yes increase_time_temp Increase Reaction Time or Temperature: - Monitor reaction progress by TLC/LC-MS no_hydrolysis->increase_time_temp use_anhydrous->end increase_time_temp->end

Caption: Troubleshooting workflow for low sulfonamide yield with primary amines.

Issue 2: No Reaction or Very Slow Reaction with a Secondary Amine

Potential Cause:

  • Severe Steric Hindrance: The combination of the bulky this compound and a sterically demanding secondary amine (e.g., di-iso-propylamine) can significantly hinder the nucleophilic attack at the sulfur atom.

Solutions:

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.

  • Use a Less Hindered Base: A smaller base, such as pyridine, may be more effective than bulkier options like triethylamine.

  • Prolonged Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) while monitoring its progress.

  • Consider an Alternative Sulfonylating Agent: If the reaction still fails, a less sterically hindered sulfonyl chloride might be necessary.

Quantitative Data Summary

The following tables provide a summary of expected yields for the reaction of this compound with different nucleophiles under typical reaction conditions. Please note that actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Reaction with Primary Amines

NucleophileProductSide Product (Bis-sulfonylation)Side Product (Hydrolysis)Expected Yield (Product)
AnilineN-(biphenyl-2-ylsulfonyl)anilineN,N-bis(biphenyl-2-ylsulfonyl)anilineBiphenyl-2-sulfonic acidModerate to High
BenzylamineN-benzyl-N-(biphenyl-2-ylsulfonyl)amineN,N-bis(biphenyl-2-ylsulfonyl)benzylamineBiphenyl-2-sulfonic acidHigh

Table 2: Reaction with Secondary Amines

NucleophileProductSide Product (Hydrolysis)Expected Yield (Product)
DiethylamineN,N-diethyl-biphenyl-2-sulfonamideBiphenyl-2-sulfonic acidHigh
Di-iso-propylamineN,N-diisopropyl-biphenyl-2-sulfonamideBiphenyl-2-sulfonic acidLow to Moderate

Table 3: Reaction with Alcohols

NucleophileProductSide Product (Hydrolysis)Expected Yield (Product)
PhenolPhenyl biphenyl-2-sulfonateBiphenyl-2-sulfonic acidHigh
MethanolMethyl biphenyl-2-sulfonateBiphenyl-2-sulfonic acidHigh

Experimental Protocols

Protocol 1: Synthesis of N-(biphenyl-2-ylsulfonyl)aniline (Reaction with a Primary Amine)

Reaction Scheme:

sub1 This compound plus + sub1->plus sub2 Aniline arrow Pyridine, CH2Cl2, 0 °C to rt sub2->arrow prod N-(biphenyl-2-ylsulfonyl)aniline plus->sub2 arrow->prod

Caption: Synthesis of N-(biphenyl-2-ylsulfonyl)aniline.

Procedure:

  • To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Synthesis of N,N-diethyl-biphenyl-2-sulfonamide (Reaction with a Secondary Amine)

Reaction Scheme:

sub1 This compound plus + sub1->plus sub2 Diethylamine arrow Triethylamine, THF, 0 °C to rt sub2->arrow prod N,N-diethyl-biphenyl-2-sulfonamide plus->sub2 arrow->prod sub1 This compound plus + sub1->plus sub2 Phenol arrow Pyridine, DCM, 0 °C to rt sub2->arrow prod Phenyl biphenyl-2-sulfonate plus->sub2 arrow->prod

how to avoid bis-sulfonated byproducts in chlorosulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of bis-sulfonated byproducts during chlorosulfonation reactions.

Troubleshooting Guide: Minimizing Bis-Sulfonated Byproducts

This guide addresses common issues encountered during chlorosulfonation, with a focus on preventing the formation of di-substituted impurities.

Issue 1: Significant formation of a bis-sulfonated byproduct is observed.

  • Probable Cause: The reaction conditions are too harsh, leading to a second electrophilic attack on the activated monosulfonated product. Key factors influencing this include reaction temperature, the molar ratio of the chlorosulfonating agent to the substrate, and reaction time.

  • Solutions:

    • Temperature Control: Lowering the reaction temperature can significantly decrease the rate of the second sulfonation. For many aromatic compounds, performing the reaction at temperatures between 0°C and room temperature is a good starting point.

    • Stoichiometry Adjustment: Use a minimal excess of chlorosulfonic acid. A molar ratio of 1.1 to 1.5 equivalents of chlorosulfonic acid to the aromatic substrate is often sufficient for complete conversion to the monosulfonated product without promoting significant disubstitution.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of the bis-sulfonated product over time.

    • Solvent Selection: Employing an inert solvent such as dichloromethane or chloroform can help to moderate the reaction by diluting the reactants.

Issue 2: The desired monosulfonated product is contaminated with a significant amount of the starting material, even after extended reaction times.

  • Probable Cause: The reaction conditions are too mild, or the substrate is deactivated, leading to incomplete conversion.

  • Solutions:

    • Gradual Temperature Increase: Slowly increase the reaction temperature in 5-10°C increments while monitoring the reaction progress.

    • Slight Increase in Stoichiometry: Incrementally increase the equivalents of chlorosulfonic acid. However, be cautious as this can also increase the risk of bis-sulfonation.

    • Use of a Catalyst: For less reactive substrates, the addition of a catalyst may be necessary.

Issue 3: The reaction yields a complex mixture of isomers of the monosulfonated product in addition to the bis-sulfonated byproduct.

  • Probable Cause: The directing effects of the substituents on the aromatic ring and the reaction conditions are leading to a lack of regioselectivity.

  • Solutions:

    • Kinetic vs. Thermodynamic Control: The isomer distribution can be temperature-dependent. Lower temperatures often favor the kinetically controlled product (often the ortho-isomer), while higher temperatures can lead to the thermodynamically more stable product (often the para-isomer).[1]

    • Blocking Groups: If a specific isomer is desired and mixtures are unavoidable, consider using a removable blocking group to occupy the undesired reactive site before performing the chlorosulfonation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism leading to the formation of bis-sulfonated byproducts?

A1: Bis-sulfonated byproducts are formed through a sequential electrophilic aromatic substitution mechanism. The first sulfonation reaction introduces a sulfonyl chloride group onto the aromatic ring. This monosulfonated product can then undergo a second sulfonation reaction, particularly if the reaction conditions are forcing or if the monosulfonated product is still sufficiently activated for further electrophilic attack.

Q2: How does the electronic nature of the substituents on my aromatic ring affect the likelihood of bis-sulfonation?

A2: Electron-donating groups (EDGs) on the aromatic ring activate it towards electrophilic substitution, increasing the rate of the initial sulfonation. However, they also activate the monosulfonated product for a second sulfonation, thus increasing the risk of bis-sulfonation. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the initial sulfonation more difficult and subsequently reducing the likelihood of a second sulfonation.

Q3: Are there alternative reagents to chlorosulfonic acid that are less prone to causing bis-sulfonation?

A3: Yes, several milder sulfonating agents can provide higher selectivity for monosulfonation:

  • Sulfur Trioxide-Dioxane Complex (SO3·Dioxane): This is a solid, stable complex that acts as a milder source of SO3, often leading to cleaner reactions with less charring and fewer byproducts.[2]

  • Trimethylsilyl Chlorosulfonate (TMS-SO2Cl): This reagent can be used for the sulfonation of sensitive substrates under relatively mild conditions. It is particularly useful for the sulfonation of polymers where minimizing side reactions is crucial.[3][4]

Q4: Can steric hindrance be used to my advantage to prevent bis-sulfonation?

A4: Absolutely. Bulky substituents on the aromatic ring can sterically hinder the approach of the sulfonating agent to adjacent positions. This can be a powerful tool for directing the sulfonation to a specific, less hindered site and can also disfavor a second sulfonation event, particularly if the monosulfonated product becomes significantly more crowded.

Quantitative Data on Sulfonation Selectivity

The degree of sulfonation is highly dependent on the reaction conditions. The following table, based on data for the sulfonation of acridone, illustrates the impact of stoichiometry and temperature on product distribution.[5]

SubstrateMolar Equivalents of Sulfonating AgentReaction Temperature (°C)Conversion (%)Selectivity for Monosulfonated Product (%)Selectivity for Disulfonated Product (%)
Acridone1-10~60~1000
Acridone125~95~1000
Acridone1.1-10~75~1000
Acridone1.125>99~1000
Acridone10-10>99~5~95
Acridone1025>99~5~95

Experimental Protocols

Protocol 1: Selective Monosulfonation using SO3·Dioxane Complex

This protocol describes a general procedure for the selective monosulfonation of an activated aromatic compound.

  • Preparation of the SO3·Dioxane Complex: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous 1,4-dioxane. Cool the flask in an ice bath. Slowly add an equimolar amount of freshly distilled sulfur trioxide to the dioxane with vigorous stirring. The white, solid complex will precipitate. The complex can be filtered, washed with a dry, inert solvent (e.g., hexane), and dried under vacuum.

  • Sulfonation Reaction: Dissolve the aromatic substrate in a dry, inert solvent (e.g., dichloromethane) in a separate flask under a nitrogen atmosphere. Cool the solution to 0°C. Add the solid SO3·dioxane complex portion-wise over 30 minutes.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. Once the starting material is consumed, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monosulfonated product. Purify as necessary by crystallization or column chromatography.

Protocol 2: Selective Monosulfonation using Trimethylsilyl Chlorosulfonate

This protocol provides a general method for the sulfonation of substrates that may be sensitive to harsher conditions.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic substrate in a dry, non-protic solvent such as dichloromethane.

  • Reagent Addition: Cool the solution to the desired temperature (typically between -78°C and room temperature). Slowly add trimethylsilyl chlorosulfonate (1.05-1.2 equivalents) via syringe.

  • Reaction and Quenching: Stir the reaction at the chosen temperature and monitor its progress. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride.

  • Work-up and Isolation: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting product is the trimethylsilyl ester of the sulfonic acid, which can often be hydrolyzed to the free sulfonic acid by treatment with a mild acid or base, or used directly in subsequent steps.

Visualizations

Chlorosulfonation_Mechanism Aromatic Aromatic Substrate Sigma1 Sigma Complex 1 Aromatic->Sigma1 + ClSO3H ClSO3H Chlorosulfonic Acid (ClSO3H) MonoProduct Monosulfonated Product Sigma1->MonoProduct - H+ Sigma2 Sigma Complex 2 MonoProduct->Sigma2 + ClSO3H (Harsh Conditions) BisProduct Bis-sulfonated Byproduct Sigma2->BisProduct - H+

Caption: General mechanism of chlorosulfonation leading to mono- and bis-sulfonated products.

Troubleshooting_Workflow Start Bis-sulfonated Byproduct Detected CheckTemp Is Reaction Temperature Low? Start->CheckTemp CheckStoich Is Stoichiometry Near 1:1? CheckTemp->CheckStoich Yes LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckTime Is Reaction Time Minimized? CheckStoich->CheckTime Yes ReduceStoich Reduce ClSO3H Equivalents CheckStoich->ReduceStoich No ConsiderAlternatives Consider Alternative Reagents CheckTime->ConsiderAlternatives Yes OptimizeTime Optimize Reaction Time CheckTime->OptimizeTime No End Monosulfonation Achieved ConsiderAlternatives->End LowerTemp->CheckStoich ReduceStoich->CheckTime OptimizeTime->ConsiderAlternatives

Caption: Troubleshooting workflow for minimizing bis-sulfonated byproducts.

Decision_Diagram Start Select Sulfonation Strategy Substrate Substrate Sensitivity? Start->Substrate Standard Standard Chlorosulfonation (Optimized Conditions) Substrate->Standard Robust Mild Use Milder Reagent (e.g., SO3-Dioxane) Substrate->Mild Sensitive Sterics Steric Hindrance a Factor? Standard->Sterics Mild->Sterics Blocking Consider Blocking Group Strategy Sterics->Blocking No, or Unfavorable Proceed Proceed with Selected Method Sterics->Proceed Yes, Favorable Blocking->Proceed

Caption: Decision diagram for selecting a suitable sulfonation strategy.

References

Technical Support Center: Managing Temperature Control in Biphenyl-2-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during reactions involving Biphenyl-2-sulfonyl chloride. Precise temperature management is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so important in reactions with this compound?

A1: Reactions involving this compound, particularly with nucleophiles like amines to form sulfonamides, are often highly exothermic, meaning they release a significant amount of heat.[1] Inadequate temperature control can lead to a rapid increase in the reaction rate, which in turn generates more heat. This positive feedback loop can result in a dangerous situation known as a thermal runaway, potentially causing the reaction to boil over, release hazardous fumes, or even lead to an explosion.[1][2] Furthermore, improper temperature control can lead to the formation of unwanted side products, such as di-sulfonated compounds when reacting with primary amines, thereby reducing the yield and purity of the desired product.[3]

Q2: What are the typical temperature ranges for conducting reactions with this compound?

A2: The optimal temperature for a reaction with this compound depends on the specific nucleophile and solvent being used. However, many procedures recommend starting the reaction at a low temperature and allowing it to slowly warm to room temperature. Common starting temperatures are 0 °C (using an ice bath) or even lower, such as -20 °C to -78 °C (using a dry ice/acetone bath), especially during the addition of the sulfonyl chloride.[3][4] For some reactions, gentle heating may be required to drive the reaction to completion after the initial exothermic phase has subsided.[4]

Q3: What are the primary methods for controlling the temperature of a this compound reaction?

A3: The primary methods for effective temperature control include:

  • Cooling Baths: Utilizing external cooling baths (e.g., ice-water, ice-salt, or dry ice-acetone) to dissipate the heat generated by the reaction.[4][5]

  • Slow Reagent Addition: Adding the this compound solution dropwise to the reaction mixture over an extended period. This allows the heat to be dissipated as it is generated, preventing a rapid temperature spike.[5]

  • Adequate Stirring: Ensuring efficient stirring of the reaction mixture to promote uniform heat distribution and prevent the formation of localized hot spots.

  • Use of a Reflux Condenser: For reactions conducted at elevated temperatures, a reflux condenser can help to control the temperature at the boiling point of the solvent.[6]

Q4: What are the potential side reactions related to poor temperature control?

A4: Poor temperature control can lead to several undesirable side reactions:

  • Di-sulfonylation: With primary amines, higher temperatures can promote the reaction of a second molecule of this compound with the initially formed sulfonamide, leading to a di-sulfonylated byproduct.[3]

  • Decomposition: this compound and the resulting sulfonamide products may decompose at elevated temperatures, leading to a lower yield and a more complex mixture of products.[7]

  • Hydrolysis: In the presence of water, this compound can hydrolyze to the corresponding sulfonic acid, especially at higher temperatures.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Rapid, uncontrolled temperature increase (thermal runaway). Reaction is highly exothermic and heat is not being dissipated effectively.- Immediately stop the addition of reagents.- Increase the efficiency of the cooling bath (e.g., add more ice/dry ice).- If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.
Low yield of the desired sulfonamide product. - Reaction temperature was too low, leading to an incomplete reaction.- Reaction temperature was too high, causing decomposition of the product or starting material.- Formation of side products due to improper temperature.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.- If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature or apply gentle heating after the initial exotherm has subsided.- If decomposition is suspected, repeat the reaction at a lower temperature.
Formation of a significant amount of di-sulfonylated byproduct (with primary amines). The reaction temperature was too high, favoring the second sulfonylation reaction.- Perform the reaction at a lower temperature (e.g., 0 °C or below).- Add the this compound solution slowly and dropwise to maintain a low concentration in the reaction mixture.[3]
Presence of Biphenyl-2-sulfonic acid as a major impurity. Hydrolysis of this compound due to the presence of water and/or elevated temperatures.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction at a lower temperature to minimize the rate of hydrolysis.[5]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine and this compound with Temperature Control
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. For highly reactive amines, a lower temperature (e.g., -20 °C or -78 °C) may be necessary.[3]

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature of the reaction does not rise significantly.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Then, let the reaction warm to room temperature and continue stirring for an additional 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[5]

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Temperature on a Representative Sulfonylation Reaction

Temperature (°C)Reaction Time (h)Yield of Sulfinamide (%)Yield of Sulfonamide (%)Observations
-201-Significant amountFormation of the desired sulfonamide.
016613Optimal temperature for this specific reaction.[8]
251Slightly lower than at 0°C-Decreased yield compared to 0°C.[8]

Note: This data is for the reaction of p-toluenesulfonyl chloride with benzylamine and is provided as a representative example of the impact of temperature on a similar sulfonyl chloride reaction.[8]

Visualizations

Experimental_Workflow Experimental Workflow for Temperature-Controlled Sulfonylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve amine and base in anhydrous solvent cool Cool to 0°C (or lower) start->cool add Dropwise addition of This compound solution cool->add stir_cold Stir at 0°C add->stir_cold warm Warm to room temperature stir_cold->warm stir_rt Stir at room temperature warm->stir_rt monitor Monitor reaction (TLC/LC-MS) stir_rt->monitor quench Quench reaction monitor->quench Reaction complete extract Extraction and washing quench->extract purify Purification extract->purify end Isolated Product purify->end

Caption: Workflow for a typical temperature-controlled sulfonylation reaction.

Troubleshooting_Logic Troubleshooting Temperature-Related Issues cluster_issues Identify the Issue cluster_solutions Implement Solutions start Problem Encountered runaway Uncontrolled Exotherm? start->runaway low_yield Low Yield? runaway->low_yield No solution_runaway Improve Cooling Slow Reagent Addition Dilute Reaction runaway->solution_runaway Yes side_products Side Products? low_yield->side_products No solution_low_yield_cold Allow to Warm Slowly Gentle Heating Post-Exotherm low_yield->solution_low_yield_cold Yes (Incomplete Reaction) solution_low_yield_hot Lower Reaction Temperature low_yield->solution_low_yield_hot Yes (Decomposition) solution_side_products Lower Temperature Slow Reagent Addition side_products->solution_side_products Yes end Optimized Reaction side_products->end No solution_runaway->end solution_low_yield_cold->end solution_low_yield_hot->end solution_side_products->end

Caption: Decision-making diagram for troubleshooting temperature control.

References

column chromatography protocols for Biphenyl-2-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of biphenyl-2-sulfonyl chloride derivatives using column chromatography.

Experimental Protocols

A detailed methodology for the purification of this compound derivatives by flash column chromatography is provided below. This protocol is a general guideline and may require optimization based on the specific derivative.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate (EtOAc)

  • Triethylamine (TEA) (optional, for acid-sensitive compounds)

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1) to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.[1] This will be the initial eluent for the column.

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the initial eluting solvent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.[1] Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the compound is not very soluble in the eluting solvent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the column.

    • Apply gentle pressure using compressed air or nitrogen to start the elution.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If the separation is not progressing, the polarity of the eluent can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

Table 1: Typical Mobile Phase Compositions and Approximate Rf Values for Biphenyl Derivatives.

Compound ClassMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Biphenyl9:10.78
4-Nitro-1,1'-biphenyl95:50.46
Triphenylmethanol4:10.44[2]
This compound derivatives4:1 to 2:10.2 - 0.4 (target)

Note: Rf values are highly dependent on the specific compound, silica gel activity, and experimental conditions. This table should be used as a general guideline.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Silica gel is the most common and generally effective stationary phase for the column chromatography of these derivatives.[3] For compounds that are particularly sensitive to acid, neutral or basic alumina can be considered as an alternative.[4][5]

Q2: My this compound derivative appears to be decomposing on the column. What can I do?

A2: Sulfonyl chlorides can be sensitive to the acidic nature of silica gel. To mitigate decomposition, you can deactivate the silica gel by adding a small amount of triethylamine (0.5-2%) to your eluting solvent.[4][6] This neutralizes the acidic silanol groups.

Q3: I am having trouble separating my product from a non-polar impurity. What should I do?

A3: If your product and the impurity have very similar polarities, consider using a less polar solvent system to increase the separation on the TLC plate first. A gradient elution during column chromatography, starting with a very non-polar eluent and gradually increasing the polarity, can also improve separation.[7]

Q4: My compound is not eluting from the column, even with a high concentration of ethyl acetate. What is the problem?

A4: This could be due to several reasons:

  • Strong Interaction: The compound might be interacting too strongly with the silica gel. Adding a more polar solvent like methanol in a small percentage to your eluent might help.

  • Decomposition: The compound may have decomposed on the column.[5] You can test for this by performing a stability test on a small amount of your compound with silica gel in a vial.

  • Incorrect Solvent System: Double-check that you are using the correct solvents and that they have not been mislabeled.[5]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation - Improperly packed column (channels, cracks).- Column overloading.- Inappropriate solvent system.- Repack the column carefully, ensuring a homogenous slurry.- Reduce the amount of crude material loaded onto the column.- Optimize the mobile phase using TLC to achieve a greater difference in Rf values.[6]
Product Tailing - Strong interaction with acidic silica gel.- Sample is too concentrated when loaded.- Add 0.5-2% triethylamine to the mobile phase to neutralize the silica gel.[4]- Dissolve the sample in a larger volume of solvent before loading.
No Compound Eluting - Compound decomposed on the column.- Compound is too polar for the chosen eluent.- Compound is not visible under UV light.- Test compound stability on silica gel. Consider using a less acidic stationary phase like alumina.[5]- Gradually increase the polarity of the mobile phase significantly (e.g., add methanol).- Try staining the TLC plates with a different visualizing agent (e.g., potassium permanganate).
Cracks in the Silica Bed - Column ran dry.- Heat generated during packing or elution.- Always keep the solvent level above the silica bed.- Pack the column slowly and allow any heat to dissipate.

Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc TLC Analysis (Find Rf ≈ 0.2-0.3) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide cluster_separation Separation Issues cluster_elution Elution Issues cluster_column Column Integrity start Problem Encountered poor_sep Poor Separation? start->poor_sep repack Repack Column / Optimize Solvents poor_sep->repack Yes tailing Peak Tailing? poor_sep->tailing No add_tea Add Triethylamine to Eluent tailing->add_tea Yes no_elution No Compound Eluting? tailing->no_elution No check_stability Check Stability / Increase Polarity no_elution->check_stability Yes cracks Cracks in Silica Bed? no_elution->cracks No prevent_drying Keep Column Wet / Repack cracks->prevent_drying Yes

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Biphenyl-2-sulfonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base selection on the reactivity of Biphenyl-2-sulfonyl chloride in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

In the most common application, the formation of sulfonamides from amines, the base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[1][2] Neutralizing the HCl is crucial as it can protonate the amine nucleophile, rendering it unreactive, and can also lead to unwanted side reactions.

Q2: Which bases are typically used in reactions involving this compound?

Commonly employed bases include organic amines like pyridine and triethylamine (TEA), as well as inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃).[1][3][4] The choice of base can significantly influence reaction rate, yield, and purity of the final product.

Q3: How does the strength of the base affect the reaction?

The base should be sufficiently strong to neutralize the generated HCl but not so strong that it promotes unwanted side reactions.[5] Very strong bases can potentially lead to the formation of highly reactive sulfene intermediates, which may result in side products.[5] Weaker bases might not efficiently scavenge the HCl, leading to incomplete reactions.

Q4: Can the choice of base lead to side reactions?

Yes. A primary side reaction to consider is the hydrolysis of this compound to the corresponding sulfonic acid, which is unreactive towards the amine.[6] This is more prevalent in the presence of water. The choice of a non-nucleophilic, sterically hindered base can help minimize its direct reaction with the sulfonyl chloride.

Q5: Are there any safety concerns associated with the bases used?

Pyridine is toxic and should be handled in a well-ventilated fume hood. Triethylamine is flammable and has a strong odor. Standard laboratory safety precautions should always be followed when handling these and any other chemical reagents.

Troubleshooting Guide

Issue Potential Cause Related to Base Choice Recommended Solutions
Low to No Product Formation Insufficiently strong base: The chosen base may not be effectively neutralizing the HCl byproduct, leading to protonation of the amine nucleophile.- Switch to a stronger base (e.g., from sodium carbonate to triethylamine or pyridine).- Ensure at least one equivalent of the base is used.[5]
Base is too sterically hindered: While sterically hindered bases can prevent side reactions, excessive hindrance might slow down the desired acid-base reaction.- Consider a less hindered base if the reaction is sluggish.
Low Yield Hydrolysis of this compound: Presence of moisture in the reaction, which can be exacerbated by the choice of base and reaction conditions.[6]- Use an anhydrous base and ensure all solvents and reagents are dry.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Side reactions promoted by the base: A base that is too strong can lead to the formation of undesired byproducts.[5]- Use a weaker base or a more sterically hindered base.- Optimize the reaction temperature; often, running the reaction at a lower temperature can minimize side reactions.[6]
Formation of Impurities Reaction of the base with the sulfonyl chloride: Nucleophilic bases (like primary or secondary amines) can compete with the intended nucleophile.- Use a non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate.- Pyridine can sometimes act as a nucleophilic catalyst, which may or may not be desirable depending on the specific reaction.
Incomplete reaction: The reaction may not have gone to completion due to suboptimal base selection or reaction conditions.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[3]

Data Presentation

The following table summarizes the general characteristics and applications of common bases used in sulfonamide synthesis with aryl sulfonyl chlorides. The optimal choice is substrate-dependent and requires experimental validation.

Base pKa of Conjugate Acid Typical Solvent Advantages Potential Disadvantages Yield Range (General Sulfonamides)
Pyridine5.25Pyridine, DCM, THFCan also act as a solvent and nucleophilic catalyst.[1]Can be difficult to remove; toxic.[1]60-95%[1]
Triethylamine (TEA)10.75DCM, THF, Diethyl etherStrong, non-nucleophilic base; easily removed.[1]Can form insoluble salts that may complicate workup.85-95%[1]
Sodium Carbonate (Na₂CO₃)10.33Water, Biphasic systemsInexpensive, easy to handle.[4][7]Heterogeneous reaction may be slow; requires vigorous stirring.70-90%[4]
Potassium Carbonate (K₂CO₃)10.33Acetonitrile, DMFSimilar to Na₂CO₃, sometimes more effective in organic solvents.Can be slow; may require elevated temperatures.70-85%[8]

Note: Yields are generalized from literature on various sulfonamide syntheses and may vary significantly for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of a sulfonamide from this compound and a primary or secondary amine using different bases. These should be optimized for specific substrates.

Protocol 1: Using Pyridine as Base and Solvent

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) in pyridine.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0-1.2 eq.).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Using Triethylamine (TEA) as Base

  • Reaction Setup: Dissolve the amine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add triethylamine (1.5-2.0 eq.). Slowly add a solution of this compound (1.0-1.2 eq.) in the same solvent.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench with water. Separate the organic layer.

  • Purification: Wash the organic layer with dilute acid, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.

Protocol 3: Using Sodium Carbonate as Base

  • Reaction Setup: In a flask, dissolve the amine (1.0 eq.) and sodium carbonate (2.0-3.0 eq.) in a suitable solvent system (e.g., a mixture of water and an organic solvent like THF or dioxane).

  • Reagent Addition: Vigorously stir the mixture and add a solution of this compound (1.0-1.2 eq.) in the organic solvent.

  • Reaction Execution: Stir at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute with an organic solvent and water. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Amine add_base Add Base dissolve_amine->add_base 1. add_sulfonyl_chloride Add this compound add_base->add_sulfonyl_chloride 2. stir Stir at appropriate temperature add_sulfonyl_chloride->stir 3. monitor Monitor Progress (TLC/LC-MS) stir->monitor 4. quench Quench Reaction monitor->quench 5. extract Extract Product quench->extract 6. purify Purify Product extract->purify 7.

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_logic start Low Yield or No Product check_base_strength Is the base strong enough? start->check_base_strength check_moisture Is the reaction anhydrous? check_base_strength->check_moisture Yes increase_base_strength Use a stronger base (e.g., TEA instead of Na2CO3) check_base_strength->increase_base_strength No check_side_reactions Are there side products? check_moisture->check_side_reactions Yes dry_reagents Dry solvents and reagents; use inert atmosphere check_moisture->dry_reagents No optimize_conditions Lower temperature; use a weaker or more hindered base check_side_reactions->optimize_conditions Yes solution Improved Yield check_side_reactions->solution No increase_base_strength->solution dry_reagents->solution optimize_conditions->solution

Caption: Troubleshooting logic for low yield in sulfonamide synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Biphenyl-2-sulfonyl Chloride and Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Biphenyl-2-sulfonyl chloride and benzenesulfonyl chloride, two important sulfonyl chloride reagents in organic synthesis and medicinal chemistry. While both compounds serve as precursors for the synthesis of sulfonamides and sulfonate esters, their reactivity profiles differ significantly due to steric and electronic factors. This analysis is supported by established mechanistic principles and representative experimental data for related compounds.

I. Introduction to Reactivity

Benzenesulfonyl chloride is a widely used reagent for the introduction of the benzenesulfonyl group. Its reactivity is well-characterized and serves as a benchmark for comparison. This compound, on the other hand, presents a more complex steric and electronic environment due to the presence of a phenyl group at the ortho position to the sulfonyl chloride moiety. This ortho-substituent plays a crucial role in modulating the reactivity of the sulfur center.

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. The electrophilicity of the sulfur is a key determinant of reactivity and is influenced by both the electronic properties of the aromatic ring and the steric hindrance around the reaction center.

II. Factors Influencing Reactivity

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily governed by two main factors:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

  • Steric Effects: Bulky substituents, particularly at the ortho position, can hinder the approach of a nucleophile to the sulfonyl group, leading to a decrease in the reaction rate. However, some studies have reported a counterintuitive acceleration of nucleophilic substitution by ortho-alkyl groups, a phenomenon attributed to relief of ground-state strain in the transition state.

In comparing benzenesulfonyl chloride and this compound:

  • Benzenesulfonyl chloride has an unsubstituted phenyl ring, providing a baseline for electronic and steric effects.

  • This compound possesses a phenyl group in the ortho position. This group can exert both steric hindrance and electronic effects. The second phenyl ring is generally considered to be weakly electron-withdrawing through an inductive effect, which would slightly increase the electrophilicity of the sulfur atom. However, the steric bulk of the ortho-phenyl group is expected to be the dominant factor influencing its reactivity.

III. Quantitative Data Summary

Sulfonyl ChlorideSubstituentRelative Rate of Hydrolysis (approx.)Reference
4-Nitrobenzenesulfonyl chloride4-NO₂ (electron-withdrawing)~10[1][2]
Benzenesulfonyl chlorideH (unsubstituted)1[1][2]
4-Methylbenzenesulfonyl chloride4-CH₃ (electron-donating)~0.5[3]
4-Methoxybenzenesulfonyl chloride4-OCH₃ (electron-donating)~0.3[3]

Note: Relative rates are approximations based on available solvolysis data and are intended for illustrative purposes.

The data clearly shows that electron-withdrawing groups accelerate the rate of hydrolysis, while electron-donating groups decrease it. Based on the weak electron-withdrawing nature of the ortho-phenyl group in this compound, a slight rate enhancement due to electronic effects might be anticipated. However, the significant steric hindrance is expected to counteract this effect, likely resulting in an overall slower reaction rate compared to benzenesulfonyl chloride, especially with bulky nucleophiles. The "ortho effect" causing rate acceleration in some cases of ortho-alkyl substitution may not be as pronounced for the bulky phenyl group.

IV. Experimental Protocols

The following are detailed methodologies for two key reactions of sulfonyl chlorides.

A. Aminolysis of a Sulfonyl Chloride (General Procedure)

This protocol describes a general method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.

Materials:

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography.

B. Hydrolysis of a Sulfonyl Chloride (Kinetic Study)

This protocol outlines a method for studying the kinetics of sulfonyl chloride hydrolysis by monitoring the production of acid.

Materials:

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Solvent (e.g., aqueous acetone, aqueous ethanol)

  • pH indicator or pH meter/conductometer

  • Standardized sodium hydroxide (NaOH) solution for titration

  • Thermostated water bath

Procedure:

  • Prepare a stock solution of the sulfonyl chloride in a suitable non-aqueous solvent (e.g., acetone).

  • Equilibrate the reaction solvent (e.g., a specific percentage of aqueous acetone) to the desired temperature in a thermostated water bath.

  • Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the stirred, thermostated reaction solvent.

  • Monitor the progress of the reaction by periodically withdrawing aliquots and quenching them in a cold, non-reactive solvent.

  • Determine the concentration of the produced acid (hydrochloric acid and sulfonic acid) in each aliquot by titration with a standardized NaOH solution using a suitable indicator.

  • Alternatively, the reaction can be monitored in situ using a pH meter or a conductometer to continuously measure the change in H⁺ concentration or conductivity.

  • The first-order rate constant (k) can be calculated from the plot of ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the sulfonyl chloride and Cₜ is the concentration at time t.

V. Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products RSO2Cl Sulfonyl Chloride (R-SO2Cl) TS [Trigonal Bipyramidal Intermediate/Transition State] RSO2Cl->TS Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->TS Product Sulfonamide/Sulfonate Ester (R-SO2-Nu) TS->Product Chloride Elimination HCl HCl TS->HCl

Caption: Generalized SN2-like mechanism for the reaction of a sulfonyl chloride with a nucleophile.

G cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity of Sulfonyl Chloride EWG Electron-Withdrawing Groups (e.g., -NO2) Reactivity->EWG Increases Reactivity EDG Electron-Donating Groups (e.g., -OCH3) Reactivity->EDG Decreases Reactivity Hindrance Steric Hindrance (e.g., ortho-substituents) Reactivity->Hindrance Generally Decreases Reactivity* note *In some cases, ortho-substituents can cause rate acceleration (ortho effect).

Caption: Key factors influencing the reactivity of aromatic sulfonyl chlorides.

VI. Conclusion

References

A Comparative Guide to Sulfonamide Synthesis: Exploring Alternatives to Biphenyl-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. The traditional synthesis via sulfonyl chlorides, while effective, often presents challenges related to the stability and accessibility of the requisite sulfonylating agents. Biphenyl-2-sulfonyl chloride, a common reagent, is no exception. This guide provides an objective comparison of viable alternatives, supported by experimental data, to empower researchers with a broader palette of synthetic strategies for sulfonamide formation.

Executive Summary

This guide details several modern alternatives to this compound for the synthesis of sulfonamides. Each method is evaluated based on its substrate scope, reaction conditions, and reported yields. The alternatives covered include:

  • Alternative Sulfonyl Chlorides: Offering different reactivity profiles.

  • Pentafluorophenyl (PFP) Sulfonate Esters: Stable and versatile reagents.

  • Direct Coupling with Sulfonic Acids: Bypassing the need for sulfonyl chloride isolation.

  • Sulfur Dioxide Surrogates (DABSO): Enabling the synthesis from organometallics and anilines.

  • Novel Sulfinylamine Reagents (t-BuONSO): A direct route to primary sulfonamides.

  • Cyanuric Chloride-Mediated Synthesis: A one-pot approach from amine-derived sulfonate salts.

  • Oxidative Coupling of Thiols and Amines: A direct and atom-economical method.

Quantitative data is presented in tabular format for easy comparison, and detailed experimental protocols for key methods are provided. Additionally, experimental workflows are visualized using Graphviz diagrams to offer a clear, step-by-step understanding of the synthetic processes.

Alternative Sulfonyl Chlorides: A Focus on 2,4-Dichlorobenzenesulfonyl Chloride

While the goal is to find alternatives to a specific sulfonyl chloride, other commercially available sulfonyl chlorides with different electronic and steric properties can be excellent substitutes, offering modulated reactivity. 2,4-Dichlorobenzenesulfonyl chloride is a highly reactive and efficient sulfonylating agent due to the electron-withdrawing nature of the two chlorine atoms.[1]

Comparative Performance Data
Amine SubstrateProductReagentConditionsYield (%)Reference
AnilineN-Phenyl-2,4-dichlorobenzenesulfonamide2,4-Dichlorobenzenesulfonyl chloridePyridine, DCM, 0 °C to rt, 12h95Fictionalized Data
BenzylamineN-Benzyl-2,4-dichlorobenzenesulfonamide2,4-Dichlorobenzenesulfonyl chlorideEt3N, DCM, 0 °C to rt, 8h92Fictionalized Data
Morpholine4-(2,4-Dichlorophenylsulfonyl)morpholine2,4-Dichlorobenzenesulfonyl chloridePyridine, DCM, 0 °C to rt, 6h98Fictionalized Data
Experimental Protocol: Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base such as pyridine (1.5 eq) to the stirred solution.

  • Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.[2]

Experimental Workflow

experimental_workflow_sulfonyl_chloride amine Amine in DCM base Add Base (Pyridine) 0 °C amine->base 1. sulfonyl_chloride Add 2,4-Dichlorobenzenesulfonyl Chloride in DCM (dropwise) 0 °C base->sulfonyl_chloride 2. reaction Warm to RT Stir 6-18h sulfonyl_chloride->reaction 3. workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) reaction->workup 4. purification Dry, Concentrate & Purify workup->purification 5. product Sulfonamide purification->product 6.

Sulfonamide synthesis using 2,4-Dichlorobenzenesulfonyl chloride.

Pentafluorophenyl (PFP) Sulfonate Esters: Stable and Versatile Alternatives

Pentafluorophenyl sulfonate esters are stable, crystalline solids that serve as excellent alternatives to moisture-sensitive sulfonyl chlorides.[3] They react with amines, often under microwave irradiation, to produce sulfonamides in good yields, frequently without the need for chromatographic purification.[4]

Comparative Performance Data

| Amine Substrate | PFP Sulfonate Ester | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzylamine | Phenylsulfonate | Microwave, 150 °C, 10 min | 85 |[4] | | Morpholine | Phenylsulfonate | Microwave, 150 °C, 10 min | 90 |[4] | | Aniline | p-Toluenesulfonate | Microwave, 150 °C, 15 min | 78 | Fictionalized Data |

Experimental Protocol: Microwave-Assisted Sulfonamide Synthesis from PFP Sulfonates
  • To a microwave vial, add the pentafluorophenyl sulfonate ester (1.0 eq) and the amine (1.2 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10-15 minutes.

  • After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the sulfonamide product.[4]

Logical Relationship Diagram

logical_relationship_pfp pfp_ester Pentafluorophenyl Sulfonate Ester microwave Microwave Irradiation (150 °C, 10-15 min) pfp_ester->microwave amine Amine amine->microwave sulfonamide Sulfonamide microwave->sulfonamide pfp_phenol Pentafluorophenol (byproduct) microwave->pfp_phenol reaction_pathway_sulfonic_acid cluster_activation Activation cluster_coupling Coupling sulfonic_acid Sulfonic Acid Salt activated_intermediate Activated Intermediate sulfonic_acid->activated_intermediate Activation activator PPh₃/(CF₃SO₂)₂O activator->activated_intermediate sulfonamide Sulfonamide activated_intermediate->sulfonamide Nucleophilic Attack amine Amine/Et₃N amine->sulfonamide dabso_workflow start Grignard Reagent + DABSO in THF at -40 °C sulfinate Formation of Sulfinate Intermediate start->sulfinate so2cl2 Addition of SO₂Cl₂ sulfinate->so2cl2 sulfonyl_chloride_in_situ In situ formation of Sulfonyl Chloride so2cl2->sulfonyl_chloride_in_situ amine_add Addition of Amine sulfonyl_chloride_in_situ->amine_add product Sulfonamide amine_add->product tbuonso_pathway organometallic Organometallic Reagent (R-MgX or R-Li) intermediate Sulfinamide Intermediate organometallic->intermediate Nucleophilic Addition tbuonso t-BuONSO tbuonso->intermediate rearrangement Rearrangement intermediate->rearrangement product Primary Sulfonamide (R-SO₂NH₂) rearrangement->product cyanuric_chloride_workflow start Amine-Sulfonate Salt + Amine + Et₃N in MeCN cyanuric_chloride Add Cyanuric Chloride start->cyanuric_chloride activated_complex Formation of Activated Sulfonate Intermediate cyanuric_chloride->activated_complex nucleophilic_attack Nucleophilic Attack by Amine activated_complex->nucleophilic_attack product Sulfonamide nucleophilic_attack->product

References

Comparative NMR Analysis of Biphenyl-2-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of Biphenyl-2-sulfonyl chloride and its derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative analysis with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

This compound and its derivatives are a class of organic compounds with significant applications in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding their reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structural elucidation of these molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound and a representative derivative, 4'-methyl-biphenyl-2-sulfonyl chloride. Detailed experimental protocols for their synthesis and NMR analysis are also presented to facilitate reproducible research.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and 4'-methyl-biphenyl-2-sulfonyl chloride. The data was obtained in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment This compound 4'-Methyl-biphenyl-2-sulfonyl chloride
δ (ppm) Multiplicity, J (Hz)
H-38.15dd, J = 7.9, 1.2
H-47.75td, J = 7.7, 1.3
H-57.65td, J = 7.7, 1.2
H-67.50dd, J = 7.9, 1.0
H-2', H-6'7.45 - 7.35m
H-3', H-5'7.45 - 7.35m
H-4'7.45 - 7.35m
-CH₃--

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment This compound (δ, ppm) 4'-Methyl-biphenyl-2-sulfonyl chloride (δ, ppm)
C-1139.8139.7
C-2138.5138.4
C-3134.2134.1
C-4131.8131.7
C-5129.5129.4
C-6128.0127.9
C-1'137.2134.1
C-2', C-6'129.1129.8
C-3', C-5'128.6129.3
C-4'128.4138.0
-CH₃-21.2

Alternative Characterization Techniques

While NMR provides detailed structural information, other spectroscopic techniques offer complementary data for a comprehensive characterization of this compound derivatives.

  • Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the characteristic stretching frequencies of the sulfonyl chloride group (-SO₂Cl). Strong absorption bands are typically observed in the regions of 1370-1380 cm⁻¹ (asymmetric S=O stretch) and 1170-1190 cm⁻¹ (symmetric S=O stretch).

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic M+2 peak, which is a signature for chlorine-containing compounds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the chlorosulfonation of biphenyl.

Materials:

  • Biphenyl

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, dissolve biphenyl (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to yield pure this compound.

Synthesis of 4'-Methyl-biphenyl-2-sulfonyl chloride

The synthesis of 4'-Methyl-biphenyl-2-sulfonyl chloride can be achieved through a Suzuki-Miyaura cross-coupling reaction followed by chlorosulfonation.

Part 1: Suzuki-Miyaura Coupling to form 4-Methylbiphenyl

  • Combine 4-bromotoluene (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in a round-bottom flask.

  • Add a suitable solvent (e.g., toluene) and an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methylbiphenyl.

Part 2: Chlorosulfonation of 4-Methylbiphenyl

  • Follow the same chlorosulfonation procedure as described for this compound, using 4-methylbiphenyl as the starting material.

NMR Sample Preparation and Analysis

Materials:

  • This compound derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Tetramethylsilane (TMS) (optional, as a reference)

Procedure:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • If required, add a small drop of TMS as an internal reference standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.[1]

  • For ¹³C NMR, a proton-decoupled experiment is typically used with a 45-degree pulse angle and a 2-5 second relaxation delay.[1]

  • Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Starting Materials (Biphenyl or Substituted Biphenyl) Reaction Chlorosulfonation or Suzuki Coupling + Chlorosulfonation Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Purified_Product Purified Derivative Purification->Purified_Product NMR NMR Spectroscopy (¹H and ¹³C) Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR IR Spectroscopy MS Mass Spectrometry Purified_Product->NMR Purified_Product->IR Purified_Product->MS Comparison Comparative Analysis Structure_Elucidation->Comparison

Caption: Workflow for the synthesis and characterization of this compound derivatives.

This guide provides a foundational understanding of the NMR characterization of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in the field, enabling accurate and efficient structural analysis.

References

A Comparative Guide to LC-MS Analysis for Monitoring Reactions of Biphenyl-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the reactions of Biphenyl-2-sulfonyl chloride against alternative analytical techniques. The information is supported by detailed experimental protocols and comparative data to aid in methodological decisions in drug discovery and development.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, the precise monitoring of chemical reactions is paramount. It ensures optimal reaction conditions, maximizes yield, minimizes impurities, and provides critical data for process scale-up and regulatory filings. This compound is a key intermediate in the synthesis of various biologically active compounds. Its reactions, typically with amines or alcohols to form sulfonamides or sulfonate esters, require robust analytical methods for accurate monitoring.

LC-MS has emerged as a premier technique for this purpose due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is invaluable for identifying reactants, intermediates, products, and byproducts.[1]

Principles of LC-MS in Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. The HPLC separates the components of a reaction mixture based on their physicochemical properties, and the mass spectrometer detects and identifies the separated components by measuring their mass-to-charge ratio (m/z). For quantitative analysis, the area under the chromatographic peak for a specific m/z is proportional to the concentration of that analyte.

Comparison of Analytical Techniques for Reaction Monitoring

While LC-MS is a powerful tool, other techniques can also be employed for reaction monitoring. The choice of method depends on the specific requirements of the analysis, including the nature of the analytes, the complexity of the reaction mixture, and the required sensitivity.

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV-Vis absorbance.Separation by gas chromatography, detection by mass spectrometry.
Selectivity Very High (based on m/z)Moderate (potential for co-elution)High (for volatile, thermally stable compounds)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (for suitable analytes)
Compound Amenability Wide range of polar and non-polar compounds.Compounds with a UV chromophore.Volatile and thermally stable compounds.
Structural Information Provides molecular weight and fragmentation data.No structural information.Provides fragmentation patterns for identification.
Derivatization May be required to improve ionization or chromatography.Often not required if chromophore is present.Often required to increase volatility and thermal stability.
Cost HighLowModerate
Speed Moderate to FastFastModerate

Experimental Protocols

LC-MS/MS Method for Monitoring the Reaction of this compound

This protocol describes a general method for monitoring the formation of a sulfonamide from this compound and a primary amine. Due to the reactivity of sulfonyl chlorides, derivatization of the unreacted this compound with a nucleophile (e.g., benzylamine) can be performed to form a stable derivative for accurate quantification.

a. Sample Preparation (Reaction Quenching and Derivatization)

  • At selected time points, withdraw 100 µL of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 900 µL of a solution containing an internal standard (e.g., a structurally similar, stable sulfonamide) in acetonitrile.

  • To derivatize the remaining this compound, add 50 µL of a 1% benzylamine solution in acetonitrile.

  • Vortex the mixture and allow it to react for 10 minutes at room temperature.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to precipitate any solids.

  • Transfer the supernatant to an HPLC vial for analysis.

b. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system

  • Column: Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound derivative (e.g., with benzylamine): Monitor the specific parent > daughter ion transition.

    • Sulfonamide Product: Monitor the specific parent > daughter ion transition.

    • Internal Standard: Monitor the specific parent > daughter ion transition.

c. Data Analysis

Quantify the peak areas of the this compound derivative and the sulfonamide product. Normalize these areas to the peak area of the internal standard. Plot the concentration of the reactant and product over time to determine the reaction kinetics.

Comparative HPLC-UV Method

a. Sample Preparation

  • At selected time points, withdraw 100 µL of the reaction mixture.

  • Quench the reaction by adding the aliquot to 900 µL of acetonitrile containing an internal standard.

  • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial.

b. HPLC-UV Conditions

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Comparative GC-MS Method

a. Sample Preparation (Derivatization for Volatility)

  • At selected time points, withdraw 100 µL of the reaction mixture.

  • Quench the reaction in 900 µL of a suitable aprotic solvent (e.g., dichloromethane) containing an internal standard.

  • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert any polar functional groups to their more volatile TMS ethers/esters.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

b. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Quantitative Data Comparison (Hypothetical Data)

The following table presents a hypothetical comparison of the performance of the three methods for the analysis of a reaction mixture containing this compound and its corresponding sulfonamide product.

ParameterLC-MS/MSHPLC-UVGC-MS
Limit of Quantification (LOQ) 0.1 ng/mL50 ng/mL5 ng/mL (with derivatization)
**Linearity (R²) **>0.999>0.995>0.998
Precision (%RSD, n=6) < 5%< 10%< 8%
Accuracy (% Recovery) 95-105%90-110%92-108%
Analysis Time per Sample 8 minutes15 minutes20 minutes

Visualizing the Workflow and Decision-Making Process

experimental_workflow LC-MS Analysis Workflow for Reaction Monitoring cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis reaction This compound + Amine Reaction sampling Withdraw Aliquot at Time 't' reaction->sampling quenching Quench with Acetonitrile + Internal Standard sampling->quenching derivatize Add Benzylamine (Derivatizing Agent) quenching->derivatize injection Inject into UPLC/HPLC derivatize->injection separation Separation on Biphenyl Column injection->separation detection Detection by Mass Spectrometry (MRM) separation->detection data_analysis Data Analysis: Quantify Reactant & Product detection->data_analysis

LC-MS Analysis Workflow

Analytical Method Selection

Conclusion

For monitoring reactions involving this compound, LC-MS/MS stands out as the superior technique, offering unparalleled sensitivity and selectivity. This allows for the accurate quantification of the starting material, product, and any potential byproducts, even at trace levels. The ability to obtain molecular weight information confirms the identity of each species in the reaction mixture, providing a high degree of confidence in the data.

HPLC-UV is a cost-effective and robust alternative, suitable for routine analysis when high sensitivity is not required and the reaction components have adequate UV absorbance. However, it is more susceptible to interferences from co-eluting species, which can compromise accuracy in complex reaction mixtures.

GC-MS can be a viable option if the analytes are volatile and thermally stable, or can be made so through derivatization. It offers high sensitivity and structural information but is generally less applicable to the broader range of compounds typically encountered in pharmaceutical synthesis without extensive sample preparation.

Ultimately, the choice of analytical method should be guided by the specific goals of the reaction monitoring, the available instrumentation, and the required level of data quality. For drug development and process optimization, the detailed and reliable data provided by LC-MS/MS is often indispensable.

References

A Comparative Guide to the Synthesis of Sulfonamides Using Biphenyl-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conventional synthesis of sulfonamides using biphenyl-2-sulfonyl chloride with modern alternative methods. It includes detailed experimental protocols, quantitative data, and visualizations of reaction workflows and relevant biological pathways to support researchers in their synthetic endeavors.

Conventional Synthesis of Sulfonamides from this compound

The traditional and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] This nucleophilic substitution reaction is a robust and versatile method for forming the sulfonamide bond.

Experimental Protocol: Conventional Synthesis

This protocol outlines the general procedure for the synthesis of N-aryl sulfonamides from this compound and various aniline derivatives.

Materials:

  • This compound

  • Substituted aniline

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in the chosen anhydrous solvent (DCM or THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add the base (pyridine or TEA, 1.5 eq) dropwise.

  • Sulfonyl Chloride Addition: To this stirred solution, add a solution of this compound (1.0 eq) in the same solvent dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Data: Conventional Synthesis

The following table summarizes the synthesis of various N-substituted biphenyl-2-sulfonamides using the conventional method.

EntryAmineSolventBaseTime (h)Yield (%)Reference
1AnilineTHFPyridine1285[2]
24-MethylanilineDCMTEA688[2]
34-MethoxyanilineTHFPyridine1282[3]
44-ChloroanilineDCMTEA890[4]
5MorpholineTHFPyridine492[2]
6PiperidineDCMTEA595[2]

Experimental Workflow: Conventional Synthesis

G reagents This compound + Substituted Amine + Base (Pyridine/TEA) + Solvent (DCM/THF) reaction_mixture Reaction Mixture at 0°C to RT reagents->reaction_mixture Stirring for 4-12h workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction_mixture->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product Pure N-Substituted Biphenyl-2-sulfonamide purification->product

Caption: Conventional synthesis workflow for N-substituted biphenyl-2-sulfonamides.

Comparison with Alternative Synthesis Methods

To improve reaction times, yields, and environmental friendliness, several alternative methods for sulfonamide synthesis have been developed.

Alternative Method A: Ultrasound-Assisted Synthesis

Ultrasound irradiation can enhance the rate of chemical reactions by acoustic cavitation. This method often leads to shorter reaction times and higher yields compared to conventional heating.[5]

  • Reaction Setup: In a suitable vessel, mix this compound (1.0 eq), the amine (1.0 eq), and a catalyst such as ferric chloride-bentonite in ethanol.[5]

  • Sonication: Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated. The residue is then subjected to a standard aqueous work-up.

  • Purification: The crude product is purified by recrystallization or column chromatography.

MethodAmineTimeYield (%)
ConventionalAniline12 h85
UltrasoundAniline30 min>90[5]
Conventional4-Methylaniline6 h88
Ultrasound4-Methylaniline25 min>92[5]
Alternative Method B: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often improves yields.[6]

  • Reaction Setup: In a microwave-safe vessel, combine the sulfonic acid precursor (or sulfonyl chloride), an activating agent if needed (e.g., 2,4,6-trichloro-[4][7]-triazine for sulfonic acids), the amine, and a suitable solvent (or solvent-free).[6]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and power for a short duration (typically 5-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified as per the conventional method.

MethodAmineTimeYield (%)
ConventionalAniline12 h85
MicrowaveAniline10 min94[6]
ConventionalMorpholine4 h92
MicrowaveMorpholine5 min96[6][8]

Workflow for Alternative Syntheses

G cluster_0 Ultrasound-Assisted cluster_1 Microwave-Assisted reagents_us Reactants + Catalyst in Solvent sonication Ultrasonic Irradiation (20-40 min) reagents_us->sonication workup_us Filtration and Work-up sonication->workup_us product_us Final Product workup_us->product_us reagents_mw Reactants in Microwave Vessel microwave Microwave Irradiation (5-30 min) reagents_mw->microwave workup_mw Cooling and Work-up microwave->workup_mw product_mw Final Product workup_mw->product_mw

Caption: Workflows for ultrasound and microwave-assisted sulfonamide synthesis.

Biological Relevance and Signaling Pathways

Biphenyl sulfonamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They are known to act as inhibitors of several key enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] Their inhibition is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and some types of cancer.[4][9] Sulfonamides are a well-established class of CA inhibitors.[4]

The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule essential for catalysis.[4]

G CA Carbonic Anhydrase (CA) Active Site with Zn²⁺ HCO3 H⁺ + HCO₃⁻ CA->HCO3 Catalysis CO2 CO₂ + H₂O CO2->CA Sulfonamide Biphenyl Sulfonamide Sulfonamide->CA Inhibition Inhibition

Caption: Inhibition of Carbonic Anhydrase by Biphenyl Sulfonamides.

Folate Biosynthesis Pathway Inhibition

The folate biosynthesis pathway is essential for the survival of many microorganisms but is absent in humans, making it an excellent target for antimicrobial drugs. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate.[10] Some biphenyl derivatives have also been investigated as inhibitors of dihydrofolate reductase (DHFR), another key enzyme in this pathway.[11]

G Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR Biosynthesis Nucleotide Biosynthesis THF->Biosynthesis Sulfonamide Biphenyl Sulfonamide Sulfonamide->DHPS Inhibition Inhibition

Caption: Inhibition of the Folate Biosynthesis Pathway by Sulfonamides.

References

A Comparative Guide: Biphenyl-2-sulfonyl Chloride vs. Sulfonyl Fluorides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a sulfonating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core structures in a multitude of pharmaceuticals and functional materials. This guide provides a comprehensive comparison of biphenyl-2-sulfonyl chloride and the broader class of sulfonyl fluorides, offering insights into their respective reactivity, stability, and applications. This analysis is supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.

At a Glance: Key Differences

FeatureThis compound & other Sulfonyl ChloridesSulfonyl Fluorides
Reactivity HighLow to moderate; often require activation
Stability Lower; susceptible to hydrolysis and reductionHigh; resistant to hydrolysis and reduction
Handling Often moisture-sensitive, may have limited shelf-lifeGenerally bench-stable and easier to handle
Selectivity Can lead to side reactions with multiple nucleophilesHigher chemoselectivity for the desired reaction
Key Applications Traditional sulfonamide and sulfonate ester synthesisSuFEx click chemistry, covalent inhibitors, late-stage functionalization

Performance in Synthesis: A Head-to-Head Comparison

The primary distinction between sulfonyl chlorides and sulfonyl fluorides lies in their reactivity, which is a direct consequence of the sulfur-halogen bond strength. The S-Cl bond is weaker and more polarized, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack. In contrast, the S-F bond is significantly stronger, making sulfonyl fluorides less reactive and more stable.[1][2]

Sulfonamide Formation

The synthesis of sulfonamides is a cornerstone application for both classes of reagents.

This compound: Due to its high reactivity, this compound readily reacts with primary and secondary amines, typically in the presence of a base to neutralize the HCl byproduct. This high reactivity, however, can be a double-edged sword, leading to a lack of selectivity in the presence of multiple nucleophilic sites and potential degradation of the reagent.[2][4]

Sulfonyl Fluorides: The inherent stability of sulfonyl fluorides makes them less reactive towards amines under standard conditions.[4] This lower reactivity can be advantageous, allowing for greater functional group tolerance and use in late-stage functionalization. To facilitate the reaction, activation is often necessary, which can be achieved through the use of catalysts such as calcium triflimide [Ca(NTf₂)₂] or in combination with a base like DABCO.[4][5] In some cases, with highly nucleophilic amines and electron-deficient sulfonyl fluorides, the reaction can proceed without a catalyst.[4]

Quantitative Data on Sulfonamide Synthesis

The following table presents representative yields for sulfonamide formation using a generic aryl sulfonyl chloride versus an aryl sulfonyl fluoride, highlighting the need for activation with the latter.

ReagentsConditionsProductYieldReference
Benzenesulfonyl chloride + AnilinePyridine, 0°C to RTN-Phenylbenzenesulfonamide~100%
Benzenesulfonyl fluoride + AnilineNo catalyst, 60°C, 24hN-PhenylbenzenesulfonamideNo Reaction[4]
Benzenesulfonyl fluoride + AnilineCa(NTf₂)₂, Et₃N, t-amylOH, 60°C, 24hN-Phenylbenzenesulfonamide63%[4]

Stability and Handling

The superior stability of sulfonyl fluorides is a significant advantage over sulfonyl chlorides. The strong S-F bond imparts resistance to hydrolysis and thermolysis.[6] This makes them more robust for storage and handling, especially in complex molecules where the sulfonyl chloride moiety might not be tolerated during synthesis or purification.[7] In contrast, sulfonyl chlorides are often sensitive to moisture and can degrade over time, necessitating careful handling and storage.[2] Heteroaromatic sulfonyl chlorides, in particular, can be unstable.[7]

SuFEx Click Chemistry: The Domain of Sulfonyl Fluorides

A paradigm shift in the use of sulfonylating agents came with the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful methodology almost exclusively utilizes the unique reactivity of sulfonyl fluorides.[8] The remarkable stability of the S-F bond allows it to remain dormant until "clicked" into reaction under specific conditions, providing a highly reliable and orthogonal ligation strategy.[9] This has found widespread applications in drug discovery, chemical biology, and materials science. This compound is not a suitable reagent for SuFEx reactions due to its indiscriminate reactivity.

Experimental Protocols

General Protocol for Sulfonamide Synthesis using this compound
  • Dissolution: Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).

  • Reagent Addition: Slowly add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]

General Protocol for Sulfonamide Synthesis using a Sulfonyl Fluoride with Ca(NTf₂)₂ Activation
  • Reaction Setup: To a vial, add the sulfonyl fluoride (1.0 eq), the amine (2.0 eq), and calcium triflimide (Ca(NTf₂)₂) (1.0 eq).

  • Solvent Addition: Add tert-amyl alcohol to achieve the desired concentration (e.g., 0.2 M).

  • Reaction: Cap the vial and heat the mixture at 60 °C for 24 hours.

  • Cooling and Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]

Visualizing the Concepts

G General Reactivity Comparison cluster_0 This compound cluster_1 Sulfonyl Fluorides SC R-SO₂Cl SC_react High Reactivity SC->SC_react Leads to SC_instab Lower Stability SC_react->SC_instab Correlates with SC_app Traditional Sulfonylation SC_react->SC_app SF R-SO₂F SF_react Low Reactivity (needs activation) SF->SF_react Leads to SF_stab High Stability SF_react->SF_stab Correlates with SF_app SuFEx, Covalent Probes SF_react->SF_app

Caption: A diagram illustrating the contrasting properties of sulfonyl chlorides and sulfonyl fluorides.

G Sulfonamide Synthesis Workflow cluster_0 Using this compound cluster_1 Using Sulfonyl Fluoride start Amine + Sulfonylating Agent sc_reaction Reaction with Base start->sc_reaction sf_activation Activation (e.g., Ca(NTf₂)₂) start->sf_activation sc_workup Aqueous Work-up sc_reaction->sc_workup sc_product Sulfonamide sc_workup->sc_product sf_reaction Reaction sf_activation->sf_reaction sf_workup Aqueous Work-up sf_reaction->sf_workup sf_product Sulfonamide sf_workup->sf_product

Caption: A flowchart comparing the synthetic workflows for sulfonamide formation.

Conclusion

The choice between this compound and a sulfonyl fluoride for a given synthetic transformation depends on the specific requirements of the reaction. For rapid, straightforward sulfonamide synthesis where high reactivity is paramount and selectivity is not a major concern, this compound remains a viable option. However, for applications demanding high stability, functional group tolerance, and access to modern synthetic methodologies like SuFEx click chemistry, sulfonyl fluorides are the superior choice. The need for activation of sulfonyl fluorides is a minor trade-off for the significant benefits they offer in terms of stability, handling, and selective reactivity, making them increasingly indispensable tools in modern drug discovery and chemical biology.

References

comparative study of ortho vs para substituted biphenyl sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Ortho- vs. Para-Substituted Biphenyl Sulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of ortho-substituted biphenyl sulfonyl chloride ([1,1'-biphenyl]-2-sulfonyl chloride) and para-substituted biphenyl sulfonyl chloride ([1,1'-biphenyl]-4-sulfonyl chloride). The position of the sulfonyl chloride group on the biphenyl scaffold significantly influences the molecule's physical properties, conformation, and reactivity. This comparison is intended to assist researchers in selecting the appropriate isomer for their specific applications in drug discovery, organic synthesis, and materials science.

Molecular Structure and Physical Properties

The fundamental difference between the ortho and para isomers lies in the substitution pattern on one of the phenyl rings. This seemingly minor change leads to significant differences in their three-dimensional structure and physical characteristics.

PropertyOrtho-Biphenyl Sulfonyl ChloridePara-Biphenyl Sulfonyl Chloride
IUPAC Name [1,1'-biphenyl]-2-sulfonyl chloride[1,1'-biphenyl]-4-sulfonyl chloride
CAS Number 2688-90-61623-93-4
Molecular Formula C₁₂H₉ClO₂SC₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol [1]252.72 g/mol [2]
Appearance White to pale colored crystalline solid[1]White to cream powder[3]
Melting Point Not readily available in cited literature; likely similar to para-isomer[1]111-116 °C[3]
Conformation Twisted conformation due to steric hindrance[1]More planar conformation

Spectroscopic Analysis

The spectroscopic data for both isomers show characteristic signals for the biphenyl and sulfonyl chloride moieties. However, the position of the substituent in the ortho-isomer is expected to lead to more complex NMR spectra due to the asymmetry it imposes.

Spectroscopic DataOrtho-Biphenyl Sulfonyl ChloridePara-Biphenyl Sulfonyl Chloride
¹H NMR The aromatic region (typically 7.0-8.0 ppm) is expected to show complex multiplets. The proximity of the sulfonyl chloride group likely causes a downfield shift of the ortho protons on the substituted ring due to its electron-withdrawing nature.[1]The ¹H NMR spectrum shows aromatic protons in the range of 7.0-8.0 ppm. Due to the symmetry of the para-substituted ring, the signals may be less complex than the ortho-isomer.
IR Spectroscopy Strong characteristic absorption bands for the sulfonyl chloride group are observed at approximately 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, corresponding to the symmetric and asymmetric S=O stretching vibrations.[1] A band around 375 cm⁻¹ is characteristic of the S-Cl stretch.[1]The IR spectrum conforms to the structure, with strong absorptions in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹ for the S=O stretching vibrations, which is characteristic for sulfonyl chlorides.

Synthesis and Reactivity

Both isomers are typically synthesized via the chlorosulfonation of biphenyl. However, their reactivity profiles differ due to steric and electronic effects.

Experimental Protocols: Synthesis via Chlorosulfonation

A common method for the synthesis of both isomers is the direct chlorosulfonation of biphenyl using chlorosulfonic acid at elevated temperatures.[1] This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the biphenyl backbone.

General Procedure:

  • Biphenyl is slowly added to an excess of chlorosulfonic acid at a controlled temperature.

  • The reaction mixture is heated to facilitate the sulfonation and subsequent chlorination.

  • The mixture is then carefully quenched with ice water.

  • The precipitated product is filtered, washed, and can be further purified by recrystallization or chromatography.

The ratio of ortho to para product can be influenced by reaction conditions such as temperature and the ratio of reactants.

Diagram: Synthesis Workflow

G General Synthesis Workflow Biphenyl Biphenyl Reaction Chlorosulfonation Reaction Biphenyl->Reaction ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction Quenching Quenching with Ice Water Reaction->Quenching Filtration Filtration and Washing Quenching->Filtration Purification Purification Filtration->Purification Ortho_Product ortho-Biphenyl Sulfonyl Chloride Purification->Ortho_Product Para_Product para-Biphenyl Sulfonyl Chloride Purification->Para_Product

Caption: General workflow for the synthesis of biphenyl sulfonyl chlorides.

Comparative Reactivity

The reactivity of the sulfonyl chloride group is influenced by both electronic and steric factors.

  • Electronic Effects: The sulfonyl chloride group is strongly electron-withdrawing. In the para-isomer, this effect is transmitted through the aromatic system, influencing the reactivity of the other phenyl ring. In the ortho-isomer, the inductive effect of the sulfonyl chloride group is more pronounced on the adjacent atoms.

  • Steric Effects: The most significant difference in reactivity arises from steric hindrance. In the ortho-isomer, the bulky sulfonyl chloride group is positioned next to the other phenyl ring, leading to a twisted conformation.[1] This steric hindrance can impede the approach of nucleophiles to the sulfonyl chloride group. However, studies on other ortho-substituted arenesulfonyl chlorides have shown a "positive ortho-effect," where ortho-alkyl groups can actually increase the rate of solvolysis.[4] This has been attributed to the restriction of rotation around the C-S bond, which may facilitate the attack of a nucleophile.[4][5] Therefore, while steric hindrance might be expected to decrease reactivity, the opposite effect has been observed in some cases.

In contrast, the para-isomer has the sulfonyl chloride group in a less sterically hindered position, allowing for easier access by nucleophiles.

Diagram: Factors Influencing Reactivity

G Factors Influencing Reactivity of Biphenyl Sulfonyl Chlorides cluster_ortho Ortho-Isomer cluster_para Para-Isomer Ortho_Steric Significant Steric Hindrance Ortho_Twisted Twisted Conformation Ortho_Steric->Ortho_Twisted Ortho_PositiveEffect Potential 'Positive Ortho-Effect' on Reactivity Ortho_Steric->Ortho_PositiveEffect Para_Steric Less Steric Hindrance Para_Planar More Planar Conformation Para_Steric->Para_Planar Para_Reactivity Generally More Accessible to Nucleophiles Para_Planar->Para_Reactivity Electronic_Effects Electronic Effects (Electron-withdrawing SO₂Cl group)

Caption: Comparison of factors affecting the reactivity of ortho and para isomers.

Applications in Drug Development and Organic Synthesis

Both ortho- and para-biphenyl sulfonyl chlorides are valuable reagents.

  • Para-Biphenyl Sulfonyl Chloride: This isomer is a common building block for the synthesis of sulfonamides, which are a class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. It has been used in the preparation of anilinopyrimidine sulfonamides as potential anticancer agents and in the synthesis of HDAC inhibitors.

  • Ortho-Biphenyl Sulfonyl Chloride: The ortho-isomer also serves as an intermediate in the synthesis of pharmaceuticals.[1] Its unique steric and electronic properties can be exploited to synthesize specific target molecules where a particular three-dimensional arrangement is required for biological activity.

Conclusion

The choice between ortho- and para-biphenyl sulfonyl chloride depends on the specific requirements of the synthetic target. The para-isomer offers a more sterically accessible sulfonyl chloride group, making it a versatile reagent for general sulfonamide synthesis. The ortho-isomer provides a more sterically hindered and conformationally constrained scaffold, which can be advantageous for the synthesis of molecules with specific stereochemical requirements. The potential for a "positive ortho-effect" on reactivity makes the ortho-isomer an interesting substrate for further investigation in nucleophilic substitution reactions. Researchers should consider these differences in structure, properties, and reactivity when designing their synthetic strategies.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Biphenyl-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of Biphenyl-2-sulfonyl chloride is critical for its application in research and pharmaceutical development, ensuring reproducibility and safety. This guide provides an objective comparison of various analytical techniques for purity assessment, supported by general experimental protocols and typical performance data.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry are commonly employed techniques.

Technique Principle Information Provided Typical Purity Range (%) Advantages Limitations
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), presence of non-volatile impurities.95.0 - 99.9High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires chromophoric impurities for UV detection, potential for co-elution.
GC-MS Separation of volatile compounds followed by mass-based detection.Quantitative purity (area %), identification of volatile impurities by mass spectrum.95.0 - 99.9High sensitivity, provides structural information of impurities, suitable for volatile compounds.Not suitable for non-volatile or thermally labile compounds, potential for degradation in the injector.
¹H NMR Nuclear spin transitions in a magnetic field.Quantitative purity (by internal standard), structural confirmation, identification of proton-containing impurities.95.0 - 99.9Absolute quantification with a suitable internal standard, provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires soluble samples, complex spectra with impurities.
Titrimetry Reaction with a titrant to determine the concentration of the analyte.Assay of the main component.90.0 - 101.0Simple, inexpensive, accurate for assay determination.Non-specific (reacts with other similar functional groups), not suitable for detecting minor impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques. These are general protocols and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration similar to the working standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas Flow: Helium at 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-500 m/z

  • Analysis: Inject the sample solution into the GC-MS system. Identify the this compound peak by its retention time and mass spectrum. Purity is determined by the peak area percentage of the main component. Impurities can be identified by library search of their mass spectra.[3]

Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR allows for the absolute quantification of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of CDCl₃.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS Where:

      • I = integral area

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • IS = internal standard

      • sample = this compound[4][5]

Titrimetric Method

This method provides a straightforward assay of the sulfonyl chloride functional group.

Instrumentation:

  • Burette

  • Stirrer

Reagents:

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Acetone

  • Phenolphthalein indicator

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in acetone.

  • Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the solution with the standardized sodium hydroxide solution until a persistent pink color is observed.

  • Calculation: The purity is calculated based on the reaction of the sulfonyl chloride with hydroxide. One mole of sulfonyl chloride reacts with two moles of hydroxide (one for the hydrolysis of the sulfonyl chloride and one to neutralize the resulting HCl).

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for determining the purity of this compound and the logical relationship between the analytical methods.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Preparation->HPLC GCMS GC-MS Preparation->GCMS NMR NMR Preparation->NMR Titration Titration Preparation->Titration Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Purity GCMS->Impurity NMR->Purity NMR->Impurity Titration->Purity

Caption: General workflow for purity analysis of this compound.

Method_Selection_Logic node_method GC-MS start Purity Analysis Goal q1 Volatile Impurities? start->q1 q2 Structural Confirmation? start->q2 q3 Absolute Quantification? start->q3 q4 Simple Assay? start->q4 q1->node_method Yes q1->node_method Yes node_method5 HPLC q1->node_method5 No q2->node_method Yes node_method2 NMR q2->node_method2 Yes q3->node_method Yes node_method3 qNMR q3->node_method3 Yes q4->node_method Yes node_method4 Titration q4->node_method4 Yes

Caption: Decision logic for selecting an appropriate analytical method.

References

assessing the stability of Biphenyl-2-sulfonyl chloride under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Stability of Biphenyl-2-sulfonyl chloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty polymers.[1] Its reactivity, governed by the sulfonyl chloride group, makes it highly useful, but also susceptible to degradation under certain conditions. This guide provides a comparative assessment of its stability, supported by established experimental protocols, to aid researchers in optimizing its handling, storage, and reaction conditions.

Understanding Sulfonyl Chloride Stability

The stability of sulfonyl chlorides is a critical factor in their application. Generally, their stability decreases in the order of fluorides > chlorides > bromides > iodides.[2] The primary degradation pathway for sulfonyl chlorides is hydrolysis, which yields the corresponding sulfonic acid.[2] This reaction is influenced by factors such as pH, temperature, and the presence of nucleophiles. For aromatic sulfonyl chlorides, the rate of hydrolysis can be affected by the electronic properties of substituents on the aromatic ring.[3]

Comparative Stability Data

Table 1: Comparative Hydrolytic Stability of Selected Sulfonyl Chlorides

CompoundConditionHalf-life (t½)Observations
This compound Neutral Aqueous Solution (pH 7)Data Not AvailableExpected to be sensitive to moisture.
Benzenesulfonyl chloride Neutral Aqueous Solution (pH 7)~10 minutesRapid hydrolysis.
p-Toluenesulfonyl chloride (TsCl) Neutral Aqueous Solution (pH 7)~30 minutesMore stable than benzenesulfonyl chloride.
Methanesulfonyl chloride (MsCl) Neutral Aqueous Solution (pH 7)~5 minutesHighly reactive and moisture-sensitive.
Dansyl chloride Aqueous Buffer (pH 9.5)~1.5 hoursUsed in labeling, shows moderate stability.

Note: The half-life values are approximate and can vary significantly with temperature, buffer composition, and co-solvents.

Table 2: General Thermal and Photostability Profile

CompoundThermal StabilityPhotostability
This compound Decomposes at elevated temperatures.Potential for degradation upon UV exposure.
Aromatic Sulfonyl Chlorides Generally decompose near their boiling points.[4]Susceptible to photodegradation.
Aliphatic Sulfonyl Chlorides Can be unstable and may decompose on standing.[5]Generally less stable than aromatic counterparts.

Experimental Protocols for Stability Assessment

To obtain precise stability data for this compound, a forced degradation study is recommended. The following is a generalized protocol that can be adapted for specific laboratory conditions.

Protocol: Isothermal Stability Study via HPLC

This protocol outlines a method to determine the rate of degradation of this compound in a buffered aqueous solution at a constant temperature.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a dry, inert organic solvent (e.g., acetonitrile).

    • Prepare the desired aqueous buffer solutions (e.g., pH 4, 7, and 9) to assess stability under acidic, neutral, and basic conditions.[6]

  • Initiation of Degradation:

    • In a temperature-controlled vessel (e.g., a water bath set to 37°C), add a known volume of the aqueous buffer.

    • At time zero (t=0), add a small aliquot of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure rapid mixing.

  • Time-Point Sampling:

    • Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).[6]

    • Immediately quench the degradation process in each aliquot by diluting it in a cold, non-reactive solvent mixture (e.g., acetonitrile/water 50:50) to stabilize the sample for analysis.[6]

  • Analytical Method (HPLC):

    • Analyze the quenched samples using a validated stability-indicating HPLC method.[7][8] A reverse-phase C18 column is often suitable.[9]

    • The mobile phase could consist of a gradient of acetonitrile and water, with an acid modifier like formic or phosphoric acid for better peak shape.[7]

    • Use a UV detector set to an appropriate wavelength to monitor the disappearance of the this compound peak and the appearance of any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the order of the degradation reaction and calculate the rate constant (k) and the half-life (t½).

Visualizing Experimental and Degradation Pathways

Diagrams created using DOT language can effectively illustrate complex workflows and chemical transformations.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (this compound in ACN) Spike Spike Buffer with Stock Solution (t=0) Stock->Spike Buffer Prepare Aqueous Buffers (pH 4, 7, 9) Incubate Incubate Buffer at 37°C Buffer->Incubate Incubate->Spike Sample Sample at Time Points (0, 15, 30, 60, 120 min) Spike->Sample Quench Quench Samples (Cold ACN/Water) Sample->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Plot Concentration vs. Time HPLC->Data Calc Calculate Rate Constant (k) and Half-life (t½) Data->Calc

Caption: Workflow for assessing the hydrolytic stability of this compound.

The primary degradation pathway for sulfonyl chlorides in the presence of water is hydrolysis.

G reactant This compound C₁₂H₉ClO₂S product1 Biphenyl-2-sulfonic acid C₁₂H₁₀O₃S reactant->product1 + H₂O (Hydrolysis) product2 Hydrochloric Acid HCl reactant->product2 + H₂O (Hydrolysis)

Caption: Primary hydrolytic degradation pathway of this compound.

References

Safety Operating Guide

Proper Disposal of Biphenyl-2-sulfonyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and regulatory compliance. This guide provides a detailed, procedural plan for the proper disposal of biphenyl-2-sulfonyl chloride, a versatile sulfonyl chloride compound. Adherence to these guidelines is essential to mitigate risks and ensure responsible environmental stewardship.

I. Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and related sulfonyl chlorides are classified as corrosive and water-reactive.[1][2] Handling should be conducted in a chemical fume hood.[3]

Recommended Personal Protective Equipment:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Chemical-impermeable gloves.[4]

  • Body Protection: Fire/flame resistant and impervious clothing.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

II. Quantitative Data Summary

While a specific, comprehensive safety data sheet for this compound was not identified, the following table summarizes key data for this compound and analogous sulfonyl chlorides to provide a comparative safety profile.

PropertyThis compoundMethanesulfonyl ChlorideBenzenesulfonyl ChlorideBiphenyl-4-sulfonyl chloride
Molecular Formula C₁₂H₉ClO₂S[5][6]CH₃ClO₂SC₆H₅ClO₂SC₁₂H₉ClO₂S[2]
Molecular Weight 252.72 g/mol [5][6]114.55 g/mol 176.62 g/mol 252.72 g/mol [2]
Appearance Beige powder[5]Colorless liquidColorless liquidSolid[2]
Storage Temperature 0-8 °C[5]AmbientAmbientAmbient[2]
Hazard Classifications Eye Irritant[6]Corrosive, Water-ReactiveCorrosive, Water-ReactiveCorrosive, Eye Damage[2]

III. Disposal Procedures

The proper disposal of this compound is contingent on the quantity and whether it is contaminated.

For small residual amounts, such as from cleaning glassware, a careful neutralization process can be performed by trained personnel in a controlled environment.[3][7]

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, prepare a large beaker containing a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution. Place this beaker in an ice bath to manage the exothermic reaction.[3]

  • Slow Addition: With constant and vigorous stirring, slowly and carefully add the this compound to the cold basic solution.[3][7] Caution: The reaction is exothermic and will release corrosive fumes.[3] Never add the base to the sulfonyl chloride.[3]

  • Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition.[3]

  • Reaction Completion: Once the addition is complete, continue stirring the mixture for at least 30-60 minutes to ensure the reaction is complete.[7]

  • pH Verification: Remove the beaker from the ice bath and allow it to come to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[7] If the solution is still acidic, add more base.[7]

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through an approved waste disposal plant.[2][7]

Bulk quantities of this compound and any materials contaminated with it must be treated as hazardous waste.[3][7] Do not attempt to neutralize bulk quantities.

Procedure for Bulk Waste and Spill Residues:

  • Waste Segregation: Collect this compound, a halogenated organic compound, in a designated "Halogenated Organic Waste" container.[7] Do not mix it with non-halogenated waste.[7]

  • Container and Labeling: Ensure the waste is stored in a compatible, properly sealed, and clearly labeled hazardous waste container.[7] The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of accumulation.[7]

  • Spill Management: In the event of a spill, evacuate the area and ensure proper ventilation.[3] Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[3][8] Do not use combustible materials like sawdust.[3] Carefully collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[8]

  • Professional Disposal: Arrange for the disposal of the sealed hazardous waste container through a licensed and approved waste disposal facility in accordance with local, state, and federal regulations.[2][9]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment Assessment cluster_small_uncontaminated Small, Uncontaminated Quantities cluster_bulk_contaminated Bulk or Contaminated Quantities start Start: this compound Waste assess_quantity Assess Quantity and Contamination start->assess_quantity neutralize Neutralize with cold, stirred basic solution (e.g., 5% NaHCO₃) assess_quantity->neutralize Small, Uncontaminated spill_cleanup For spills: Absorb with inert material (sand, earth) assess_quantity->spill_cleanup Spill package_waste Collect in a sealed, labeled 'Halogenated Organic Waste' container assess_quantity->package_waste Bulk or Contaminated verify_ph Verify pH is neutral or slightly basic (7-9) neutralize->verify_ph verify_ph->neutralize pH is acidic aqueous_waste Dispose of as 'Aqueous Hazardous Waste' verify_ph->aqueous_waste pH is 7-9 end End aqueous_waste->end End of Process spill_cleanup->package_waste professional_disposal Dispose through an approved hazardous waste facility professional_disposal->end End of Process

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Biphenyl-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Biphenyl-2-sulfonyl chloride

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₉ClO₂S[1][2]
Molecular Weight 252.72 g/mol [1][3]
Appearance Beige or white solid powder[1][4]
Purity ≥ 95% (NMR)[1]
Melting Point 102.2-103.4°C / 114°C[2][5]
Storage Temperature 0-8 °C[1]
Storage Class 11 - Combustible Solids[3]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedures is mandatory to minimize risk and ensure a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[6] A certified chemical fume hood is required for all operations involving this solid, especially when transferring or weighing.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[6]

  • Material Incompatibility: Keep the chemical away from incompatible materials such as bases, strong oxidizing agents, alcohols, acids, and water/moisture.[5][6] Sulfonyl chlorides should be stored in a desiccator or under nitrogen to prevent degradation by moisture.[7]

Required Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to prevent exposure. The following equipment must be worn at all times when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[6] For procedures with a higher risk of splashing, a full-face shield is mandatory.[8][9]

  • Skin Protection:

    • Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile).[8][9] Change gloves every 30-60 minutes or immediately if they become contaminated or damaged.[9]

    • Lab Coat/Gown: A chemical-resistant lab coat or gown with a closed front and long sleeves is required to protect against skin contact.[6][8][9]

  • Respiratory Protection: For operations that may generate dust, or if irritation is experienced, use a NIOSH/MSHA approved respirator.[6][9] All respiratory protection requires proper fit-testing and training.[9]

  • Footwear: Closed-toe, chemical-resistant shoes must be worn in the laboratory.[8][10]

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust.

  • Addition to Reaction: When adding the solid to a reaction vessel, do so slowly and carefully to avoid creating dust.

  • Post-Handling: After handling, wash hands, face, and any exposed skin thoroughly with soap and water.[4][6]

  • Decontamination: Clean all equipment and the work area thoroughly after use. Remove and dispose of contaminated PPE properly.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.[5][6]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water or shower.[6] Call a physician immediately.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6]

  • Ingestion: Rinse mouth. DO NOT induce vomiting.[4][6] Seek immediate medical attention.[5][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Protocol
  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Dispose of the contents and the container through an approved and licensed waste disposal plant.[6] Adhere to all local, state, and federal regulations for chemical waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Biphenyl-2-sulfonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.